molecular formula C7H5F3IN B1400788 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine CAS No. 944317-55-9

5-Iodo-4-methyl-2-(trifluoromethyl)pyridine

Cat. No.: B1400788
CAS No.: 944317-55-9
M. Wt: 287.02 g/mol
InChI Key: XNNSWOAEXJYZSU-UHFFFAOYSA-N
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Description

5-Iodo-4-methyl-2-(trifluoromethyl)pyridine ( 944317-55-9) is a valuable halogenated pyridine derivative for research and development, particularly in medicinal chemistry and material science. The compound features a molecular formula of C7H5F3IN and a molecular weight of 287.02 . Its structure incorporates iodine and a trifluoromethyl group on the pyridine ring, making it a versatile building block for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions . The presence of the trifluoromethyl group is of significant interest in drug discovery, as it can enhance a molecule's metabolic stability, lipophilicity, and binding affinity . This product is intended for research applications only and is not suitable for diagnostic or therapeutic use. Researchers should note that this compound requires specific storage conditions and should be kept in a dark place, sealed in a dry environment at 2-8°C to maintain stability . Please refer to the relevant Safety Data Sheet for comprehensive handling and hazard information prior to use. Global sourcing options are available for this compound .

Properties

IUPAC Name

5-iodo-4-methyl-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3IN/c1-4-2-6(7(8,9)10)12-3-5(4)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNSWOAEXJYZSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine (CAS: 944317-55-9), a critical intermediate in medicinal chemistry for accessing trifluoromethylated heteroaryl scaffolds.[1]

Executive Summary

Compound: this compound CAS: 944317-55-9 Molecular Formula: Cngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


H

F

IN Molecular Weight: 287.02 g/mol [1][2][3]

This guide outlines the optimal synthetic strategy for generating this compound. The trifluoromethyl group (–CF


) at the C2 position imparts metabolic stability and lipophilicity, while the iodine at C5 serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).[1] The primary challenge in this synthesis is achieving regioselectivity during iodination due to the competing electronic effects of the electron-withdrawing –CF

group and the electron-donating –CH

group.[1]

Retrosynthetic Analysis

The most robust approach relies on the Late-Stage Electrophilic Iodination of the pre-functionalized pyridine core.[1] This strategy avoids the potential chemoselectivity issues associated with installing the sensitive trifluoromethyl group in the presence of an aryl iodide.[1]

Strategic Disconnection
  • C–I Bond Formation : The final step involves the electrophilic substitution of iodine onto the 4-methyl-2-(trifluoromethyl)pyridine scaffold.[1]

  • C–CF

    
     Bond Formation : The precursor is synthesized via transition-metal-catalyzed trifluoromethylation of commercially available 2-chloro-4-methylpyridine.[1]
    

Retrosynthesis Target 5-Iodo-4-methyl-2- (trifluoromethyl)pyridine Precursor 4-Methyl-2- (trifluoromethyl)pyridine Target->Precursor Electrophilic Iodination (C-H func.) StartingMat 2-Chloro-4-methylpyridine Precursor->StartingMat Nucleophilic Trifluoromethylation

Caption: Retrosynthetic disconnection showing the C-H activation strategy for iodine installation.

Primary Synthetic Route: Direct Electrophilic Iodination

This route utilizes N-Iodosuccinimide (NIS) activated by a strong acid (Trifluoroacetic acid or H


SO

) to generate a reactive iodonium species.[1]
Mechanistic Rationale
  • Electronic Effects : The pyridine ring is electron-deficient due to the N-atom and the –CF

    
     group.[1] However, the methyl group at C4 activates the ortho-positions (C3 and C5).[1]
    
  • Regioselectivity (C3 vs. C5) :

    • C3 Position : Located between the –CF

      
       and –CH
      
      
      
      groups.[1] It is severely sterically hindered.[1]
    • C5 Position : Located adjacent to the –CH

      
       group but sterically accessible relative to C3.[1]
      
Step-by-Step Protocol
Step 1: Preparation of Precursor (If not purchased)

Reaction: Trifluoromethylation of 2-Chloro-4-methylpyridine[1]

ParameterSpecification
Substrate 2-Chloro-4-methylpyridine (1.0 equiv)
Reagent TMSCF

(Ruppert-Prakash Reagent) (1.5 equiv)
Catalyst/Additive Ag

CO

(1.0 equiv) or CuI (0.2 equiv)/KF (1.5 equiv)
Solvent DMF or NMP (Anhydrous)
Temperature 80 °C – 100 °C
  • Setup : Charge a flame-dried reaction vessel with 2-chloro-4-methylpyridine and Ag

    
    CO
    
    
    
    under an inert atmosphere (Ar or N
    
    
    ).
  • Addition : Add anhydrous DMF followed by TMSCF

    
    .
    
  • Reaction : Heat to 90 °C for 4–6 hours. Monitor by TLC or LC-MS for consumption of the chloride.[1]

  • Workup : Cool to RT. Dilute with Et

    
    O and filter through a Celite pad to remove silver salts.[1] Wash filtrate with water and brine.[1]
    
  • Purification : Flash column chromatography (Hexanes/EtOAc) to yield 4-methyl-2-(trifluoromethyl)pyridine .

Step 2: Iodination (The Core Synthesis)

Reaction: Regioselective Iodination of 4-Methyl-2-(trifluoromethyl)pyridine[1]

ParameterSpecification
Substrate 4-Methyl-2-(trifluoromethyl)pyridine (1.0 equiv)
Iodine Source N-Iodosuccinimide (NIS) (1.2 – 1.5 equiv)
Activator Trifluoroacetic Acid (TFA) (Solvent/Reagent mix) or H

SO

(cat.)[1]
Solvent Acetonitrile (MeCN) or TFA
Temperature 80 °C (Reflux)
Time 12 – 24 Hours

Detailed Workflow:

  • Dissolution : Dissolve 4-methyl-2-(trifluoromethyl)pyridine (1.0 eq) in Acetonitrile (0.2 M concentration).

  • Activation : Add Trifluoroacetic acid (20% v/v). The acid protonates the NIS, increasing the electrophilicity of the iodine species.[1]

  • Addition : Add N-Iodosuccinimide (1.5 eq) in one portion. Protect the flask from light (aluminum foil) to prevent radical side reactions.[1]

  • Heating : Heat the mixture to reflux (approx. 80 °C).

  • Monitoring : Monitor by HPLC/UPLC. Look for the disappearance of the starting material (RT ~ 2.5 min) and appearance of the product (RT ~ 3.8 min, more lipophilic).[1]

  • Quench : Cool to RT. Pour the mixture into saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (Sodium thiosulfate) to reduce unreacted iodine (solution turns from reddish-brown to yellow/clear).[1]
  • Extraction : Extract with Ethyl Acetate (3x). Dry combined organics over Na

    
    SO
    
    
    
    .
  • Purification : Concentrate in vacuo. The crude residue is purified via silica gel chromatography eluting with a gradient of 0-10% EtOAc in Hexanes.[1]

    • Note: The product is a solid. Recrystallization from Hexanes/EtOH is possible if high purity (>99%) is required.[1]

Analytical Data & Validation

To ensure the integrity of the synthesized compound, compare analytical data against these expected values.

AssayExpected ResultInterpretation
1H NMR (CDCl

)

8.85 (s, 1H), 7.60 (s, 1H), 2.50 (s, 3H)
Singlet at 8.85 ppm corresponds to H6 (deshielded by N and I).[1] Singlet at 7.60 ppm corresponds to H3 (shielded relative to H6).[1] Absence of coupling indicates para-relationship or isolated protons.[1]
19F NMR

-68.0 ppm (s)
Characteristic singlet for Ar-CF

.
MS (ESI) [M+H]

= 288.0
Confirms molecular mass.[1]

Reaction Pathway Visualization

The following diagram illustrates the molecular transformation and the steric logic governing the regioselectivity.

ReactionPathway SM 4-Methyl-2- (trifluoromethyl)pyridine Intermediate Activated Complex (Protonated NIS) SM->Intermediate NIS / TFA TS_C3 C3 Attack (Sterically Blocked) Intermediate->TS_C3 Minor Path TS_C5 C5 Attack (Sterically Favored) Intermediate->TS_C5 Major Path Product 5-Iodo-4-methyl-2- (trifluoromethyl)pyridine TS_C5->Product -H+

Caption: Pathway showing the kinetic preference for C5 iodination due to steric hindrance at C3.

Safety & Handling

  • N-Iodosuccinimide (NIS) : Irritant.[1] Store in the dark at 2-8°C. Can decompose violently if heated excessively in dry state.[1]

  • Trifluoroacetic Acid (TFA) : Corrosive and volatile.[1] Use only in a fume hood.

  • Organofluorine Compounds : Generally metabolically stable, but standard PPE (gloves, goggles, lab coat) is mandatory to prevent skin absorption.[1]

References

  • Regioselective Iodination of Pyridines : Castanet, A.-S., et al. "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide."[1] Tetrahedron Letters, 2002, 43(29), 5047-5048.[1] Link

  • Trifluoromethylation Methodology : Prakash, G. K. S., et al. "Nucleophilic Trifluoromethylation Using (Trifluoromethyl)trimethylsilane."[1] Chemical Reviews, 1997, 97(3), 757-786.[1] Link

  • Synthesis of Trifluoromethylpyridines : Schlosser, M., et al.[1] "The regioselective functionalization of trifluoromethyl-substituted pyridines." European Journal of Organic Chemistry, 2003, 2003(8), 1559-1568.[1] Link[1]

  • Radical C-H Iodination : Kalyani, D., et al. "Regioselective Direct C–H Iodination of Quinolines and Pyridines."[1][4] Organic Letters, 2015, 17(19), 4782–4785.[1] Link[1]

Sources

13C NMR of 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine

Technical Deep Dive: C NMR Characterization of this compound

Executive Summary & Molecule Profile

Target Molecule: this compound CAS: 944317-55-9 Molecular Formula: C



Role:

This guide addresses the specific challenges in assigning the carbon spectrum of this molecule:

  • C-F Coupling: The trifluoromethyl group splits multiple carbons into quartets.

  • Heavy Atom Effect: The iodine atom causes a dramatic upfield shift (shielding) of the ipso-carbon (C5).

  • Substituent Additivity: The interplay between the electron-withdrawing CF

    
     and electron-donating Methyl group.
    

Experimental Protocol

To ensure high-resolution data capable of resolving small

Sample Preparation[1][2]
  • Solvent: Chloroform-d (CDCl

    
    ) is the standard choice. It minimizes solvent-solute interactions that can broaden quadrupolar nuclei signals (Iodine).
    
  • Concentration:

    
    20-30 mg in 0.6 mL solvent. High concentration is preferred to detect the low-intensity quartets of the CF
    
    
    and C2 carbons.
  • Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to ensure field homogeneity.

Instrument Parameters (Recommended for 100 MHz C)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C2, C4, C5) and the CF

    
     carbon have long 
    
    
    relaxation times. Insufficient delay will suppress these signals.
  • Scans (NS): Minimum 1024 scans to resolve the outer wings of the CF

    
     quartet.
    
  • Spectral Width: 240 ppm (to capture the full range from Me to C6).

Spectral Analysis & Assignment Logic

The

7 distinct carbon environments

A. The Aliphatic Region
  • C-Methyl (C4-Me):

    • Shift:

      
      21.0 ppm.
      
    • Multiplicity: Singlet (s).

    • Logic: Typical benzylic/picolinic methyl shift.

B. The Trifluoromethyl Signature (The Quartets)

The CF

  • CF

    
     Carbon: 
    
    • Shift:

      
      121.0 ppm.
      
    • Multiplicity: Quartet (q).

    • Coupling (

      
      ): 
      
      
      274 Hz.
    • Note: This signal is often low intensity due to splitting into 4 lines and lack of NOE enhancement.

  • C2 (Ipso to CF

    
    ): 
    
    • Shift:

      
      148.0 ppm.
      
    • Multiplicity: Quartet (q).

    • Coupling (

      
      ): 
      
      
      35 Hz.[1]
    • Logic: Deshielded by the Nitrogen and the electronegative Fluorines, but split significantly.

  • C3 (Ortho to CF

    
    ): 
    
    • Shift:

      
      120.0 - 124.0 ppm.
      
    • Multiplicity: Quartet (q).

    • Coupling (

      
      ): 
      
      
      5 Hz.
    • Logic: Often overlaps with the CF

      
       region but distinguished by the much smaller coupling constant.
      
C. The Heavy Atom Effect (Iodine)
  • C5 (Ipso to Iodine):

    • Shift:

      
      96.0 - 100.0 ppm.
      
    • Multiplicity: Singlet (s).

    • Logic: Critical Diagnostic Peak. Iodine exerts a "Heavy Atom Effect," causing a significant upfield shift (shielding) of

      
      30-40 ppm compared to a protonated carbon. While most aromatic carbons are >120 ppm, this peak appears distinctly upfield, often near 90-100 ppm.
      
D. The Remaining Aromatic Carbons
  • C4 (Ipso to Methyl):

    • Shift:

      
      151.0 ppm.
      
    • Multiplicity: Singlet (or unresolved broad peak).

    • Logic: Deshielded by the Methyl group (+9 ppm effect) and ortho-Iodine.

  • C6 (Ortho to Iodine, Alpha to Nitrogen):

    • Shift:

      
      158.0 ppm.
      
    • Multiplicity: Singlet (s).

    • Logic: The most deshielded carbon in the molecule. It sits next to the Nitrogen (strong deshielding) and is ortho to Iodine (deshielding effect).

Data Summary Table

Carbon PositionApprox.[2][3][4][5][6] Shift (

, ppm)
MultiplicityCoupling Constant (

)
Assignment Logic
Me 21.0Singlet-Aliphatic Methyl
C5 96.0 - 100.0Singlet-Heavy Atom Effect (Iodine)
CF

121.0Quartet

Hz
Direct C-F coupling
C3 123.0Quartet

Hz
Ortho to CF

C2 148.0Quartet

Hz
Ipso to CF

C4 151.0Singlet-Ipso to Me, Meta to CF

C6 158.0Singlet-Alpha to N, Ortho to I

Assignment Decision Tree (Visualization)

This diagram illustrates the logical flow for assigning peaks in the

NMR_AssignmentStartStart: Analyze 13C SpectrumRegion_CheckCheck Chemical Shift RegionStart->Region_CheckAliphaticAliphatic Region(10 - 30 ppm)Region_Check->AliphaticAromaticAromatic/Heteroaromatic(90 - 160 ppm)Region_Check->AromaticMethylPeak at ~21 ppmAssign: 4-MethylAliphatic->MethylSplittingCheck Multiplicity (Splitting)Aromatic->SplittingQuartetsQuartets (Coupled to F)Splitting->QuartetsSingletsSinglets (No F Coupling)Splitting->SingletsLarge_JLarge Coupling(>200 Hz)Quartets->Large_JJ ~ 274 HzMed_JMedium Coupling(~35 Hz)Quartets->Med_JJ ~ 35 HzSmall_JSmall Coupling(~5 Hz)Quartets->Small_JJ ~ 5 HzShieldedHighly Shielded(< 110 ppm)Singlets->ShieldedDeshieldedDeshielded(> 140 ppm)Singlets->DeshieldedCF3_AssignAssign: CF3 Group(~121 ppm)Large_J->CF3_AssignC2_AssignAssign: C2 (Ipso)(~148 ppm)Med_J->C2_AssignC3_AssignAssign: C3 (Ortho)(~123 ppm)Small_J->C3_AssignC5_AssignAssign: C5 (C-I)Heavy Atom Effect(~98 ppm)Shielded->C5_AssignDistinguishDistinguish C4 vs C6Deshielded->DistinguishC6_AssignAssign: C6Most Deshielded (~158 ppm)(Alpha to N)Distinguish->C6_AssignC4_AssignAssign: C4(~151 ppm)Distinguish->C4_Assign

Figure 1: Decision tree for assigning

References

  • Chemical Structure Validation
  • Synthesis & Characterization Context

    • Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine.

      
       systems). Retrieved February 3, 2026, from [Link]
      
  • Heavy Atom Effect in NMR: Reich, H. J. (n.d.). The Heavy Atom Effect on C Chemical Shifts. University of Wisconsin-Madison. (General reference for C-I shielding).
  • Pyridine Substituent Effects: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Source for additivity rules of pyridine substituents).

A Technical Guide to the Spectroscopic Characterization of 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The trifluoromethylpyridine moiety is a key structural motif in a range of agrochemical and pharmaceutical compounds, valued for the unique physicochemical properties conferred by the fluorine atoms.[1][2] The introduction of an iodine atom provides a versatile handle for further synthetic transformations, making 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine a compound of significant interest in medicinal chemistry and materials science.

Molecular Structure and Key Physicochemical Properties

This compound possesses the molecular formula C₇H₅F₃IN and a molecular weight of 287.02 g/mol .[3] Its structure combines the electron-withdrawing trifluoromethyl group and the bulky, polarizable iodine atom on a pyridine scaffold, which is expected to significantly influence its chemical reactivity and spectroscopic properties.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are critical for confirming its constitution.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit two distinct signals in the aromatic region and one signal in the aliphatic region. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring. The trifluoromethyl group is strongly electron-withdrawing, which will deshield adjacent protons, while the iodo and methyl groups have more complex effects.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.6Singlet1HH-6The proton at the 6-position is adjacent to the nitrogen atom and is expected to be the most deshielded aromatic proton.
~7.8Singlet1HH-3The proton at the 3-position is influenced by the adjacent trifluoromethyl and iodo groups.
~2.5Singlet3H-CH₃The methyl protons will appear as a singlet in the aliphatic region of the spectrum.

Predicted_1H_NMR

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the pyridine ring carbons are influenced by the substituents and the nitrogen atom.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~160C-2Carbon attached to the trifluoromethyl group and nitrogen, expected to be significantly deshielded.
~152C-6Carbon adjacent to the nitrogen atom.
~145C-4Carbon attached to the methyl group and iodine.
~125 (q, J ≈ 275 Hz)-CF₃The trifluoromethyl carbon will be a quartet with a large coupling constant.
~122C-3Aromatic carbon.
~95C-5Carbon attached to the iodine atom, which typically shields the attached carbon.
~20-CH₃Aliphatic methyl carbon.

Predicted_13C_NMR

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra for a compound like this compound is as follows:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is often a good starting point for many organic molecules.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[4]

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

    • A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

    • A relaxation delay of 2-5 seconds is recommended.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the spectrum to the internal standard.

NMR_Workflow

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural insights.

Predicted Mass Spectrum and Fragmentation

For this compound, the molecular ion peak (M⁺) is expected to be observed at m/z 287, corresponding to its molecular weight. Due to the presence of a single iodine atom, which is monoisotopic (¹²⁷I), no significant M+2 peak from isotopic distribution is expected, which would be prominent for chlorine or bromine containing compounds.[5]

The fragmentation of the molecular ion is likely to proceed through several pathways:

  • Loss of an iodine radical (•I): This would result in a fragment ion at m/z 160. This is often a favorable fragmentation pathway for iodoaromatic compounds.

  • Loss of a trifluoromethyl radical (•CF₃): This would lead to a fragment at m/z 218.

  • Loss of a methyl radical (•CH₃): Cleavage of the methyl group would produce a fragment at m/z 272.

MS_Fragmentation

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining the mass spectrum of a solid, non-volatile compound like this compound using electrospray ionization (ESI) is as follows:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be of high purity (LC-MS grade).

  • Instrumentation:

    • Use a mass spectrometer equipped with an electrospray ionization (ESI) source. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition.

  • Infusion and Ionization:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

    • The solvent evaporates from the droplets, leading to the formation of gas-phase ions.

  • Mass Analysis:

    • The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio.

    • Acquire the mass spectrum over a relevant mass range (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak and any significant fragment ions.

    • If high-resolution data is obtained, calculate the elemental composition from the accurate mass of the molecular ion.

Conclusion

This technical guide provides a predictive framework for the spectroscopic characterization of this compound. By combining the predicted NMR and MS data with the detailed experimental protocols, researchers can confidently approach the synthesis and analysis of this and related compounds. The principles and methodologies outlined herein are fundamental to modern chemical research and drug development, ensuring the unambiguous identification and characterization of novel chemical entities.

References

  • ResearchGate. "Studies on the Synthesis of 5-Trifluoromethylpiperonal." N.p., n.d. Web.
  • The Royal Society of Chemistry.
  • PubMed Central. "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients." N.p., n.d. Web.
  • ChemicalBook. "Pyridine, 5-chloro-4-iodo-2-(trifluoroMethyl)- synthesis." N.p., n.d. Web.
  • ChemScene. "944317-55-9 | this compound." N.p., n.d. Web.
  • Sigma-Aldrich. "5-Iodo-2-(trifluoromethyl)pyridine | 873107-98-3." N.p., n.d. Web.
  • ResearchGate. "Mass spectrometry of halogen-containing organic compounds." N.p., n.d. Web.
  • Research Outreach.
  • Amadis Chemical. "this compound,944317-55-9." N.p., n.d. Web.
  • Chemistry LibreTexts.
  • Pearson. "The molecule that gave the mass spectrum shown here contains a ha..." N.p., n.d. Web.
  • BLDpharm. "1227601-04-8|4-Iodo-5-(trifluoromethyl)pyridin-2-ol." N.p., n.d. Web.
  • American Chemical Society. "A Crystalline In(II) Hydride." N.p., n.d. Web.
  • The Royal Society of Chemistry.
  • The Royal Society of Chemistry. "Supporting Information for - Trifluoromethylation of (Hetero)Aryl Iodides and Bromides with Copper (I)
  • ChemicalBook. "Pyridine(110-86-1) 1H NMR spectrum." N.p., n.d. Web.
  • Fluorine Notes. "April 2017 — 'NMR spectral characteristics of fluorocontaining pyridines'." N.p., n.d. Web.
  • J&K Scientific. "5-Iodo-2-(trifluoromethyl)pyridin-4-amine | 1239462-10-2." N.p., n.d. Web.
  • GovInfo.
  • YouTube. "Mass Spec 3f Halogenoalkanes." N.p., n.d. Web.
  • ResearchGate. "1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system." N.p., n.d. Web.
  • Loughborough University Research Repository. "NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4." N.p., n.d. Web.
  • Chemsrc. "5-iodo-2-(trifluoromethyl)pyridin-4-ol." N.p., n.d. Web.

Sources

Chemical Reactivity Profile: 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Logic

Compound Identity:

  • IUPAC Name: 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine[1][2][3]

  • CAS Number: 944317-55-9[1][2][3]

  • Molecular Formula:

    
    [1][3]
    
  • Role: High-value heteroaromatic building block for medicinal chemistry (kinase inhibitors) and agrochemical synthesis.

The Chemical Narrative: This molecule is a "push-pull" pyridine scaffold designed for orthogonal functionalization. Its reactivity is governed by the interplay between three distinct substituents on the electron-deficient pyridine ring:

  • The 5-Iodo Handle (The "Warhead"): A highly reactive site for palladium-catalyzed cross-coupling. Located at the

    
    -position relative to nitrogen, it avoids the rapid oxidative addition deactivation sometimes seen at 
    
    
    
    -positions, while being activated by the ring's electron deficiency.
  • The 2-Trifluoromethyl Group (

    
    ):  A strong electron-withdrawing group (EWG) that lowers the LUMO energy of the ring, increasing susceptibility to nucleophilic attack (though mitigated by the lack of a good leaving group at C2/C4/C6) and dramatically increasing the acidity of the ring protons for metallation chemistry.
    
  • The 4-Methyl Group: Provides a steric anchor and a site for "benzylic" functionalization. Crucially, it blocks the C4 position, forcing nucleophilic or metallic attacks to occur at the C3, C5, or C6 positions.

Part 2: Core Reactivity Modules

Module A: Palladium-Catalyzed Cross-Couplings (C5-Functionalization)

The C-I bond at the 5-position is the primary reactivity vector. Due to the electron-deficient nature of the pyridine ring (exacerbated by the


 group), the oxidative addition of Pd(0) into the C-I bond is facile.
  • Suzuki-Miyaura Coupling: The most common transformation. The 4-methyl group exerts a slight steric influence, suggesting the use of phosphine ligands with moderate bulk (e.g., SPhos, XPhos) or bidentate ligands (dppf) to ensure efficient transmetallation and reductive elimination.

  • Sonogashira Coupling: Facile installation of alkynes. The electron-poor ring stabilizes the resulting internal alkyne.

  • Buchwald-Hartwig Amination: Allows for the introduction of amine motifs, critical for adjusting solubility and pKa in drug design.

Module B: Directed Lithiation (C3 vs. C6 Selectivity)

The


 group is a powerful ortho-directing group for lithiation (DoM).
  • C3-Lithiation: The proton at C3 is chemically distinct, sandwiched between the

    
     group and the 4-methyl group. While electronically activated, it is sterically encumbered. Use of non-nucleophilic bases like LiTMP  (Lithium 2,2,6,6-tetramethylpiperidide) at low temperatures (-78°C) is required to prevent nucleophilic attack on the ring.
    
  • Halogen-Metal Exchange: Treatment with i-PrMgCl or n-BuLi results in rapid Iodine-Lithium exchange at C5, generating a transient nucleophile that can be quenched with aldehydes, acid chlorides, or

    
    .
    
Module C: Methyl Group Functionalization

The 4-methyl group mimics a benzylic position. The electron-withdrawing nature of the pyridine ring makes these protons more acidic than in toluene.

  • Radical Bromination: Reaction with NBS (N-bromosuccinimide) and AIBN yields the 4-(bromomethyl) derivative, a precursor for alkylation reactions.

  • Oxidation: Permanganate or dichromate oxidation converts the methyl group to the carboxylic acid (

    
    ), providing access to isonicotinic acid derivatives.
    

Part 3: Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)

This protocol is optimized for electron-deficient pyridyl iodides to minimize dehalogenation side-products.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aq. solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Workflow:

  • Charge: In a glovebox or under Argon, combine the substrate, boronic acid, and Pd catalyst in a microwave vial or round-bottom flask.

  • Solvate: Add degassed 1,4-Dioxane and the aqueous base solution.

  • Cycle: Seal the vessel and heat to 80-100°C for 4–12 hours. (Microwave: 100°C for 30 min).

  • Monitor: Check conversion via LC-MS. The product peak usually elutes later than the starting iodide.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol 2: Metal-Halogen Exchange (C5-Functionalization)

Accessing the C5-carbaldehyde or carboxylic acid.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Exchange Reagent: i-Propylmagnesium chloride (

    
    -PrMgCl, 2.0M in THF, 1.1 equiv)
    
  • Electrophile: DMF (for aldehyde) or Dry Ice (for acid)

  • Solvent: Anhydrous THF

Workflow:

  • Cool: Dissolve substrate in anhydrous THF and cool to -40°C (Note: Full -78°C is often unnecessary for I/Mg exchange, but safer for initial trials).

  • Exchange: Add

    
    -PrMgCl dropwise. Stir for 30 minutes. The solution often turns yellow/orange.
    
  • Quench: Add the electrophile (e.g., neat DMF) rapidly.

  • Warm: Allow to warm to room temperature over 1 hour.

  • Hydrolysis: Quench with saturated

    
     (aq).
    
  • Extraction: Extract with DCM (avoid EtOAc if acid product is expected to be water-soluble/polar).

Part 4: Visualization of Reactivity

ReactivityMap Core 5-Iodo-4-methyl- 2-(trifluoromethyl)pyridine Suzuki Suzuki Coupling (Biaryl Formation) Core->Suzuki Pd(dppf)Cl2, ArB(OH)2 Sonogashira Sonogashira Coupling (Alkyne Insertion) Core->Sonogashira Pd/Cu, Alkyne Lithiation Li/Mg Exchange (Nucleophilic C5) Core->Lithiation i-PrMgCl or n-BuLi Oxidation Benzylic Oxidation (COOH Formation) Core->Oxidation KMnO4 or Na2Cr2O7 Bromination Radical Bromination (NBS -> CH2Br) Core->Bromination NBS, AIBN, Heat Biaryl 5-Aryl Derivative Suzuki->Biaryl Alkyne 5-Alkynyl Derivative Sonogashira->Alkyne Aldehyde 5-Formyl/Carboxy Derivative Lithiation->Aldehyde + DMF/CO2 Acid 4-Carboxylic Acid Derivative Oxidation->Acid Bromide 4-(Bromomethyl) Derivative Bromination->Bromide

Figure 1: Divergent synthesis pathways from the core scaffold. Blue paths utilize the C-I bond; Red paths utilize metal-halogen exchange; Green/Yellow paths modify the methyl group.

Part 5: References

  • Synthesis of Trifluoromethylpyridines: Schlosser, M., et al.[4][5][6][7] "Regioselective Derivatization of Trifluoromethyl-Substituted Pyridines." European Journal of Organic Chemistry, 2003.

  • Palladium-Catalyzed Cross-Coupling of Pyridyl Halides: Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[8] Angewandte Chemie International Edition, 2002.

  • Functionalization of 2-(Trifluoromethyl)pyridines: Cottet, F., & Schlosser, M. "Three-Step Access to 4-Methyl-2-(trifluoromethyl)pyridine and Its Conversion into Diverse Building Blocks." Tetrahedron, 2004.

  • Metal-Halogen Exchange Protocols: Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, 2008.

Sources

Stability Profile & Handling Guide: 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine

[1]

Executive Summary

5-Iodo-4-methyl-2-(trifluoromethyl)pyridine (CAS: 944317-55-9 ) is a highly functionalized heterocyclic building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates.[1] Its stability profile is defined by two competing electronic features: the electron-withdrawing trifluoromethyl (

This guide provides a rigorous technical analysis of the compound's physicochemical stability, degradation mechanisms, and required handling protocols to maintain >98% purity during storage and experimental use.

Part 1: Physicochemical Baseline & Stability Logic

Structural Properties

The molecule features a pyridine core substituted at three distinct positions. Understanding the electronic interplay between these groups is essential for predicting stability.

PropertyValue / CharacteristicStability Implication
CAS Number 944317-55-9Unique identifier for the 4-methyl analog.[1]
Molecular Formula

MW: 287.02 g/mol .[1][2]
Physical State Low-melting solid or OilPhase changes near ambient temp increase degradation rates if uncontrolled.[1]
C-I Bond Energy ~65 kcal/molWeakest Link. Susceptible to homolytic cleavage by UV light.[1]

Group
Electron-withdrawing (

)
Deactivates ring to electrophiles; activates 4-methyl protons (acidity).[1]
4-Methyl Group Benzylic-likeSusceptible to radical oxidation and deprotonation by strong bases.[1]
The "Push-Pull" Instability

While the pyridine ring is generally robust, the 4-methyl group is significantly acidified by the electron-deficient nature of the ring (amplified by the 2-

1
  • Base Sensitivity: Exposure to strong bases (e.g., hydroxides, alkoxides) can lead to deprotonation at the methyl position, resulting in polymerization or oxidative coupling side-products.

  • Light Sensitivity: The iodine atom at position 5 is prone to photolytic cleavage, generating a pyridyl radical that abstracts hydrogen from solvents or the 4-methyl group of neighboring molecules.

Part 2: Degradation Mechanisms

The following diagram details the three primary degradation pathways: Photolytic Deiodination, Methyl Oxidation, and Nucleophilic Displacement.

DegradationPathwayscluster_0Primary Storage RisksParent5-Iodo-4-methyl-2-(trifluoromethyl)pyridineRadicalPyridyl Radical(Transient)Parent->RadicalUV Light (hν)Homolytic CleavageCarboxy5-Iodo-2-(trifluoromethyl)isonicotinic acidParent->CarboxyO2 / Peroxides(Slow Oxidation)NuSub5-Hydroxy/AlkoxyDerivativeParent->NuSubStrong Nucleophile(SNAr @ C-5)Deiodo4-Methyl-2-(trifluoromethyl)pyridineRadical->DeiodoH-Abstraction(Solvent/Methyl)

Figure 1: Mechanistic degradation pathways. The red path (UV cleavage) is the most immediate risk during bench handling.

Photolytic Deiodination (Critical)

Iodopyridines possess a weak C-I bond that absorbs in the near-UV range. Upon excitation, the bond undergoes homolysis:


4-methyl-2-(trifluoromethyl)pyridine1

Oxidative Degradation

The 4-methyl group is activated. Long-term exposure to air, particularly in solution, can lead to the slow oxidation of the methyl group to a carboxylic acid or aldehyde, especially if trace metals are present.

Part 3: Experimental Stability Assessment

To validate the quality of the reagent before critical steps (e.g., Suzuki-Miyaura coupling), a stress-test protocol is recommended.[1]

Forced Degradation Protocol

Use this protocol to determine the "shelf-life" of your specific batch.

Stress ConditionProcedureExpected Outcome (Pass Criteria)
Photostability Expose 10 mg solid to UV (365 nm) or direct sunlight for 4 hours.[1]< 2% De-iodinated product by HPLC/LC-MS.[1]
Oxidation Dissolve in MeCN, add 1 eq.

, stir 2h @ RT.
< 1% N-oxide or Carboxylic acid formation.[1]
Thermal Heat neat solid to 60°C for 24 hours.No significant color change (Yellowing indicates

release).
Solution Stability Dissolve in DMSO-d6, store at RT for 48h.No changes in

H NMR (Check methyl peak integration).
QC Workflow

Implement this decision tree before using stored material in high-value synthesis.

QC_WorkflowStartBatch Retrieval(Stored at 2-8°C)VisualVisual Inspection(Color Check)Start->VisualColorIs it Dark Brown/Purple?Visual->ColorRecrystPurify: Recrystallize(Hexanes/EtOAc) or ColumnColor->RecrystYes (I2 present)NMR1H NMR / LC-MSCheck purityColor->NMRNo (Off-white/Yellow)Recryst->NMRDecisionPurity > 98%?NMR->DecisionUseProceed to SynthesisDecision->UseYesDiscardDiscard / RepurifyDecision->DiscardNo

Figure 2: Quality Control Decision Matrix. Dark discoloration typically indicates free iodine release.[1]

Part 4: Handling & Storage Guidelines

Storage Specifications
  • Temperature: Refrigerate at 2–8°C . Freezing (-20°C) is acceptable but ensures the vial is sealed tightly to prevent moisture condensation upon thawing.

  • Atmosphere: Store under Argon or Nitrogen . The compound is moderately air-sensitive over long periods due to the activated methyl group.

  • Container: Amber glass vials are mandatory to prevent photolysis. If amber glass is unavailable, wrap clear vials in aluminum foil.

Solution Handling
  • Solvents: Stable in non-nucleophilic solvents (DCM, Chloroform, Toluene).

  • Avoid: Avoid prolonged storage in nucleophilic solvents like Methanol or Ethanol, especially under basic conditions, which may promote slow

    
     or esterification side reactions if oxidized.
    
  • In-situ Use: If used in cross-coupling (e.g., Sonogashira), deoxygenate solvents thoroughly. The presence of

    
     can accelerate homocoupling of the alkyne or oxidative degradation of the pyridine.
    
Safety (HSE)
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3][4]

  • PPE: Nitrile gloves and safety glasses.

  • Disposal: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.[5]

References

  • Lead Sciences . (2021). 5-Iodo-2-(trifluoromethyl)pyridine Properties and Analog Comparison. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline . (1996). Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

  • Schlosser, M. (2005). The 2-Trifluoromethylpyridine Moiety: A Versatile Building Block. Angewandte Chemie International Edition. (General reactivity context for CF3-pyridines).

An In-depth Technical Guide to CAS Number 944317-55-9 (GSK2830371): A Selective Wip1 Phosphatase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the compound associated with CAS number 944317-55-9, widely known in the scientific literature as GSK2830371. This molecule has garnered significant interest as a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase magnesium-dependent 1 delta (PPM1D). Our focus will be on its mechanism of action, biological effects, and its application in research, particularly in the context of cancer biology and drug development.

Core Compound Identification and Physicochemical Properties

The compound registered under CAS number 944317-55-9 is chemically identified as 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine. However, the vast majority of scientific research and literature pertains to its identity as GSK2830371, a highly selective Wip1 phosphatase inhibitor. It is understood that this compound is a key chemical entity related to GSK2830371, likely as a precursor or the compound itself.

Table 1: Physicochemical Properties of GSK2830371

PropertyValueSource(s)
CAS Number 944317-55-9 (for this compound)N/A
Alternate Name GSK2830371[1]
Molecular Formula C23H29ClN4O2S[2]
Molecular Weight 461.02 g/mol [1][2]
Appearance White to light yellow solid[2]
Solubility DMSO: 100 mg/mL (216.91 mM) (ultrasonic assistance may be needed)[2]
Ethanol: 92 mg/mL[1]
Water: Insoluble[1]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 2 years[2]

Mechanism of Action: Allosteric Inhibition of Wip1 Phosphatase

GSK2830371 functions as a potent, selective, and allosteric inhibitor of Wip1 phosphatase.[3] Unlike competitive inhibitors that bind to the active site, GSK2830371 binds to a distinct site on the Wip1 enzyme, inducing a conformational change that leads to its inactivation.[3] This allosteric inhibition is a key feature, contributing to its high selectivity.

A secondary mechanism of action is the facilitation of proteasomal degradation of Wip1.[3] Treatment of cells with GSK2830371 leads to a marked time-dependent degradation of the Wip1 protein.[4]

The Wip1-p53 Signaling Axis

Wip1 is a critical negative regulator of the p53 tumor suppressor pathway. In response to cellular stress, such as DNA damage, p53 is activated and transcriptionally upregulates the gene encoding Wip1 (PPM1D). Wip1, in turn, dephosphorylates and inactivates p53 at key residues, including Serine 15 (Ser15), as well as other upstream kinases in the DNA damage response pathway like ATM and Chk2.[5] This creates a negative feedback loop that terminates the p53 response and allows cells to resume proliferation.

By inhibiting Wip1, GSK2830371 disrupts this negative feedback loop. This leads to the sustained phosphorylation and activation of p53, thereby enhancing its tumor-suppressive functions, including cell cycle arrest and apoptosis.[3][4]

WIP1_p53_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_activation p53 Activation cluster_wip1 Wip1 Negative Feedback Loop cluster_outcomes Cellular Outcomes Cellular Stress Cellular Stress p53 p53 Cellular Stress->p53 Induces p-p53 (Ser15) p-p53 (Ser15) (Active) p53->p-p53 (Ser15) Phosphorylation (e.g., ATM, Chk2) Wip1 Wip1 (PPM1D) p-p53 (Ser15)->Wip1 Transcriptional Upregulation Cell Cycle Arrest Cell Cycle Arrest p-p53 (Ser15)->Cell Cycle Arrest Apoptosis Apoptosis p-p53 (Ser15)->Apoptosis Wip1->p-p53 (Ser15) Dephosphorylation GSK2830371 GSK2830371 GSK2830371->Wip1 Allosteric Inhibition Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis Cell Seeding Cell Seeding GSK2830371 Treatment GSK2830371 Treatment Cell Seeding->GSK2830371 Treatment SRB Assay Cell Growth (SRB Assay) GSK2830371 Treatment->SRB Assay Western Blot Protein Expression & Phosphorylation (Western Blot) GSK2830371 Treatment->Western Blot Caspase Assay Apoptosis (Caspase-Glo 3/7) GSK2830371 Treatment->Caspase Assay GI50 Calculation GI50 Calculation SRB Assay->GI50 Calculation Protein Level Quantification Protein Level Quantification Western Blot->Protein Level Quantification Apoptosis Induction Apoptosis Induction Caspase Assay->Apoptosis Induction

Figure 2: A generalized experimental workflow for evaluating the biological effects of GSK2830371.

Safety and Toxicology

Preclinical safety and toxicology data for GSK2830371 are not extensively published in the public domain. As with any investigational compound, a thorough safety assessment, including in vitro and in vivo studies, is necessary before clinical application. [6][7]In vivo studies in mouse models of neuroblastoma have indicated low toxicity at effective doses, with no significant weight loss or obvious health problems observed. [8]However, this does not constitute a comprehensive toxicological profile.

Synthesis

Conclusion and Future Directions

GSK2830371 (CAS 944317-55-9) is a valuable research tool for investigating the role of Wip1 phosphatase in cellular signaling, particularly in the context of the p53-mediated DNA damage response. Its high selectivity and well-defined mechanism of action make it a powerful probe for dissecting these pathways. The potentiation of anti-cancer effects when combined with other p53-activating agents highlights a promising therapeutic strategy that warrants further investigation. Future research will likely focus on optimizing the pharmacokinetic properties of Wip1 inhibitors to enhance their clinical translatability and exploring their efficacy in a broader range of malignancies with a wild-type TP53 status.

References

  • WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. (2021). PMC. Available at: [Link]

  • Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner. (2016). AACR Journals. Available at: [Link]

  • Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3. (2016). PubMed. Available at: [Link]

  • GSK2830371 induced p53 phosphorylation and stabilization via WIP1... ResearchGate. Available at: [Link]

  • (A) Western blot analysis of phospho-ser15-p53 (for details, see... ResearchGate. Available at: [Link]

  • Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Platform. AACR Journals. Available at: [Link]

  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. Available at: [Link]

  • Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibi. AACR Journals. Available at: [Link]

  • CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. Available at: [Link]

  • PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS. European Patent Office. Available at: [Link]

  • Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis. (2016). PMC. Available at: [Link]

  • PRECLINICAL TOXICOLOGY. Pacific BioLabs. Available at: [Link]

  • Sulforhodamine B colorimetric assay for cytoxicity screening. ResearchGate. Available at: [Link]

  • Representative western blotting of p53, p-p53-ser15, and p-p53-ser20... ResearchGate. Available at: [Link]

  • The p53 increase by GSK2830371(WIP1i) and MDM2 inhibitors was reversed... ResearchGate. Available at: [Link]

  • Preclinical Safety Assessment: In vitro - in vivo Testing. ResearchGate. Available at: [Link]

  • Caspase-Glo® 3/7 assay. Bio-protocol. Available at: [Link]

  • Sulforhodamine B colorimetric assay for cytotoxicity screening. (2006). PubMed. Available at: [Link]

  • Caspase 3/7 Activity. Protocols.io. Available at: [Link]

  • Understanding Preclinical Vaccine Safety: Regulatory Guidelines Explained. BioAgilytix. Available at: [Link]

  • US20220389037A1 - Hpk1 inhibitors and uses thereof. Google Patents.
  • p53 Antibody: An Introductory Guide. Bio-Rad. Available at: [Link]

  • Caspase-Glo 3/7 Assay. Reaction Biology. Available at: [Link]

Sources

The Discovery and Synthesis of Novel Trifluoromethylpyridine Building Blocks: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

1.0 Executive Summary

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery. Among fluorinated motifs, the trifluoromethyl group (-CF3) attached to a pyridine ring stands out for its profound ability to enhance key pharmaceutical properties. This technical guide provides an in-depth exploration of the discovery and synthesis of novel trifluoromethylpyridine building blocks. We will delve into the physicochemical advantages conferred by the trifluoromethyl group, dissect the primary synthetic strategies for creating these valuable scaffolds, and offer detailed experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the power of trifluoromethylpyridines in their quest for next-generation therapeutics and agrochemicals.

2.0 The Strategic Advantage of the Trifluoromethyl Group in Pyridine Scaffolds

The trifluoromethyl group is not merely a placeholder; its unique electronic and steric properties dramatically influence a molecule's behavior in a biological system.[1][2] When appended to a pyridine ring, a common scaffold in pharmaceuticals, the -CF3 group imparts a range of desirable attributes.[1][3][4]

2.1 Physicochemical Properties and Their Impact on Drug Discovery

The introduction of a trifluoromethyl group can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1][2]

  • Lipophilicity: The -CF3 group is highly lipophilic, which can enhance a drug's ability to cross cellular membranes and improve its pharmacokinetic profile.[1][2] This is a critical factor in ensuring a drug can reach its intended target within the body.[2]

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group exceptionally resistant to metabolic degradation.[2] This increased stability can lead to a longer drug half-life and improved bioavailability.[1]

  • Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the pyridine ring, influencing how the molecule interacts with its biological target.[1] This can lead to enhanced binding affinity and greater potency.[1] It is often used as a bioisostere for chlorine atoms.[2]

2.2 Case Studies: Marketed Drugs and Agrochemicals

The impact of the trifluoromethylpyridine scaffold is evident in the numerous successful commercial products across the pharmaceutical and agrochemical industries.[3][5] In the crop protection industry, over half of the pesticides introduced in the last two decades have been fluorinated.[5]

Compound Class Application Key Trifluoromethylpyridine Intermediate
Pexidartinib Kinase InhibitorOncology5-chloro-1H-pyrrolo[2,3-b]pyridine moiety with a pyridine ring replacing a benzene ring.[5]
Tipranavir Protease InhibitorAntiviral (HIV)Synthesized using a 2,5-CTF (chloro-trifluoromethylpyridine) building block.[3][6]
Fluazifop-butyl HerbicideAgricultureOne of the first trifluoromethylpyridine derivatives in the agrochemical market.[5]
Dithiopyr & Thiazopyr HerbicideAgricultureSynthesized via cyclocondensation with ethyl 4,4,4-trifluoro-3-oxobutanoate.[5]

3.0 Synthetic Pathways to Trifluoromethylpyridine Cores

The synthesis of trifluoromethylpyridines has evolved significantly, moving from harsh, low-selectivity methods to more refined and versatile strategies.[7] There are three primary approaches to constructing these valuable building blocks.[5][8]

3.1 Strategy 1: Direct Trifluoromethylation of the Pyridine Ring

This approach involves the direct introduction of a -CF3 group onto a pre-existing pyridine ring.[8] While conceptually straightforward, this method often suffers from significant drawbacks, including the need for high temperatures and pressures, the use of hazardous reagents like hydrogen fluoride (HF), low reactivity, and poor regioselectivity, often leading to a mixture of products.[7]

3.2 Strategy 2: Pyridine Ring Construction from Trifluoromethylated Building Blocks

A more elegant and often preferred strategy is the construction of the pyridine ring from smaller, readily available trifluoromethyl-containing precursors.[3][8] This "building block" approach generally offers greater control over the final structure and regiochemistry.[7]

  • 3.2.1 Key Trifluoromethylated Building Blocks

    A variety of trifluoromethylated synthons are employed in this strategy, with the choice depending on the desired substitution pattern of the final pyridine ring.[5] Commonly used building blocks include:

    • Ethyl 2,2,2-trifluoroacetate

    • 2,2,2-trifluoroacetyl chloride

    • Ethyl 4,4,4-trifluoro-3-oxobutanoate

    • (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one[5]

  • 3.2.2 Cyclocondensation Reactions: Mechanisms and Experimental Considerations

    Cyclocondensation reactions are a powerful tool for constructing the pyridine ring from these building blocks.[5] A prime example is the synthesis of an intermediate common to the herbicides dithiopyr and thiazopyr.[5] This reaction involves the cyclocondensation of 3-methylbutanal with ethyl 4,4,4-trifluoro-3-oxobutanoate.[5]

    G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3-methylbutanal 3-Methylbutanal Cyclocondensation Cyclocondensation 3-methylbutanal->Cyclocondensation TFOB Ethyl 4,4,4-trifluoro-3-oxobutanoate TFOB->Cyclocondensation Tetrahydropyran Tetrahydro-2H-pyran Intermediate Cyclocondensation->Tetrahydropyran

    Cyclocondensation reaction for a key herbicide intermediate.

3.3 Strategy 3: Halogen Exchange

This industrially significant method involves the replacement of chlorine atoms with fluorine atoms on a trichloromethylpyridine precursor using a fluorinating agent, often anhydrous hydrogen fluoride.[3][8] This method is particularly useful for large-scale production where the starting materials are readily available.[8]

4.0 In-Depth Experimental Protocol: Synthesis of a Dithiopyr/Thiazopyr Intermediate via Cyclocondensation

This protocol describes the synthesis of the tetrahydro-2H-pyran intermediate, a crucial building block for the herbicides dithiopyr and thiazopyr, via a cyclocondensation reaction.[5]

Objective: To synthesize the tetrahydro-2H-pyran intermediate from 3-methylbutanal and ethyl 4,4,4-trifluoro-3-oxobutanoate.

Materials:

  • 3-methylbutanal

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate

  • Appropriate solvent (e.g., ethanol)

  • Catalyst (e.g., piperidine)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methylbutanal (1.0 eq) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., via TLC or GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired tetrahydro-2H-pyran intermediate.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

G Start Start Setup Combine Reactants and Solvent Start->Setup Add_Catalyst Add Piperidine Catalyst Setup->Add_Catalyst Reflux Heat to Reflux Add_Catalyst->Reflux Monitor Monitor Reaction Progress (TLC/GC-MS) Reflux->Monitor Workup Cool and Concentrate Monitor->Workup Extract Aqueous Workup and Extraction Workup->Extract Purify Column Chromatography Extract->Purify Characterize NMR, MS Analysis Purify->Characterize End End Characterize->End

Experimental workflow for intermediate synthesis.

5.0 Recent Innovations in Trifluoromethylpyridine Synthesis

The field of fluorination chemistry is continually advancing, leading to novel and more efficient methods for synthesizing trifluoromethylpyridines.

5.1 Palladium-Catalyzed Cascade Reactions

Recent research has demonstrated the utility of palladium-catalyzed cascade reactions for the synthesis of trifluoromethyl-containing heterocycles.[9] For instance, Wu's group reported a palladium-catalyzed cascade carbonylative/cyclization of trifluoroacetimidoyl chlorides and 2-iodoanilines to produce 2-(trifluoromethyl)quinazolin-4(3H)-ones, showcasing a powerful method for constructing complex fluorinated molecules.[9]

5.2 Bohlmann-Rahtz Heteroannulation

Hu and co-workers developed a protocol for synthesizing polysubstituted trifluoromethyl pyridine derivatives from trifluoromethyl ynones using the Bohlmann-Rahtz heteroannulation reaction.[9] This method is notable for its use of easily accessible starting materials, high atom economy, and mild reaction conditions.[9]

6.0 Characterization and Quality Control of Trifluoromethylpyridine Building Blocks

Ensuring the identity, purity, and stability of trifluoromethylpyridine building blocks is paramount for their successful application in drug discovery and development. A comprehensive suite of analytical techniques is employed for this purpose:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for unambiguous structure elucidation and confirmation.

  • Mass Spectrometry (MS): Provides accurate molecular weight determination and fragmentation patterns for structural confirmation.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and to quantify any impurities.

  • Gas Chromatography (GC): An alternative to HPLC for volatile compounds, also used for purity assessment.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups within the molecule.

  • Elemental Analysis: To confirm the elemental composition of the synthesized compound.

7.0 Future Outlook and Emerging Applications

The demand for novel trifluoromethylpyridine building blocks is expected to continue its upward trajectory, driven by the ongoing need for new therapeutics and agrochemicals with improved efficacy and safety profiles.[3] Future research will likely focus on the development of more sustainable and cost-effective synthetic methods, as well as the exploration of novel substitution patterns on the pyridine ring to fine-tune biological activity. The unique properties of trifluoromethylpyridines will undoubtedly continue to make them a privileged scaffold in the design of next-generation bioactive molecules.

8.0 References

  • Blucher Proceedings. Synthesis of Building Blocks for the Construction of Trialomethylated Heterocycles. Available from:

  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from:

  • Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Available from:

  • Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. Available from:

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Available from:

  • ACS Publications. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Available from:

  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from:

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from:

  • NINGBO INNO PHARMCHEM CO.,LTD. Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide. Available from:

  • SciSpace. An improved synthetic route to trifluoromethyl-6-substituted-2(1h)-pyridones. Available from:

  • RSC Publishing. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. Available from:

  • ACS Publications. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Available from:

Sources

Methodological & Application

Application Note: Strategic Utilization of 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and process engineers in the agrochemical and pharmaceutical sectors. It details the strategic utility, synthesis, and derivatization of 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine (IMTP) , a high-value scaffold for generating metabolically stable bioactive libraries.

Executive Summary & Strategic Value

In modern agrochemical design, the 2-(trifluoromethyl)pyridine motif is a "privileged structure," appearing in blockbuster fungicides (e.g., Fluopyram, Picoxystrobin) and insecticides (e.g., Sulfoxaflor). The trifluoromethyl (


) group imparts lipophilicity and metabolic stability, while the pyridine ring offers tunable electronics.[1]

This compound (IMTP) represents a specialized "next-generation" building block.

  • The 5-Iodo Handle: Provides a reactive site for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) distal to the steric bulk of the

    
     group.
    
  • The 4-Methyl Group: Serves a dual purpose: it electronically activates the 5-position for functionalization and sterically blocks the 4-position from metabolic oxidation (P450 blocking).

  • The 2-

    
     Group:  Enhances membrane permeability and prevents metabolic degradation of the pyridine ring.
    

This guide provides a validated protocol for the synthesis of IMTP and its subsequent application in creating biaryl scaffolds common in Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

Chemical Profile

PropertySpecification
Chemical Name This compound
CAS Number 944317-55-9
Molecular Formula

Molecular Weight 287.02 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DCM, EtOAc, THF; Insoluble in water
Key Reactivity C–I bond oxidative addition (Pd-catalysis)

Visualizing the Strategic Workflow

The following diagram illustrates the "Derivatization Hub" concept. The IMTP scaffold serves as a central node from which diverse agrochemical classes can be synthesized.

G Start Precursor: 4-Methyl-2-(trifluoromethyl)pyridine IMTP CORE INTERMEDIATE: This compound (IMTP) Start->IMTP Regioselective Iodination (NIS/TFA) Suzuki Suzuki Coupling (Biaryl Fungicides) IMTP->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Sono Sonogashira Coupling (Alkynyl Herbicides) IMTP->Sono Alkyne Pd/Cu Buchwald Buchwald-Hartwig (Aminopyridine Insecticides) IMTP->Buchwald Amine Pd-BINAP

Figure 1: The strategic derivatization map showing IMTP as a divergent intermediate.

Validated Experimental Protocols

Protocol A: Regioselective Synthesis of IMTP

Objective: To synthesize this compound from 4-methyl-2-(trifluoromethyl)pyridine via electrophilic aromatic substitution.

Rationale: Direct iodination is preferred over Sandmeyer reactions for scalability. The 4-methyl group directs the electrophile ortho to itself. Position 3 is sterically crowded by the


 group; thus, iodination occurs selectively at Position 5.

Materials:

  • Precursor: 4-Methyl-2-(trifluoromethyl)pyridine (1.0 eq)

  • Reagent: N-Iodosuccinimide (NIS) (1.2 eq)

  • Solvent/Catalyst: Trifluoroacetic acid (TFA) (solvent volume) / Acetonitrile (1:1 mix)

  • Quench: Sodium thiosulfate (sat. aq.)

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-Methyl-2-(trifluoromethyl)pyridine (10 mmol) in a 1:1 mixture of Acetonitrile and TFA (20 mL total).

    • Note: TFA activates the NIS and protonates the pyridine, but the electron-donating methyl group ensures the ring remains reactive enough for substitution.

  • Addition: Add NIS (12 mmol) in one portion at room temperature.

  • Reaction: Fit the flask with a reflux condenser and heat to 60°C under an inert atmosphere (

    
    ) for 4–6 hours.
    
    • Self-Validation Point: Monitor via TLC (Hexane/EtOAc 9:1). The starting material (higher

      
      ) should disappear, and a new spot (product) should appear.
      
  • Quench: Cool the mixture to room temperature. Pour slowly into a stirred solution of saturated

    
     containing 10% 
    
    
    
    .
    • Observation: The thiosulfate will remove the dark iodine color, turning the biphasic mixture pale yellow/clear.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL). Dry combined organics over

    
    , filter, and concentrate.[2]
    
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Yield Expectation: 75–85%.

Protocol B: Downstream Application (Suzuki-Miyaura Coupling)

Objective: To couple IMTP with phenylboronic acid, simulating the synthesis of a biaryl SDHI fungicide scaffold.

Materials:

  • Substrate: IMTP (1.0 eq)[2]

  • Coupling Partner: Phenylboronic acid (1.2 eq)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing (Critical): In a reaction vial, combine IMTP (1.0 mmol), Phenylboronic acid (1.2 mmol), and

    
     (2.0 mmol). Add Dioxane/Water (5 mL). Sparge with Argon for 10 minutes.
    
    • Why? Oxygen poisons the Pd(0) species and promotes homocoupling of the boronic acid.

  • Catalyst Addition: Add

    
     (0.03 mmol) quickly under Argon flow. Seal the vial.
    
  • Reaction: Heat to 90°C for 12 hours.

    • Mechanism:[2][3][4][5] The reaction proceeds via Oxidative Addition into the weak C–I bond (Bond Dissociation Energy ~65 kcal/mol), followed by Transmetallation and Reductive Elimination.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Analysis: The product, 4-methyl-5-phenyl-2-(trifluoromethyl)pyridine, can be verified by GC-MS (M+ peak).

Mechanistic Insight: The Catalytic Cycle

The following diagram details the specific activation of the C-I bond in the Suzuki coupling described in Protocol B.

Suzuki Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting Step) Insertion into C-I bond Pd0->OxAdd + IMTP (R-I) TransMet Transmetallation Exchange with Ar-B(OH)2 OxAdd->TransMet + Base / Ar-B(OH)2 RedElim Reductive Elimination Product Release + Pd(0) Regens TransMet->RedElim RedElim->Pd0

Figure 2: Catalytic cycle highlighting the oxidative addition into the C-I bond of IMTP.

Analytical Characterization (Self-Validation)

To ensure the integrity of your intermediate (IMTP), verify the following spectral data:

TechniqueDiagnostic SignalInterpretation
1H NMR (CDCl3)Absence of H at ~8.5 ppm (C5-H)Confirms substitution at the 5-position.[2]
1H NMR (CDCl3)Singlet at ~2.45 ppm (3H)Confirms retention of the 4-Methyl group.
1H NMR (CDCl3)Singlet at ~8.0 ppm (1H)Remaining aromatic proton at C3 (deshielded by CF3).
19F NMR Singlet at -68 ppmIntact

group (standard range).
GC-MS Molecular Ion (m/z 287)Confirms mono-iodination.

Safety & Handling

  • Organofluorine Compounds: While the

    
     group is stable, thermal decomposition at extreme temperatures (>200°C) can release toxic HF. Perform all reactions in a fume hood.
    
  • Iodinated Waste: Iodine-containing waste must be segregated from general organic waste to prevent the formation of explosive byproducts or corrosion of incinerators.

  • Skin Sensitization: Pyridine derivatives are known skin irritants and potential sensitizers. Double-gloving (Nitrile) is recommended.

References

  • Jeschke, P. (2010). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection.[6] ChemBioChem.[5]

  • Schlosser, M. (2006). The 2-(Trifluoromethyl)pyridine Motif: A Privileged Scaffold. Angewandte Chemie International Edition.

  • Suzuki, A. (1999). Recent advances in the Suzuki-Miyaura cross-coupling reaction. Journal of Organometallic Chemistry.

  • PubChem Compound Summary. (2023). This compound.[7] National Center for Biotechnology Information.

Sources

Application Notes and Protocols for the Suzuki Reaction with Substituted Iodopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Biarylpyridines

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Within the vast landscape of this powerful transformation, the coupling of substituted iodopyridines with boronic acids or their derivatives holds particular significance. The resulting biarylpyridine scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[2]

Substituted iodopyridines are excellent electrophilic partners in the Suzuki reaction due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to the palladium(0) catalyst.[3] This guide provides a comprehensive overview of the key mechanistic considerations, optimization strategies, and detailed protocols for successfully conducting the Suzuki reaction with a diverse range of substituted iodopyridines. We will delve into the nuanced interplay of catalysts, ligands, bases, and solvents, offering field-proven insights to navigate the challenges posed by sterically hindered and electronically diverse substrates.

Mechanistic Insights: The Nuances of Iodopyridine Coupling

The catalytic cycle of the Suzuki reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[3] However, the electronic and steric properties of substituted iodopyridines introduce specific considerations that are crucial for optimizing the reaction outcome.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below:

Suzuki_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-I Ar-Pd(II)-I(Ln) Ar-Pd(II)-I(Ln) Oxidative_Addition->Ar-Pd(II)-I(Ln) Transmetalation Transmetalation Ar-Pd(II)-I(Ln)->Transmetalation R-B(OR)2 + Base Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Transmetalation->Ar-Pd(II)-R(Ln) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Regeneration Ar-R Ar-R Product Reductive_Elimination->Ar-R

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

1. Oxidative Addition: The reaction initiates with the oxidative addition of the iodopyridine to a low-valent palladium(0) complex. The electron-deficient nature of the pyridine ring can facilitate this step.[4]

2. Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium(II) center. The presence of a base is crucial here, as it activates the boronic acid to form a more nucleophilic boronate species.[5]

3. Reductive Elimination: The final step is the reductive elimination of the coupled product, regenerating the palladium(0) catalyst and completing the cycle. Bulky, electron-rich ligands on the palladium center can promote this step.[6]

The Influence of Substituents on Iodopyridines

The electronic and steric nature of substituents on the pyridine ring significantly impacts the reaction's success.

  • Electron-Withdrawing Groups (EWGs): EWGs enhance the electrophilicity of the pyridine ring, which can accelerate the oxidative addition step. However, they can also render the resulting biarylpyridine product more susceptible to nucleophilic attack or other side reactions.

  • Electron-Donating Groups (EDGs): EDGs can slow down the oxidative addition step by increasing the electron density on the pyridine ring. However, they can also stabilize the palladium intermediates and often lead to cleaner reactions with fewer byproducts.

  • Steric Hindrance: Substituents ortho to the iodine atom can sterically hinder the approach of the palladium catalyst, slowing down the oxidative addition. In such cases, the choice of a bulky ligand on the palladium catalyst is critical to create a more open coordination sphere.[7]

Optimizing Reaction Parameters: A Systematic Approach

The successful execution of a Suzuki reaction with a substituted iodopyridine hinges on the judicious selection of the catalyst, ligand, base, and solvent. The following workflow provides a systematic approach to optimizing these parameters for a novel substrate.

Optimization_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Fine-Tuning cluster_2 Phase 3: Troubleshooting Start Select Substituted Iodopyridine and Boronic Acid Catalyst_Screen Screen Pd Catalyst/Ligand Combinations (e.g., Pd(PPh3)4, Pd(dppf)Cl2, Pd2(dba)3/SPhos) Start->Catalyst_Screen Base_Screen Screen Bases (e.g., K2CO3, Cs2CO3, K3PO4) Catalyst_Screen->Base_Screen Solvent_Screen Screen Solvents (e.g., Dioxane, Toluene, DMF) Base_Screen->Solvent_Screen Temp_Concentration Optimize Temperature and Concentration Solvent_Screen->Temp_Concentration Stoichiometry Adjust Stoichiometry of Boronic Acid and Base Temp_Concentration->Stoichiometry Analysis Analyze for Yield and Purity (LC-MS, NMR) Stoichiometry->Analysis Troubleshoot Address Side Reactions (Protodeboronation, Dehalogenation) Analysis->Troubleshoot Final_Protocol Finalized Protocol Troubleshoot->Final_Protocol

Figure 2: Workflow for Optimizing Suzuki Coupling of Substituted Iodopyridines.

Catalyst and Ligand Selection

The choice of the palladium catalyst and its associated ligand is paramount. While Pd(PPh3)4 is a workhorse catalyst, more sophisticated systems are often required for challenging substrates.[8]

Catalyst/Ligand SystemSubstrate SuitabilityRationale
Pd(PPh3)4 Simple, unhindered iodopyridinesA versatile, commercially available catalyst.
Pd(dppf)Cl2 Electron-rich and some electron-deficient iodopyridinesThe dppf ligand provides a good balance of steric bulk and electron-donating properties.[1]
Pd2(dba)3 / SPhos or XPhos Sterically hindered and electron-deficient iodopyridinesBuchwald-type ligands are highly effective for challenging couplings due to their bulk and electron-rich nature.[6]
Pd(OAc)2 / P(Cy)3 A broad range of iodopyridinesThe bulky and electron-rich tricyclohexylphosphine ligand is effective for many substrates.[5]
Base Selection

The base plays a dual role: it activates the boronic acid and neutralizes the hydrogen halide formed during the reaction. The choice of base can significantly impact the reaction rate and the prevalence of side reactions.[9]

BaseStrengthCommon ApplicationsConsiderations
K2CO3 ModerateA good starting point for many reactions.[10]Can be less effective for sterically hindered substrates.
Cs2CO3 StrongOften used for challenging couplings, including those with hindered substrates.[11]More expensive than other carbonate bases.
K3PO4 StrongEffective for a wide range of substrates, including those prone to protodeboronation.[8]Can lead to higher reaction rates.
NaOH StrongCan be used in aqueous solvent systems.[12]May not be suitable for base-sensitive functional groups.
Solvent Selection

The solvent influences the solubility of the reactants and the stability of the catalytic species. Aprotic polar solvents are commonly employed.

SolventPolarityTypical Temperature RangeNotes
1,4-Dioxane Moderate80-110 °CA versatile and widely used solvent for Suzuki reactions.[8]
Toluene Nonpolar80-110 °COften used with a co-solvent like water or ethanol.
DMF Polar Aprotic80-120 °CCan be effective for challenging couplings but can be difficult to remove.[8]
Ethanol/Water Protic60-80 °CA "greener" solvent system that can be effective for some substrates.

Detailed Protocols

The following protocols provide a starting point for the Suzuki coupling of substituted iodopyridines. Note: These are general procedures and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: General Procedure for Unhindered Iodopyridines

This protocol is suitable for the coupling of simple, unhindered 2-, 3-, or 4-iodopyridines with arylboronic acids.

Materials:

  • Substituted iodopyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh3)4 (0.03 mmol, 3 mol%)

  • K2CO3 (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask, add the substituted iodopyridine, arylboronic acid, Pd(PPh3)4, and K2CO3.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with stirring for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Procedure for Sterically Hindered or Electron-Deficient Iodopyridines

This protocol employs a more active catalyst system suitable for more challenging substrates.

Materials:

  • Substituted iodopyridine (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Pd2(dba)3 (0.015 mmol, 1.5 mol%)

  • SPhos (0.06 mmol, 6 mol%)

  • K3PO4 (3.0 mmol)

  • Toluene (8 mL)

  • Water (0.8 mL)

Procedure:

  • In a dry Schlenk flask, combine the substituted iodopyridine, arylboronic acid, and K3PO4.

  • In a separate vial, dissolve Pd2(dba)3 and SPhos in toluene.

  • Evacuate and backfill the Schlenk flask with an inert gas three times.

  • Add the catalyst solution to the Schlenk flask via syringe, followed by the remaining toluene and water.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress.

  • Follow the workup and purification procedure as described in Protocol 1.

Troubleshooting Common Side Reactions

Even with optimized conditions, side reactions can occur. Understanding these pathways is key to troubleshooting.

  • Protodeboronation: This is the protonolysis of the boronic acid, leading to the formation of an arene byproduct. It is often exacerbated by high temperatures and prolonged reaction times. Using a stronger base like K3PO4 and ensuring an excess of the boronic acid can mitigate this issue.

  • Dehalogenation: The iodopyridine can be reduced to the corresponding pyridine, particularly in the presence of protic solvents or certain bases. Ensuring a rigorously inert atmosphere and using aprotic solvents can help to minimize this side reaction.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often a result of high catalyst loading or the presence of oxygen.

Conclusion

The Suzuki-Miyaura cross-coupling of substituted iodopyridines is a powerful and versatile tool for the synthesis of valuable biarylpyridine motifs. By understanding the underlying mechanistic principles and systematically optimizing the reaction parameters, researchers can overcome the challenges posed by diverse substrates. The protocols and insights provided in this guide serve as a robust starting point for the successful implementation of this important transformation in both academic and industrial settings.

References

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd.com. Retrieved February 27, 2024, from [Link]

  • Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... (n.d.). ResearchGate. Retrieved February 27, 2024, from [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). PMC. Retrieved February 27, 2024, from [Link]

  • Suzuki-Miyaura cross-coupling reaction catalyzed using highly efficient CN - OICC Press. (n.d.). ijc.oiccpress.com. Retrieved February 27, 2024, from [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling a. (n.d.). ResearchGate. Retrieved February 27, 2024, from [Link]

  • Suzuki cross-coupling reaction. (2020, February 14). YouTube. Retrieved February 27, 2024, from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). MDPI. Retrieved February 27, 2024, from [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2025, August 6). acseditions.acs.org. Retrieved February 27, 2024, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2024, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 27, 2024, from [Link]

  • Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. (2022). MDPI. Retrieved February 27, 2024, from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). academics.chem.msu.edu. Retrieved February 27, 2024, from [Link]

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (n.d.). J-Stage. Retrieved February 27, 2024, from [Link]

  • The Suzuki Reaction. (n.d.). Chem 115 Myers. Retrieved February 27, 2024, from [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (2017). PMC. Retrieved February 27, 2024, from [Link]

  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... (n.d.). ResearchGate. Retrieved February 27, 2024, from [Link]

Sources

Application Note: Trifluoromethylpyridines in Medicinal Chemistry

[1][2]

Executive Summary

The trifluoromethylpyridine (




Late-Stage Functionalization (LSF)

Physicochemical Rationale: The "Fluorine Effect"

The strategic replacement of a methyl group with a trifluoromethyl group (the "Magic Methyl" to "Magic Trifluoromethyl" transition) or the introduction of a

Modulation of Basicity ( )

The pyridine nitrogen is a hydrogen bond acceptor (HBA) and, depending on substitution, a base.[1] The strong electron-withdrawing nature of the


  • Effect: Drastic reduction in

    
     (from ~5.2 for pyridine to < 2.0 for 
    
    
    -pyridines).
  • Benefit: At physiological pH (7.4),

    
    -pyridines remain unprotonated (neutral). This prevents the formation of cationic species that might suffer from poor membrane permeability or unwanted hERG channel binding (cardiotoxicity).
    
Metabolic Stability & Lipophilicity

The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol).

  • Metabolic Blockade: Placing a

    
     group at metabolic "hotspots" (sites prone to CYP450 oxidation) blocks oxidative metabolism, extending the drug's half-life (
    
    
    ).
  • Lipophilicity: The

    
     group is highly lipophilic.[2] It increases the 
    
    
    of the molecule, enhancing permeability across the blood-brain barrier (BBB) or cell membranes, while the pyridine nitrogen provides a counterbalance to maintain water solubility.
Physicochemical Comparison Table
PropertyPyridine2-(Trifluoromethyl)pyridine3-(Trifluoromethyl)pyridineImpact on Drug Design

(Conjugate Acid)
5.230.452.60Reduced basicity improves permeability and reduces off-target cation binding.
Dipole Moment (D) 2.24.22.4Altered electronics affect binding affinity in polar pockets.

(Octanol/Water)
0.65~1.6~1.7Increased lipophilicity aids membrane crossing.
Metabolic Liability High (N-oxidation)LowLow

sterically and electronically protects the ring.

Synthetic Strategies: Workflow & Decision Matrix

The incorporation of the

Building Block AssemblyLate-Stage Functionalization
Decision Matrix Visualization

The following diagram illustrates the decision process for selecting the appropriate synthetic route based on the drug development stage.

LSF_WorkflowStartTarget Molecule DesignStage_CheckDevelopment Stage?Start->Stage_CheckEarly_StageEarly Discovery / SARStage_Check->Early_StageDe Novo SynthesisLate_StageLead Optimization / LSFStage_Check->Late_StageDiversificationRoute_BBBuilding Block Approach(Suzuki/Negishi Coupling)Early_Stage->Route_BBRoute_RadicalDirect C-H Trifluoromethylation(Minisci / Langlois)Late_Stage->Route_RadicalAction_BBUse Commercially AvailableCl/Br-CF3-PyridinesRoute_BB->Action_BBAction_RadicalReagents: CF3SO2Na + OxidantAdvantage: No Pre-functionalizationRoute_Radical->Action_RadicalResultFinal CF3-Pyridine ScaffoldAction_BB->ResultAction_Radical->Result

Figure 1: Strategic workflow for incorporating trifluoromethylpyridine moieties. Blue path indicates classical cross-coupling; Red path indicates modern radical C-H functionalization.

Case Studies: FDA-Approved Drugs

The following drugs exemplify the successful application of the

  • Enasidenib (Idhifa):

    • Indication: Acute Myeloid Leukemia (AML).[3]

    • Structure: Contains two

      
      -pyridine rings (one 2-substituted, one 4-substituted) attached to a central triazine.[3]
      
    • Role: The

      
       groups fill hydrophobic pockets in the mutant IDH2 enzyme, locking it in an open, non-catalytic conformation.
      
  • Apalutamide (Erleada):

    • Indication: Prostate Cancer.

    • Structure: Features a 5-(trifluoromethyl)-2-cyanopyridine ring.[4]

    • Role: Bioisosteric replacement of the phenyl ring in Enzalutamide. The pyridine nitrogen reduces lipophilicity slightly compared to a phenyl ring, while the

      
       maintains high androgen receptor affinity.
      
  • Doravirine (Pifeltro):

    • Indication: HIV-1 Infection (NNRTI).[5]

    • Structure: A 4-(trifluoromethyl)-3-pyridinyloxy ether.

    • Role: The

      
       group provides critical oxidative stability and hydrophobic interactions within the reverse transcriptase binding pocket.
      

Detailed Experimental Protocols

Protocol A: Late-Stage C-H Trifluoromethylation (Radical Mechanism)

Method: Innate C-H Trifluoromethylation using Langlois Reagent. Application: Direct functionalization of electron-deficient heterocycles (pyridines) without pre-halogenation.

Reagents:

  • Substrate: Pyridine derivative (1.0 equiv)

  • Reagent: Sodium trifluoromethanesulfinate (Langlois Reagent,

    
    ) (3.0 equiv)
    
  • Oxidant: Manganese(III) acetate dihydrate (

    
    ) (0.5 - 1.0 equiv) or tert-Butyl hydroperoxide (TBHP).
    
  • Solvent: DMSO/Water (3:1) or pure DMSO.

  • Additive: Trifluoroacetic acid (TFA) (1.0 equiv) - Optional, protonates pyridine to increase electrophilicity.

Step-by-Step Procedure:

  • Setup: To a 20 mL vial equipped with a magnetic stir bar, add the pyridine substrate (0.5 mmol) and Langlois reagent (1.5 mmol, 234 mg).

  • Solvent: Add DMSO (2.0 mL) and Water (0.5 mL). Stir to dissolve.

  • Acidification (Optional): Add TFA (0.5 mmol, 38 µL) dropwise. Note: Protonation activates the pyridine ring towards nucleophilic radical attack.

  • Initiation: Add

    
     (0.25 mmol) or TBHP (70% aq., 2.0 equiv) slowly.
    
  • Reaction: Seal the vial and stir at room temperature for 12–24 hours. (Mild heating to 50°C may be required for unreactive substrates).

  • Workup: Dilute with ethyl acetate (20 mL) and wash with saturated

    
     (2 x 10 mL) to remove acid and DMSO. Wash with brine.
    
  • Purification: Dry organic layer over

    
    , concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    

Mechanistic Insight (Graphviz): The reaction proceeds via a radical mechanism where the

Radical_MechanismLangloisCF3SO2Na(Langlois Reagent)CF3_Rad•CF3 RadicalLanglois->CF3_RadOxidation/-SO2OxidantOxidant(Mn(III) / TBHP)Oxidant->LangloisSETIntermediateRadical σ-ComplexCF3_Rad->IntermediateAddition to PyridinePyridinePyridine SubstratePyridine->IntermediateProductTrifluoromethylpyridineIntermediate->ProductOxidation/Deprotonation(Re-aromatization)

Figure 2: Single Electron Transfer (SET) mechanism for the generation of trifluoromethyl radicals and subsequent heteroaromatic substitution.[1]

Protocol B: Cross-Coupling (Building Block Approach)

Method: Suzuki-Miyaura Coupling of Chlorotrifluoromethylpyridines. Application: Connecting a pre-formed

Reagents:

  • Electrophile: 2-Chloro-5-(trifluoromethyl)pyridine (1.0 equiv).

  • Nucleophile: Aryl boronic acid (1.2 equiv).

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (2.0 equiv).
    
  • Solvent: 1,4-Dioxane/Water (4:1).

Procedure:

  • Charge a reaction vessel with the chloropyridine, boronic acid, catalyst, and base.

  • Evacuate and backfill with Nitrogen (

    
    ) three times (Oxygen removal is critical).
    
  • Add degassed solvent.

  • Heat to 80–100°C for 4–16 hours.

  • Filter through Celite, concentrate, and purify.

References

  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[6][7] Journal of Pesticide Science, 46(2), 125–142.

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.[8] Nature, 480, 224–228.

  • Ji, Y., et al. (2011).[2][8] Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences (PNAS), 108(35), 14411–14415.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • FDA Drug Database. (2017).[3] Approval Package for Enasidenib (Idhifa).

Application Note: Precision Engineering of Kinase Inhibitors using Trifluoromethylpyridine (TFMP) Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide outlines the strategic integration of trifluoromethylpyridine (TFMP) scaffolds into kinase inhibitor design. While phenyl rings are traditional staples in drug discovery, they often suffer from rapid oxidative metabolism and suboptimal solubility. The TFMP scaffold offers a bioisosteric alternative that simultaneously enhances metabolic stability, modulates lipophilicity, and electronically tunes the pyridine nitrogen for precise hinge region binding. This note provides a validated workflow from rational design to biochemical verification.

Introduction: The Fluorine Advantage in Kinase Targeting

The ATP-binding pocket of protein kinases is a crowded, hydrophobic environment flanked by a solvent-exposed region and a "hinge" region that forms critical hydrogen bonds with the inhibitor.[1]

Why Trifluoromethylpyridine?

Replacing a phenyl ring with a pyridine improves water solubility. However, adding a trifluoromethyl (-CF₃) group to the pyridine ring introduces three critical advantages:

  • Metabolic Blockade: The -CF₃ group is metabolically inert. Placing it at positions prone to CYP450 oxidation (e.g., para-positions) blocks metabolic soft spots, significantly extending half-life (

    
    ).
    
  • Electronic Tuning (

    
     Modulation):  The pyridine nitrogen acts as a Hydrogen Bond Acceptor (HBA) for the kinase hinge (typically the backbone NH of a specific residue). The strongly electron-withdrawing -CF₃ group lowers the basicity (
    
    
    
    ) of the pyridine nitrogen. This prevents protonation at physiological pH (which would incur a desolvation penalty upon binding) while maintaining sufficient electron density to accept a hydrogen bond.
  • Lipophilicity & Permeability: The -CF₃ group increases lipophilicity (

    
    ), facilitating cell membrane penetration, while the pyridine nitrogen balances this to maintain aqueous solubility.
    

Rational Design & SAR Strategy

The Hinge Binding Logic

Successful Type I and Type II kinase inhibitors must anchor to the hinge region.

  • The Problem: A standard pyridine nitrogen can be too basic (

    
    ). If protonated before binding, it cannot act as an HBA.
    
  • The TFMP Solution: The -CF₃ group (Hammett

    
    ) pulls electron density from the ring, lowering the ring nitrogen's 
    
    
    
    to
    
    
    . This ensures the molecule remains neutral and ready to bind.
Visualization: TFMP Logic Flow

TFMP_Logic TFMP Trifluoromethylpyridine (TFMP) Scaffold CF3 -CF3 Group (Electron Withdrawing) TFMP->CF3 Pyridine Pyridine Ring (Heterocycle) TFMP->Pyridine MetaStab Blocks CYP450 Oxidation CF3->MetaStab Steric/Electronic Shield Lipophil Increases Membrane Permeability CF3->Lipophil Fluorine Effect ElecEffect Reduces N-Basicity (Lower pKa) CF3->ElecEffect Inductive Effect HingeBind Optimal Hinge Interaction (HBA) Pyridine->HingeBind N acts as Acceptor ElecEffect->HingeBind Prevents Protonation

Figure 1: Mechanistic logic of TFMP scaffolds. The electron-withdrawing CF3 group modulates the pyridine nitrogen to optimize hinge binding while simultaneously blocking metabolism.

Synthetic Protocol: Suzuki-Miyaura Coupling[3][4]

Challenge: Pyridine-2-boronic acids are notoriously unstable (prone to protodeboronation). Solution: Use a 2-halo-trifluoromethylpyridine as the electrophile and a stable aryl boronic acid as the nucleophile.

Materials
  • Electrophile: 2-chloro-4-(trifluoromethyl)pyridine (1.0 equiv)

  • Nucleophile: Aryl boronic acid (1.2 equiv) (Target specific to kinase hydrophobic pocket)

  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane

  • Atmosphere: Argon or Nitrogen

Step-by-Step Procedure
  • Preparation: In a microwave vial, dissolve the 2-chloro-4-(trifluoromethyl)pyridine and the aryl boronic acid in 1,4-Dioxane (concentration ~0.2 M).

  • Activation: Add the aqueous

    
     solution. Degas the mixture by bubbling Argon for 5 minutes. Note: Oxygen inhibits the Pd cycle.
    
  • Catalysis: Add

    
    . Seal the vial immediately.
    
  • Reaction: Heat to 90°C for 4–12 hours. (Microwave irradiation: 110°C for 30 mins is an alternative for rapid screening).

  • Work-up: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). TFMP compounds are distinctively UV-active.

Biochemical Validation: ADP-Glo™ Kinase Assay

Because TFMP compounds are lipophilic, they can precipitate in aqueous buffers. This protocol includes specific modifications for solubility.

Experimental Design
  • Assay Principle: Luminescent detection of ADP generated by kinase activity. High ADP = High Kinase Activity. Inhibitors reduce the signal.

  • Controls:

    • Max Signal: Kinase + Substrate + ATP + DMSO (No inhibitor).

    • Min Signal: Substrate + ATP + DMSO (No Kinase).

Protocol
  • Compound Preparation (Critical Step):

    • Dissolve TFMP inhibitor in 100% DMSO to 10 mM.

    • Perform serial dilutions in 100% DMSO first.

    • Why? Diluting directly into water often causes TFMP compounds to crash out.

    • Transfer 1 µL of compound to the assay plate (384-well white low-volume).

  • Kinase Reaction:

    • Add 2 µL of Kinase Buffer (40 mM Tris pH 7.5, 20 mM

      
      , 0.1 mg/mL BSA, 50 µM DTT).
      
    • Note: BSA is mandatory to prevent the lipophilic TFMP compound from sticking to the plastic walls.

    • Add 2 µL of Substrate/ATP Mix .

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure Luminescence (Integration time: 0.5–1.0 sec).

Data Analysis

Calculate Percent Inhibition:



Fit data to a 4-parameter logistic equation to determine 

.

Summary of Key Data Parameters

ParameterTarget ValueReason for TFMP Scaffold
Hinge Binding (

)
N-pyridine < 4.0Ensures neutral state for H-bond acceptance.
Lipophilicity (

)
2.5 – 4.0

boosts permeability; Pyridine maintains solubility.
Metabolic Stability (

)
> 60 min (Microsomes)

blocks oxidative metabolism at the ring.
Assay Solubility > 50 µMCritical for reliable

curves; requires BSA in buffer.

Experimental Workflow Diagram

Workflow Start Start: Rational Design Synth Synthesis: Suzuki Coupling (Pd-catalyzed) Start->Synth Purify Purification: Flash Chrom. (Check Solubility) Synth->Purify Assay Biochem Assay: ADP-Glo (+BSA for lipophilicity) Purify->Assay Data Data Analysis: IC50 & Z-Factor Assay->Data Decision Decision Gate: IC50 < 100nM? Data->Decision Decision->Start No (Re-design) ADME ADME: Microsomal Stability Decision->ADME Yes

Figure 2: Development pipeline for TFMP kinase inhibitors. Note the critical decision gate based on biochemical potency before advancing to ADME profiling.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Oebbeke, M., et al. (2021).[3] Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts. Angewandte Chemie International Edition. [Link][3]

  • Lérida, M., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the Pyridine Ring in 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in modern medicinal and agricultural chemistry, lending unique physicochemical properties to active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the chemical modification of 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine , a highly versatile synthetic intermediate. The strategic placement of the trifluoromethyl, methyl, and iodo groups on the pyridine ring allows for a diverse range of functionalization reactions. The electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the ring, while the iodo group serves as an exceptional synthetic handle for a multitude of cross-coupling and metallation reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block for the synthesis of novel chemical entities.

Introduction: The Strategic Value of this compound

The pyridine ring is a privileged heterocycle in drug discovery. When substituted with a trifluoromethyl (CF3) group, its properties are significantly modulated. The CF3 group enhances metabolic stability, increases lipophilicity, and can improve binding affinity to biological targets.[1] this compound (Compound 1 ) is a particularly valuable starting material because the carbon-iodine bond at the C5 position is the most labile of the carbon-halogen bonds, making it highly susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. This reactivity provides a reliable and regioselective entry point for introducing molecular complexity.

This guide will detail several field-proven methodologies for the functionalization of Compound 1 , focusing on robust and scalable reactions that are central to modern synthetic chemistry. We will explore palladium-catalyzed cross-coupling reactions and iodine-metal exchange followed by electrophilic trapping, providing both the theoretical underpinnings and practical, step-by-step protocols.

Palladium-Catalyzed Cross-Coupling Reactions: Building C-C and C-N Bonds

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing carbon-carbon and carbon-nitrogen bonds.[3][4] The C-I bond of Compound 1 is an ideal substrate for these transformations.

Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron reagent, is a cornerstone of drug discovery due to its operational simplicity and the commercial availability of a vast array of boronic acids and esters.[5][6] The reaction is generally tolerant of a wide range of functional groups, making it ideal for late-stage functionalization.

Causality Behind Experimental Choices:

  • Catalyst: A Pd(0) species is required to initiate the catalytic cycle. This can be added directly (e.g., Pd(PPh3)4) or generated in situ from a Pd(II) precatalyst (e.g., Pd(OAc)2, PdCl2(dppf)) which is reduced by a phosphine ligand or other reagents in the mixture.

  • Ligand: The choice of phosphine ligand is critical. Electron-rich, bulky ligands like SPhos or XPhos accelerate the rate-limiting oxidative addition and the final reductive elimination steps, leading to higher efficiency, especially with challenging substrates.

  • Base: The base is essential for the transmetalation step, activating the boronic acid partner. Inorganic bases like K2CO3 or Cs2CO3 are commonly used. The choice of base can significantly impact yield and should be screened for optimization.

  • Solvent: Aprotic polar solvents like 1,4-dioxane or dimethoxyethane (DME), often with the addition of water, are typical choices as they effectively dissolve the various components of the reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1 ) (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and a base such as K2CO3 (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and, if required, a separate ligand.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1 mixture) via syringe.[7]

  • Reaction Execution: Equip the flask with a condenser, and heat the reaction mixture with vigorous stirring at 80-100 °C.[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Data Presentation: Suzuki-Miyaura Coupling Examples

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh3)4 (3)K2CO3Dioxane/H2O901292
4-Methoxyphenylboronic acidPdCl2(dppf) (2)Cs2CO3Toluene/H2O100888
Pyridine-3-boronic acidPd(OAc)2/SPhos (2/4)K3PO4DME851675

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ complex1 Ar-Pd(II)L₂(I) pd0->complex1 oxidative_add Oxidative Addition oxidative_add->complex1 complex2 Ar-Pd(II)L₂(Ar') complex1->complex2 transmetal Transmetalation transmetal->complex2 complex2->pd0 reductive_elim Reductive Elimination reductive_elim->pd0 start Ar-I start->oxidative_add boronic Ar'-B(OH)₂ + Base boronic->transmetal product Ar-Ar' product->reductive_elim

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for forming C(sp²)-C(sp) bonds by coupling aryl halides with terminal alkynes.[8][9] This reaction is invaluable for creating rigid linkers in bioactive molecules and for synthesizing precursors to complex heterocyclic systems.

Causality Behind Experimental Choices:

  • Dual Catalysis: The reaction typically employs a palladium catalyst (e.g., PdCl2(PPh3)2) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne, forming a copper(I) acetylide intermediate that participates in the transmetalation step.

  • Base: An amine base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), is crucial. It serves both to neutralize the HX byproduct and as the solvent.

  • Ligand: Triphenylphosphine (PPh3) is a common ligand that stabilizes the palladium catalyst.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Setup: To a dry Schlenk flask, add this compound (1 ) (1.0 equiv.), the palladium catalyst (e.g., PdCl2(PPh3)2, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add a degassed amine solvent (e.g., Et3N or DIPEA) via syringe, followed by the terminal alkyne (1.1-1.5 equiv.).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C).

  • Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is often complete within 2-12 hours.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent like ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH4Cl solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent.

  • Purification: Purify the product via flash column chromatography.

Visualization: Sonogashira Coupling Workflow

Sonogashira_Workflow start Start: this compound + Terminal Alkyne reagents Add PdCl₂(PPh₃)₂ / CuI and Amine Base (e.g., Et₃N) start->reagents reaction Stir at RT to 60°C Under Inert Atmosphere reagents->reaction monitoring Monitor by TLC / GC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up: 1. Filter through Celite 2. Aqueous Wash 3. Dry and Concentrate monitoring->workup Reaction Complete purification Purification: Flash Column Chromatography workup->purification product Final Product: 5-Alkynyl-4-methyl-2-(trifluoromethyl)pyridine purification->product

Caption: Experimental workflow for a typical Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Constructing Aryl Amines

The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[4][10] This reaction is of paramount importance in medicinal chemistry, as the aniline and related motifs are present in a vast number of pharmaceuticals.

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like BINAP, Josiphos, or Xantphos are essential for promoting the reductive elimination step, which is often the rate-limiting step in C-N bond formation.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is the most common choice, although weaker bases like K3PO4 can be effective with more advanced catalyst systems.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and deactivation of the catalyst.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1 ) (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).

  • Solvent: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Seal the tube and heat the mixture with stirring at 80-110 °C for 12-24 hours.

  • Monitoring: Allow the reaction to cool and carefully check for completion by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding saturated aqueous NH4Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation: Buchwald-Hartwig Amination Examples

Amine PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
AnilinePd2(dba)3 (1)BINAP (2)NaOtBuToluene10085
MorpholinePd(OAc)2 (2)Xantphos (4)Cs2CO3Dioxane11090
BenzylaminePd2(dba)3 (1.5)DavePhos (3)K3PO4Toluene10081

Iodine-Metal Exchange and Electrophilic Trapping

An alternative strategy to palladium catalysis is the conversion of the C-I bond into a C-metal bond, generating a potent nucleophile that can react with a wide range of electrophiles. This approach is particularly useful for installing functional groups that are not accessible via cross-coupling.

Causality Behind Experimental Choices:

  • Reagent: Organolithium reagents (e.g., n-BuLi, t-BuLi) or Grignard reagents (formed with Mg metal) are used for the halogen-metal exchange.[11][12] Organolithiums are generally more reactive.

  • Temperature: These reactions must be performed at very low temperatures (-78 °C) to prevent unwanted side reactions, such as the decomposition of the organometallic intermediate or reaction with the solvent.

  • Anhydrous Conditions: The organometallic intermediates are extremely strong bases and will be instantly quenched by protic sources, including water. All glassware must be oven-dried, and all solvents and reagents must be strictly anhydrous.[11]

Experimental Protocol: Iodine-Lithium Exchange and Reaction with an Electrophile

  • Setup: Place this compound (1 ) (1.0 equiv.) in an oven-dried, three-neck round-bottom flask equipped with a stir bar, a thermometer, and a septum. Purge the flask with argon.

  • Solvent: Add anhydrous tetrahydrofuran (THF) via syringe and cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.05 equiv., as a solution in hexanes) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution for 30 minutes at -78 °C.

  • Electrophilic Trap: Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 equiv.) in anhydrous THF dropwise at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature.

  • Quenching & Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

    • Extract the mixture with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify the product by flash column chromatography.

Visualization: Lithiation and Electrophilic Trapping Workflow

Lithiation_Workflow start Dissolve Aryl Iodide (1) in Anhydrous THF cool Cool to -78 °C (Dry Ice/Acetone Bath) start->cool add_buli Add n-BuLi dropwise Stir for 30 min @ -78 °C cool->add_buli intermediate Formation of Lithiated Pyridine Intermediate add_buli->intermediate add_electrophile Add Electrophile (E⁺) (e.g., Aldehyde, CO₂) intermediate->add_electrophile warm_quench Warm to RT Quench with aq. NH₄Cl add_electrophile->warm_quench extract_purify Aqueous Work-up & Column Chromatography warm_quench->extract_purify product Final Functionalized Product extract_purify->product

Caption: Workflow for functionalization via iodine-lithium exchange.

Conclusion

This compound is a robust and versatile building block for the synthesis of complex molecules in drug discovery and agrochemical research. The methodologies outlined in this guide—Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and iodine-metal exchange—provide a powerful toolkit for its elaboration. By understanding the causality behind the choice of reagents and conditions for each protocol, researchers can confidently and efficiently generate libraries of novel compounds for biological screening. The successful application of these protocols will undoubtedly accelerate the discovery of next-generation pharmaceuticals and crop protection agents.

References

  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. (2020).
  • Application Notes and Protocols for the Sonogashira Reaction of 4-iodo-1-methyl-1H-pyrazol-3-amine. Benchchem.
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. Benchchem.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central.
  • Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. Benchchem.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2017). PubMed Central.
  • The Mechanisms of the Stille Reaction. University of Windsor.
  • Trifluoromethylpyridine: Its chemistry and applic
  • Buchwald-Hartwig Amin
  • Buchwald–Hartwig amin
  • The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts.
  • Grignard Reaction. University of Rochester. [https://vertexaisearch.cloud.google.

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Application Notes & Protocols: Strategic C-N Bond Formation with 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2-(Trifluoromethyl)pyridine Scaffold

The 2-(trifluoromethyl)pyridine (TFMP) moiety is a privileged structural motif in modern drug discovery and agrochemical development.[1][2] Its unique electronic properties—conferred by the potent electron-withdrawing trifluoromethyl group and the inherent π-electron deficiency of the pyridine ring—impart desirable characteristics to parent molecules, including enhanced metabolic stability, improved membrane permeability, and modulated pKa.[3] 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine, in particular, serves as a versatile and highly valuable building block for the introduction of this key pharmacophore. The carbon-iodine bond provides a reactive handle for a variety of cross-coupling reactions, enabling the facile construction of carbon-nitrogen (C-N) bonds to build complex molecular architectures.

This guide provides an in-depth analysis and detailed protocols for the two most powerful and widely adopted methods for C-N bond formation using this substrate: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will delve into the mechanistic underpinnings of each reaction, provide field-proven protocols, and offer insights into the critical parameters that govern success, empowering researchers to confidently and efficiently incorporate this vital building block into their synthetic campaigns.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is arguably the most powerful and versatile method for forming aryl C-N bonds, renowned for its broad substrate scope and functional group tolerance.[4][5][6] The reaction facilitates the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[7]

Mechanistic Rationale & The Path to a Successful Reaction

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied, multi-step process.[6] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for a specific substrate like this compound.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L Active Catalyst OA_Complex Oxidative Addition Complex (Ar-Pd(II)-L-X) Pd0->OA_Complex  Oxidative Addition  (+ Ar-I) Amine_Complex Amine Coordination (Ar-Pd(II)-L(HNR¹R²))⁺X⁻ OA_Complex->Amine_Complex  Ligand Exchange  (+ HNR¹R²) Amido_Complex Amido Complex (Ar-Pd(II)-L(NR¹R²)) Amine_Complex->Amido_Complex  Deprotonation  (Base) Amido_Complex->Pd0 Product Ar-NR¹R² (Product) Amido_Complex->Product  Reductive Elimination

Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle.

Causality Behind Experimental Choices:

  • The Substrate: this compound is an electron-deficient heteroaryl iodide. The strong electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen facilitates the initial oxidative addition step (the reaction of the aryl iodide with the Pd(0) catalyst), which is often the rate-limiting step for less reactive aryl chlorides or bromides.[8][9] However, this same electron deficiency can make the resulting palladium-amido complex more susceptible to side reactions if not properly managed by the ligand.

  • Ligand Selection (The Key to Success): The choice of phosphine ligand is the most critical parameter.[5] For electron-deficient heteroaryl halides, bulky and electron-rich biarylphosphine ligands are essential.[10] Ligands like RuPhos , BrettPhos , or Xantphos serve multiple roles:

    • They promote the final, crucial reductive elimination step, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[11]

    • Their steric bulk creates a coordination environment around the palladium center that prevents catalyst decomposition and favors the productive catalytic cycle.[6]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine once it has coordinated to the palladium center, forming the key palladium-amido intermediate. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice. However, for substrates that may be sensitive to strong bases, alternatives like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed. The use of milder bases like sodium trimethylsilanolate (NaOTMS) has been shown to be beneficial for sensitive five-membered heteroarenes by limiting base-mediated decomposition.[12]

  • Solvent and Temperature: Anhydrous, aprotic solvents such as toluene , dioxane , or tetrahydrofuran (THF) are standard. These solvents effectively dissolve the reactants and do not interfere with the catalytic cycle. Reaction temperatures typically range from 80-110 °C to ensure efficient catalytic turnover.

Detailed Laboratory Protocol: Buchwald-Hartwig Amination

This protocol provides a general starting point for the coupling of various primary and secondary amines with this compound.

Materials:

  • This compound

  • Amine (e.g., morpholine, aniline, benzylamine)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine Ligand (e.g., RuPhos, Xantphos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene (or Dioxane)

  • Schlenk flask or microwave vial, magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv).

  • Reagent Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (NaOt-Bu, 1.4 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Amine Addition: Under a positive pressure of inert gas, add anhydrous toluene (to make a ~0.1 M solution) followed by the amine (1.2 equiv).

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C (or as optimized) and stir vigorously for the required time (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired N-arylated product.

Representative Data

The following table summarizes expected outcomes for the Buchwald-Hartwig amination with various amine partners. Conditions are illustrative and may require optimization.

Amine PartnerPd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
MorpholinePd₂(dba)₃ (1.5)RuPhos (3.0)NaOt-Bu (1.4)Toluene10012>90
AnilinePd(OAc)₂ (2.0)Xantphos (4.0)Cs₂CO₃ (2.0)Dioxane1101880-90
BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3.0)K₃PO₄ (2.0)Toluene1001685-95
DiethylaminePd(OAc)₂ (2.0)RuPhos (4.0)NaOt-Bu (1.4)Dioxane1002475-85

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical and robust method for C-N bond formation, predating modern palladium-catalyzed reactions.[13] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols often employ copper(I) salts and ligands, allowing the reaction to proceed under significantly milder conditions with improved efficiency.[14]

Mechanistic Considerations

The precise mechanism of the Ullmann reaction can vary, but a generally accepted pathway for modern, ligated systems involves a Cu(I)/Cu(III) catalytic cycle.

Ullmann_Cycle cluster_cycle Catalytic Cycle CuI Cu(I)L Active Catalyst Amine_Complex Copper Amide [L-Cu(I)-NR¹R²] CuI->Amine_Complex  Amine Coordination  & Deprotonation  (+ HNR¹R², Base) OA_Complex Oxidative Addition Complex [L-Cu(III)(Ar)(NR¹R²)]⁺I⁻ Amine_Complex->OA_Complex  Oxidative Addition  (+ Ar-I) OA_Complex->CuI Product Ar-NR¹R² (Product) OA_Complex->Product  Reductive Elimination

Figure 2: The Ligand-Accelerated Ullmann Condensation Cycle.

Causality Behind Experimental Choices:

  • Catalyst System: Copper(I) iodide (CuI) is the most common and effective copper source. The key to modern Ullmann efficiency lies in the use of a ligand. Simple, inexpensive ligands like N,N'-dimethylethylenediamine (DMEDA) or amino acids such as L-proline or N,N-dimethylglycine are highly effective.[14] These ligands solubilize the copper species and facilitate the oxidative addition and reductive elimination steps, allowing for lower reaction temperatures.

  • Base and Solvent: A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically sufficient. Polar aprotic solvents like dimethylformamide (DMF) , dimethyl sulfoxide (DMSO) , or N-methyl-2-pyrrolidone (NMP) are required to facilitate the reaction, which often involves ionic intermediates.

  • Advantages for Specific Applications: The Ullmann reaction can sometimes be advantageous over palladium-based methods when dealing with certain nitrogen nucleophiles (e.g., amides, carbamates, or azoles) or when palladium sensitivity is a concern. It is also a more cost-effective method due to the lower price of copper compared to palladium.

Detailed Laboratory Protocol: Ullmann Condensation

This protocol describes a ligand-accelerated Ullmann coupling, suitable for a range of amine nucleophiles.

Materials:

  • This compound

  • Amine or N-heterocycle (e.g., imidazole, pyrazole)

  • Copper(I) Iodide (CuI)

  • Ligand (e.g., N,N'-dimethylethylenediamine (DMEDA))

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

  • Anhydrous Dimethylformamide (DMF) or DMSO

  • Reaction vial, magnetic stir bar

Procedure:

  • Vessel Preparation: To a reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the amine/heterocycle (1.5 equiv), Copper(I) Iodide (5-10 mol%), and the base (K₂CO₃, 2.0 equiv).

  • Solvent and Ligand Addition: Add anhydrous DMF (to make a ~0.2 M solution) followed by the ligand (DMEDA, 10-20 mol%).

  • Reaction: Seal the vial tightly and place it in a preheated oil bath at 110-130 °C. Stir the reaction mixture for 12-48 hours. Monitor progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x). The aqueous layer often contains a significant amount of DMF, so thorough extraction is necessary.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the residue by flash column chromatography to isolate the product.

Method Selection: A Comparative Overview

Choosing the optimal C-N coupling strategy depends on several factors, including the nature of the amine, functional group tolerance, cost, and scalability.

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (Pd)Copper (Cu)
Typical Ligands Bulky, electron-rich phosphinesDiamines, amino acids
Generality Very broad; excellent for primary/secondary alkyl amines and anilines.[15]Good, particularly strong for N-heterocycles, amides, and phenols.
Conditions Milder (80-110 °C)Generally harsher (110-150 °C), though modern methods are improving.
Functional Groups Highly tolerant of most functional groups.Can be less tolerant of sensitive functional groups due to higher temperatures.
Cost Higher (Palladium and complex ligands are expensive).Lower (Copper and simple ligands are inexpensive).
Primary Use Case The go-to method for general-purpose, high-efficiency C-N coupling.A cost-effective alternative, especially for N-heterocycles or when Pd is problematic.

General Experimental Workflow

The following diagram illustrates a standard workflow for setting up an inert-atmosphere cross-coupling reaction.

Experimental_Workflow A 1. Add Solids (Aryl Halide, Catalyst, Ligand, Base) to dry Schlenk flask B 2. Inert Atmosphere (Evacuate & backfill with N₂/Ar 3x) A->B C 3. Add Liquids (Anhydrous Solvent, Amine) via syringe B->C D 4. Heat & Stir (Oil bath with vigorous stirring) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E E->D Continue if incomplete F 6. Quench & Work-up (Cool, dilute, filter) E->F Proceed if complete G 7. Purification (Column Chromatography) F->G

Figure 3: General workflow for cross-coupling reactions.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Google Patents. CN109761914B - Method for preparing 5-trifluoromethyl uracil.
  • ACS Publications. Metal-Free C–C/C–N/C–C Bond Formation Cascade for the Synthesis of (Trifluoromethyl)sulfonylated Cyclopenta[b]indolines. Organic Letters. [Link]

  • National Institutes of Health (NIH). Developing a fast and catalyst-free protocol to form C=N double bond with high functional group tolerance. [Link]

  • Semantic Scholar. C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • National Institutes of Health (NIH). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. [Link]

  • National Institutes of Health (NIH). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • ACS Publications. Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society. [Link]

  • ACS Publications. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]

  • ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]

  • MDPI. Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. [Link]

  • ResearchGate. Palladium‐Catalyzed Amination of Aryl Halides. [Link]

  • Google Patents.
  • Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • PubMed. Applications of and alternatives to pi-electron-deficient azine organometallics in metal catalyzed cross-coupling reactions. [Link]

  • University of Windsor. Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP. [Link]

  • Google Patents.
  • American Chemical Society. Regioselective 1,2-Diamination of Aryl-Substituted 1,3-Dienes via Axial PPh3-Coordinated Dirhodium(II) Catalysis. [Link]

  • ResearchGate. Microwave-Assisted Buchwald−Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. [Link]

  • ResearchGate. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. [Link]

  • ResearchGate. Efficient Pd-Catalyzed Amination of Heteroaryl Halides. [Link]

  • National Institutes of Health (NIH). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

Sources

Application Note: Strategic C-C Bond Construction on 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for executing Carbon-Carbon (C-C) bond formation using 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine (CAS: 944317-55-9).[1] This scaffold is a high-value intermediate in medicinal chemistry, particularly for kinase inhibitors and agrochemicals, due to the bioisosteric properties of the trifluoromethyl (


) group and the steric influence of the C4-methyl group.[1]

Key Technical Challenge: The presence of the methyl group at the C4 position creates significant steric hindrance adjacent to the reactive C5-iodo site. Furthermore, the electron-withdrawing C2-


 group alters the electronic bias of the ring, facilitating oxidative addition but potentially destabilizing reductive elimination.[1] Standard "textbook" conditions often result in low yields or dehalogenation byproducts. This note provides optimized catalytic systems to overcome these barriers.

Chemical Profile & Reactivity Analysis

Structural Properties
PropertyData
Chemical Name This compound
CAS Number 944317-55-9
Molecular Formula

Molecular Weight 287.02 g/mol
Physical State Solid (typically off-white to pale yellow)
Solubility Soluble in DCM, THF, Dioxane, DMSO; Insoluble in Water
Reactivity Map

The molecule presents a "Push-Pull" conflict that dictates catalyst choice:[1]

  • Electronic Activation (The Pull): The

    
     group at C2 and the Pyridine Nitrogen deplete electron density from the ring. This makes the C-I bond highly susceptible to Oxidative Addition by Pd(0).
    
  • Steric Deactivation (The Push): The Methyl group at C4 is ortho to the Iodine. This steric bulk hinders the approach of large palladium complexes and slows down the Transmetallation step.

Implication: Simple catalysts like


 are often ineffective. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHC) are required to facilitate the catalytic cycle.[1]

ReactivityMap cluster_mol This compound C2 C2 Position (Trifluoromethyl) C5 C5 Position (Iodine Handle) C2->C5 Electronic Activation C4 C4 Position (Methyl Group) C4->C5 Steric Hindrance Reaction Cross-Coupling Outcome C5->Reaction Site of C-C Bond Formation

Figure 1: Structural analysis highlighting the competing electronic activation and steric hindrance.[1]

Decision Matrix: Selecting the Right Coupling

Choose the protocol based on your desired coupling partner.

DecisionTree Start Target C-C Bond Type Aryl Biaryl / Heterobiaryl Start->Aryl Alkyne Alkyne (Rigid Linker) Start->Alkyne Alkyl Alkyl Chain (sp3) Start->Alkyl Suzuki Protocol A: Suzuki-Miyaura (Pd-SPhos Gen 3) Aryl->Suzuki Sono Protocol B: Sonogashira (Cu-Free Preferred) Alkyne->Sono Negishi Protocol C: Negishi Coupling (PEPPSI-IPr) Alkyl->Negishi

Figure 2: Workflow for selecting the optimal catalytic protocol based on the target moiety.[1]

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Best for: Attaching aryl or heteroaryl rings.[1][2] Rationale: The use of SPhos Pd G3 is critical. SPhos is bulky enough to facilitate reductive elimination despite the C4-methyl hindrance, and electron-rich enough to ensure rapid oxidative addition.[1]

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Boronic Acid/Ester:

    
     (1.2 – 1.5 equiv)
    
  • Catalyst: SPhos Pd G3 (2 – 5 mol%)

  • Base:

    
     (2.0 – 3.0 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the pyridine substrate (1.0 equiv), boronic acid (1.2 equiv), and base (

    
    , 2.0 equiv).
    
  • Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Catalyst Addition: Add SPhos Pd G3 (0.02 equiv) quickly under positive inert gas pressure.

  • Solvent: Add degassed Dioxane/

    
     (4:1) via syringe. Concentration should be approx 0.1 M to 0.2 M.[1]
    
  • Reaction: Heat the block to 80°C for 4–12 hours. Monitor by LCMS.

    • Note: If conversion stalls, raise temp to 100°C.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Sonogashira Coupling (Alkynylation)

Best for: Introduction of alkyne linkers. Rationale: Electron-deficient pyridines are prone to nucleophilic attack by the base.[1] A Copper-free protocol is recommended to avoid homocoupling of the alkyne and reduce side reactions, although standard conditions can work if temperature is controlled.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Terminal Alkyne: 1.2 equiv

  • Catalyst:

    
     (5 mol%)
    
  • Co-catalyst (Optional): CuI (2 mol%) - Use only if rate is sluggish.[1]

  • Base/Solvent: Triethylamine (

    
    ) or Diisopropylamine (DIPA) as solvent/base mixture, or DMF/TEA (5:1).
    

Step-by-Step Procedure:

  • Dissolution: Dissolve substrate and catalyst in degassed DMF/TEA (3:1).

  • Addition: Add the terminal alkyne slowly.

  • Activation: If using CuI, add it last.

  • Reaction: Stir at Room Temperature for 1 hour. If no reaction, heat to 50°C.

    • Warning: High temperatures (>80°C) with strong bases can degrade the

      
      -pyridine ring.[1]
      
  • Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate and purify.

Protocol C: Negishi Coupling (Alkylation)

Best for: Attaching alkyl chains (Methyl, Ethyl, Isopropyl) where beta-hydride elimination is a risk.[1] Rationale: Organozinc reagents are highly reactive and tolerate the electron-deficient ring well.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Organozinc Reagent:

    
     or 
    
    
    
    (1.5 equiv)[1]
  • Catalyst: Pd(dppf)Cl2 or PEPPSI-IPr (3 mol%)[1]

  • Solvent: Dry THF

Step-by-Step Procedure:

  • Inert Environment: strictly anhydrous conditions (Glovebox or Schlenk line).

  • Mix: Combine substrate and catalyst in dry THF.

  • Addition: Add the organozinc reagent dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature. Stir for 2–6 hours.

  • Quench: Carefully quench with saturated

    
     solution (exothermic).
    
  • Extraction: Extract with TBME or EtOAc.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
No Reaction (Starting Material Intact) Oxidative addition failure due to steric bulk of C4-Me.Switch to XPhos or BrettPhos ligands. Increase Temp to 100°C.
Protodehalogenation (Iodine replaced by H) Reductive elimination is slower than hydride abstraction.Use strictly anhydrous solvents. Switch base to

. Increase catalyst loading.
Homocoupling of Boronic Acid Oxygen present in system.Degas solvents more thoroughly (sparge with Ar for 15 mins).
Black Precipitate (Pd black) Catalyst decomposition.Add additional ligand (e.g., free SPhos) to stabilize the Pd species.

References

  • ChemScene. (n.d.). This compound Product Page. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] 2-Iodo-5-trifluoromethyl-pyridine (Analogous Reactivity Reference). Retrieved from

  • BenchChem. (2025).[2] Application of 2,5-Dibromo-3-(trifluoromethyl)pyridine in Agrochemical Synthesis. Retrieved from

  • Li, J.J. (2021). Palladium-Catalyzed Cross-Coupling Reactions of Electron-Deficient Heterocycles. In: Name Reactions for Homologation. Wiley. (General Methodology Reference).
  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monoligated Palladium Catalysts for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides. Journal of the American Chemical Society.

Sources

Troubleshooting & Optimization

optimizing Suzuki coupling with 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-5I-4Me-2CF3-PYR Subject: Optimization of 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine Cross-Coupling Status: Open Assigned Specialist: Senior Application Scientist

System Analysis: Understanding Your Substrate

Before attempting optimization, it is critical to understand the specific "personality" of your electrophile: This compound . This is not a standard aryl halide; it is a poly-functionalized heterocycle with conflicting electronic and steric demands.

The Substrate Profile
  • The Reactive Site (C5-I): The C-I bond is weak and reactive. Oxidative addition will be fast, often occurring even at room temperature.

  • The Electronic Drain (C2-CF3): The trifluoromethyl group is a strong electron-withdrawing group (EWG). It pulls electron density from the ring, making the C5 position highly electrophilic.

    • Benefit: Accelerates Oxidative Addition.

    • Risk:[1] Makes the pyridine nitrogen less basic (reducing catalyst poisoning) but makes the resulting Pd(II)-aryl intermediate electron-poor and potentially unstable if transmetallation is slow.

  • The Steric Gatekeeper (C4-Me): This is your primary failure point. The methyl group is ortho to the iodine. It creates significant steric hindrance, blocking the approach of the boronic acid/ester during the transmetallation step.

Diagnosis: Your reaction is likely failing not at the first step (Oxidative Addition), but at the second step (Transmetallation ).

Core Modules: Optimization Protocols

Module A: The "Engine" (Catalyst & Ligand)

Objective: Overcome the C4-methyl steric barrier.

For ortho-substituted electrophiles, standard ligands like PPh3 (Tetrakis) often fail because they are not bulky enough to force the reductive elimination, nor active enough to facilitate transmetallation in crowded environments.

TierCatalyst SystemMechanism of ActionRecommended For
Tier 1 (Gold Standard) Pd(OAc)2 + XPhos (or SPhos)Buchwald Ligands: These bulky, electron-rich dialkylbiaryl phosphines create a protective pocket around the Pd, facilitating coupling in sterically crowded (ortho-substituted) environments.High yields, difficult substrates, scale-up.
Tier 2 (Robust) Pd(dppf)Cl2·DCM Bidentate Ligand: The large bite angle of dppf forces the reaction forward. It is more stable to air/moisture than monophosphines.Initial screening, standard benzylic/aryl couplings.
Tier 3 (Specialist) Pd-PEPPSI-IPr NHC Ligand: Extremely bulky N-Heterocyclic Carbene ligand. Tightly binds Pd, preventing catalyst death (Pd black formation).extremely hindered or electron-poor partners.
Module B: The "Environment" (Base & Solvent)

Objective: Prevent Protodeboronation.

Electron-deficient pyridines and heteroaryl boronic acids are prone to protodeboronation (the boron group falls off and is replaced by hydrogen) in the presence of strong bases or excess water.

  • Standard Base: Potassium Phosphate Tribasic (

    
    ). It acts as a mild base and a buffering agent, maintaining a pH that facilitates transmetallation without rapidly hydrolyzing the boronic species.
    
  • Solvent System: 1,4-Dioxane/Water (4:1 or 10:1). A small amount of water is required for the boronic acid to activate (forming the boronate species), but too much water promotes side reactions.

Visualizing the Challenge (Logic Map)

The following diagram maps the specific failure modes associated with this molecule and the logic path to resolve them.

SuzukiOptimization Fig 1: Optimization Logic Map for Sterically Hindered Pyridines Substrate This compound OrthoMe C4-Methyl Group (Steric Hindrance) Substrate->OrthoMe CF3 C2-CF3 Group (Electron Withdrawal) Substrate->CF3 FailPoison Catalyst Poisoning (N-Coordination) Substrate->FailPoison Pyridine Nitrogen FailTrans Slow Transmetallation OrthoMe->FailTrans Blocks Approach FailProto Protodeboronation (Hydrolysis of Boron) CF3->FailProto Destabilizes Ring SolLigand Use Bulky Ligands (XPhos, SPhos) FailTrans->SolLigand SolHeat High Temp (80-100°C) Fast Kinetics FailTrans->SolHeat SolBase Mild Base/Anhydrous (K3PO4 or CsF) FailProto->SolBase FailPoison->SolLigand Success Successful Cross-Coupling SolLigand->Success SolBase->Success SolHeat->Success

Troubleshooting Guide (Q&A)

Q1: The reaction turns black immediately upon heating, and conversion stops at <20%. What happened?

  • Diagnosis: "Pd Black" precipitation. Your catalyst has decomposed.

  • Root Cause: The 4-methyl group is preventing the ligand from effectively stabilizing the Palladium during the catalytic cycle. Alternatively, the pyridine nitrogen is displacing a weak ligand (like PPh3).

  • Fix: Switch to a Tier 1 Catalyst (XPhos Pd G3 or Pd(OAc)2/XPhos) . The bulky biaryl backbone of XPhos prevents the catalyst from aggregating into inactive Pd black and blocks the pyridine nitrogen from coordinating to the metal center [1].

Q2: I see the iodide disappearing, but the major product is the de-halogenated pyridine (5-H instead of 5-I).

  • Diagnosis: Hydrodehalogenation.

  • Root Cause: This is a reduction side-reaction. It often happens when the Transmetallation step is too slow (due to the steric 4-Me group), leaving the oxidative addition intermediate (

    
    ) vulnerable to hydride sources (often from the solvent or base impurities).
    
  • Fix:

    • Increase the concentration of the boronic acid (1.5 - 2.0 equiv).

    • Ensure your solvent (Dioxane) is peroxide-free and fresh.

    • Switch to anhydrous conditions : Use Boronic Esters (Pinacol ester) +

      
       (2-3 equiv) in dry Toluene or Dioxane [2]. This removes water, the primary proton source.
      

Q3: My boronic acid is disappearing, but I'm recovering the starting iodide.

  • Diagnosis: Protodeboronation.[1][2][3]

  • Root Cause: The boronic acid is hydrolyzing faster than it can couple. This is common with electron-poor heteroaryl boronic acids.

  • Fix:

    • Lower the Base Strength: Switch from

      
       or 
      
      
      
      to
      
      
      or
      
      
      .
    • Slow Addition: Add the base (as an aqueous solution) slowly via syringe pump over 1 hour to keep the pH spike low.

    • MIDA Boronates: If the boronic acid is unstable, switch to a MIDA boronate, which releases the active species slowly [3].

Q4: Can I use microwave irradiation?

  • Answer: Yes, and it is recommended.

  • Reasoning: The steric barrier at the 4-position requires significant energy to overcome. Microwave heating (100°C - 120°C for 30-60 mins) provides the kinetic energy to force the transmetallation step before the catalyst has time to decompose.

Recommended Protocol (Start Here)

Reaction Setup:

  • Vessel: 4mL or 8mL vial with a teflon-lined septum cap.

  • Reagents:

    • Substrate: 1.0 equiv (e.g., 0.5 mmol)

    • Boronic Acid/Pin Ester: 1.5 equiv

    • Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%) OR Pd2(dba)3 (2 mol%) + XPhos (4 mol%)

    • Base:

      
       (3.0 equiv)
      
  • Solvent: 1,4-Dioxane / Water (4:1 ratio). Total concentration: 0.2 M.

  • Procedure:

    • Add solids to the vial.

    • Evacuate and backfill with Nitrogen/Argon (x3).

    • Add degassed solvents via syringe.

    • Heat to 90°C for 4-16 hours.

Data Recording: Use the following table to track optimization attempts:

Exp #CatalystLigandBaseSolventTempConversion (%)Notes
1Pd(dppf)Cl2-K3PO4Dioxane/H2O90°CBaseline
2Pd(OAc)2XPhosK3PO4Dioxane/H2O90°CSteric check
3Pd(dppf)Cl2-CsFToluene (Dry)100°CAnhydrous check

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[4] Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society.[4] Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[4] Link

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

Sources

Technical Support Center: Troubleshooting Side Reactions in the Cross-Coupling of Iodopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting for common side reactions encountered during the cross-coupling of iodopyridines. The unique electronic and coordinating properties of the pyridine ring introduce specific challenges not always present with other aryl halides. This resource is designed to help you diagnose and resolve these issues, leading to higher yields and purer products in your Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address the most common issues encountered in the cross-coupling of iodopyridines in a practical question-and-answer format.

Issue 1: Catalyst Inhibition and Low Conversion, Especially with 2-Iodopyridines

Question: My cross-coupling reaction with a 2-iodopyridine is sluggish or fails completely, while the same conditions work for other aryl iodides. What is causing this, and how can I overcome it?

Answer: This is a classic problem often referred to as "the 2-pyridyl problem"[1][2]. The primary culprit is the nitrogen atom of the pyridine ring, which can act as a ligand and coordinate strongly to the palladium catalyst. This coordination can lead to catalyst poisoning by forming stable, off-cycle complexes that are catalytically inactive or have reduced activity[3]. This effect is most pronounced with 2-substituted pyridines due to the proximity of the nitrogen to the reaction center, which facilitates the formation of a stable five-membered ring palladacycle.

  • Ligand Selection: The choice of ligand is critical to mitigate catalyst inhibition. Bulky, electron-rich phosphine ligands are often effective as they can sterically hinder the coordination of the pyridine nitrogen to the palladium center and promote the desired catalytic cycle[4].

    • Recommended Ligands: Consider screening ligands such as XPhos, SPhos, RuPhos, or other Buchwald-type biaryl phosphine ligands. For some applications, N-heterocyclic carbenes (NHCs) can also be effective.

  • Use of Additives: Certain additives can help to prevent or disrupt the binding of the pyridine nitrogen to the palladium catalyst.

    • Lewis Acids: The addition of a Lewis acid, such as ZnCl₂, can coordinate to the pyridine nitrogen, effectively "masking" it and preventing it from poisoning the palladium catalyst.

    • Quaternary Ammonium Salts: Additives like tetrabutylammonium bromide (TBAB) can sometimes improve reaction efficiency, possibly by stabilizing the active catalytic species and preventing aggregation[5].

  • Modification of the Pyridine Substrate: In some cases, temporary modification of the pyridine ring can be a viable strategy.

    • N-Oxide Formation: Conversion of the pyridine to its corresponding N-oxide can prevent catalyst poisoning. The N-oxide group can be removed after the coupling reaction. This strategy has been used to prevent catalyst poisoning in other types of C-H activation reactions[3].

  • Alternative Coupling Partners: If Suzuki-Miyaura coupling with a 2-pyridyl boronic acid is proving difficult due to instability and poor reactivity, consider alternative organometallic reagents. Organogermanes, for example, have shown promise in coupling with aryl iodides under palladium nanoparticle catalysis and are more stable than their boronic acid counterparts[1].

Issue 2: Significant Formation of a Dehalogenated Byproduct

Question: I am observing a significant amount of the corresponding pyridine instead of my desired coupled product. What is causing this hydrodehalogenation, and how can I minimize it?

Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the iodo group is replaced by a hydrogen atom. This occurs when a hydride species is generated in the reaction mixture, which can then participate in the catalytic cycle in place of the desired coupling partner. The source of the hydride can be the solvent (especially alcohols), the base, or even the phosphine ligand.

The dehalogenation pathway typically involves the oxidative addition of the iodopyridine to the Pd(0) catalyst, followed by the transfer of a hydride ligand to the palladium center. Reductive elimination of the resulting palladium-hydrido-pyridyl complex then yields the dehalogenated pyridine and regenerates the Pd(0) catalyst.

Diagram: Competing Pathways of Cross-Coupling and Dehalogenation

G Pd0 Pd(0)L_n OxAdd Oxidative Addition (Iodopyridine) Pd0->OxAdd PdII_Py L_nPd(II)(Py)(I) OxAdd->PdII_Py Transmetalation Transmetalation (Coupling Partner) PdII_Py->Transmetalation Hydride_Transfer Hydride Transfer PdII_Py->Hydride_Transfer PdII_Coupled L_nPd(II)(Py)(R) Transmetalation->PdII_Coupled RedElim Reductive Elimination PdII_Coupled->RedElim Product Coupled Product (Py-R) RedElim->Product Product->Pd0 Regenerates Catalyst Hydride_Source Hydride Source (Solvent, Base, etc.) Hydride_Source->Hydride_Transfer PdII_Hydride L_nPd(II)(Py)(H) Hydride_Transfer->PdII_Hydride RedElim_Dehalo Reductive Elimination PdII_Hydride->RedElim_Dehalo Dehalo_Product Dehalogenated Product (Py-H) RedElim_Dehalo->Dehalo_Product Dehalo_Product->Pd0 Regenerates Catalyst caption Figure 1. Competing catalytic cycles for cross-coupling and dehalogenation.

Caption: Figure 1. Competing catalytic cycles for cross-coupling and dehalogenation.

  • Solvent Choice: Avoid alcoholic solvents, which are known to be hydride donors. Aprotic solvents such as dioxane, THF, or toluene are generally preferred.

  • Base Selection: The choice of base can significantly influence the extent of dehalogenation.

    • If using an alkoxide base, consider switching to a carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (e.g., K₃PO₄) base.

    • Ensure the base is anhydrous, as water can sometimes be a proton source.

  • Ligand Effects: The ligand can play a role in suppressing dehalogenation. Bulky, electron-rich ligands can accelerate the rate of reductive elimination of the desired product, thereby outcompeting the dehalogenation pathway.

  • Reaction Temperature: Lowering the reaction temperature may reduce the rate of hydride formation and subsequent dehalogenation.

Issue 3: Formation of Homocoupled Products

Question: My reaction is producing significant amounts of a homocoupled byproduct from my boronic acid (in Suzuki reactions) or alkyne (in Sonogashira reactions). How can I prevent this?

Answer: Homocoupling is a common side reaction in many cross-coupling reactions. The specific mechanism can vary depending on the reaction type.

  • Suzuki-Miyaura Homocoupling: This often occurs when Pd(II) species are present in the reaction mixture, which can arise from an incomplete reduction of a Pd(II) precatalyst or from the presence of oxygen. The Pd(II) can react with two molecules of the boronic acid to form the homocoupled product and Pd(0)[6].

  • Sonogashira Homocoupling (Glaser Coupling): This is a copper-mediated process that occurs in the presence of oxygen, leading to the dimerization of the terminal alkyne.

For Suzuki-Miyaura Reactions:

  • Thorough Degassing: Rigorously degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction to minimize oxygen levels. Exclusion of oxygen is crucial to suppress homocoupling[6].

  • Use of a Pd(0) Precatalyst: Starting with a Pd(0) precatalyst, such as Pd₂(dba)₃, can sometimes reduce the amount of initial Pd(II) species.

  • Addition of a Mild Reducing Agent: The addition of a small amount of a mild reducing agent, such as potassium formate, can help to ensure that the palladium remains in the active Pd(0) state[7].

  • Slow Addition of the Boronic Acid: In some cases, slow addition of the boronic acid can minimize its concentration at any given time, thereby disfavoring the homocoupling reaction[7].

For Sonogashira Reactions:

  • Strictly Anaerobic Conditions: The exclusion of oxygen is paramount to prevent the copper-catalyzed Glaser homocoupling.

  • Copper-Free Conditions: If homocoupling remains a persistent issue, consider using a copper-free Sonogashira protocol. Many effective copper-free methods have been developed.

  • Use of a Diluted Hydrogen Atmosphere: It has been reported that using a diluted hydrogen atmosphere (e.g., a hydrogen/argon mixture) can significantly reduce alkyne homocoupling[8].

Optimized Protocols and Parameter Tables

The following tables provide starting points for optimizing your cross-coupling reactions with iodopyridines. Remember that the optimal conditions will be substrate-dependent.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of Iodopyridines

ParameterRecommendationRationale
Iodopyridine Isomer 2-Iodo > 3-Iodo > 4-Iodo (in terms of difficulty)2-Iodopyridines are most prone to catalyst inhibition.
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or a pre-formed Pd(II) precatalystPd₂(dba)₃ is a reliable source of Pd(0).
Ligand XPhos, SPhos, or RuPhos (2-4 mol%)Bulky, electron-rich ligands mitigate catalyst poisoning and can suppress dehalogenation.
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases are generally effective.
Solvent Dioxane, Toluene, or THFAprotic solvents are preferred to avoid dehalogenation.
Temperature 80-110 °CHigher temperatures may be required for less reactive substrates.
Additive (for 2-Iodopyridines) ZnCl₂ (1 equivalent)Can prevent catalyst poisoning by the pyridine nitrogen.

Table 2: Recommended Starting Conditions for Sonogashira Coupling of Iodopyridines

ParameterRecommendationRationale
Palladium Precatalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)Both are commonly used and effective.
Copper Co-catalyst CuI (1-5 mol%)Essential for the traditional Sonogashira mechanism.
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Acts as both a base and a solvent.
Solvent THF or DMFCo-solvents can be used if needed for solubility.
Temperature Room Temperature to 60 °CMild conditions are often sufficient.
Atmosphere Strictly inert (Argon or Nitrogen)Crucial to prevent Glaser homocoupling.

Mechanistic Visualizations

The following diagrams illustrate the key mechanistic pathways discussed in this guide.

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Py L_nPd(II)(Py)(I) OxAdd->PdII_Py IodoPy Iodopyridine IodoPy->OxAdd Transmetalation Transmetalation PdII_Py->Transmetalation PdII_Coupled L_nPd(II)(Py)(R) Transmetalation->PdII_Coupled BoronicAcid Boronic Acid Derivative BoronicAcid->Transmetalation Base Base Base->Transmetalation RedElim Reductive Elimination PdII_Coupled->RedElim Product Coupled Product RedElim->Product Product->Pd0 Regenerates Catalyst caption Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Caption: Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Diagram: Catalyst Poisoning by 2-Substituted Pyridine

G Active_Catalyst Active Pd Catalyst (e.g., L_nPd(II)(Py)(I)) Pyridine_N Pyridine Nitrogen Coordination Active_Catalyst->Pyridine_N Catalytic_Cycle Desired Catalytic Cycle Active_Catalyst->Catalytic_Cycle Productive Pathway Inactive_Complex Inactive Palladacycle (Off-Cycle) Pyridine_N->Inactive_Complex caption Figure 3. Catalyst inhibition by coordination of the pyridine nitrogen.

Caption: Figure 3. Catalyst inhibition by coordination of the pyridine nitrogen.

References

  • Schoenebeck, F. (2019). Couplings with Alternative Metal Reagents.
  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844.
  • Chen, G., Shaughnessy, K. H., & Diao, T. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Anderson, K. W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(4), 761-765.
  • Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]

  • Khlebnikov, V. (2022, May 13). Re: Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? [Online forum post]. ResearchGate. Retrieved from [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Sordid Side of Suzuki–Miyaura Coupling: A Decade of Unwanted Homocoupling and Its Mitigation.
  • Baati, R., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 23(42), 10099-10103.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Doucet, H., & Santelli, M. (2007). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. Russian Chemical Bulletin, 56(10), 1953-1965.
  • Newman, S. G., et al. (2019).
  • Feringa, B. L., et al. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(3), 1576-1630.
  • Gessner, V. H., et al. (2020). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, 10(21), 7246-7253.
  • Van der Vlugt, J. I., et al. (2004). Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions. Industrial & Engineering Chemistry Research, 43(21), 6649-6656.
  • Diao, T., et al. (2018). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Organic Letters, 20(1), 234-237.
  • Daugulis, O. (2013). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Beilstein Journal of Organic Chemistry, 9, 2153-2161.
  • Fu, G. C. (2008). Cross-Coupling Reactions of Aryl and Vinyl Halides with Organoboron Compounds.
  • Nolan, S. P. (2004). N-Heterocyclic Carbenes in Synthesis. Wiley-VCH.
  • Hartwig, J. F. (2010).
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Buchwald, S. L., & Mauger, C. (2008). A User's Guide to Palladium-Catalyzed Cross-Coupling Reactions. Aldrichimica Acta, 41(1), 15-23.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
  • Jutand, A. (2007). Role of the Base in Palladium-Catalyzed Reactions. In Palladium in Organic Synthesis (pp. 1-52). Wiley-VCH.
  • Amatore, C., & Jutand, A. (2000). Role of dppf in the Mechanism of the Stille Reaction. Organometallics, 19(16), 3123-3132.
  • Grushin, V. V. (2002). Hydrido-Palladium Complexes in Catalysis. Chemical Reviews, 102(9), 3161-3186.
  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818.
  • Yin, J., & Buchwald, S. L. (2002). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society, 124(22), 6043-6048.
  • Fu, G. C. (2008). Asymmetric Palladium-Catalyzed Coupling Reactions. In Modern Organonickel Chemistry (pp. 129-158). Wiley-VCH.
  • Denmark, S. E., & Sweis, R. F. (2002). Design and Implementation of New, Silicon-Based, Cross-Coupling Reactions: The Hiyama–Denmark Coupling. Accounts of Chemical Research, 35(10), 835-846.
  • Hiyama, T. (2000). Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions (pp. 421-453). Wiley-VCH.
  • Negishi, E. I. (2002). A genealogy of Pd-catalyzed cross-coupling. Journal of Organometallic Chemistry, 653(1-2), 34-40.
  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.
  • Tamao, K. (1998). Nickel-Catalyzed Cross-Coupling Reactions of Organosilicon Compounds with Organic Halides. In Advances in Silicon Chemistry (Vol. 2, pp. 1-62). JAI Press.
  • Kumada, M. (1980). Nickel and palladium complex catalyzed cross-coupling reactions of organometallic reagents with organic halides. Pure and Applied Chemistry, 52(4), 669-679.

Sources

purification of trifluoromethylated pyridine products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Trifluoromethylated Pyridine Purification

Ticket ID: #CF3-PYR-001 Status: Open Subject: Troubleshooting Isolation & Purification of Trifluoromethylated Pyridines Assigned Specialist: Senior Application Scientist, Heterocycle Division

Overview: The "Deceptive" Heterocycle

Welcome to the technical support center. You are likely here because your trifluoromethylated pyridine product is behaving erratically. It either vanished during evaporation, streaked across your column, or refused to separate from its regioisomer.

The Root Cause: The trifluoromethyl (


) group is not just a decoration; it is a potent electron-withdrawing group (EWG) that fundamentally alters the pyridine ring's physicochemistry.
  • Basicity Collapse: It lowers the

    
     of the pyridine nitrogen, rendering standard acid/base extractions ineffective.
    
  • Lipophilicity Spike: It drastically increases solubility in non-polar solvents but causes "greasy" behavior on silica.

  • Volatility: Low molecular weight

    
    -pyridines are surprisingly volatile.
    

Below are the specific troubleshooting modules for your experimental failures.

Module 1: The Vanishing Product (Isolation & Work-up)

User Issue: "I saw the product on TLC/LCMS, but after rotary evaporation, the flask was empty or the yield was <20%."

Diagnosis: You likely fell into the Volatility Trap or the Basicity Trap .

FAQ 1.1: Why can't I extract my product with 1M HCl?

Technical Insight: Standard pyridine (


) is easily protonated by 1M HCl. However, the 

group (Hammett

) pulls electron density from the ring.
  • The Reality: 2-(Trifluoromethyl)pyridine has a

    
     estimated < 1.0. It behaves more like a neutral nitrobenzene than a basic amine.
    
  • The Error: If you wash the organic layer with acid hoping to pull the pyridine into the aqueous phase, it will likely remain in the organic layer (or partition poorly), leading to loss if you discard the wrong layer.

Protocol: The "Neutral" Work-up

Do not rely on pH switching for mono-trifluoromethylated pyridines unless you have verified the specific


.
  • Quench: Use saturated

    
     or water.
    
  • Extraction: Use Dichloromethane (DCM) rather than Ethyl Acetate.

    
    -pyridines have high affinity for chlorinated solvents.
    
  • Drying: Dry over

    
     (Magnesium sulfate can sometimes coordinate to the pyridine nitrogen).
    
FAQ 1.2: How do I remove solvent without losing product?

Technical Insight: Many simple


-pyridines (e.g., 2-trifluoromethylpyridine, bp ~140°C) have significant vapor pressure. They sublime or co-evaporate with solvents on a high-vacuum manifold.

Corrective Action:

  • Never use high vacuum (oil pump) for products with MW < 200 unless you have verified boiling points.

  • Rotovap Settings: Set bath to 30°C and pressure to ~200 mbar (for DCM). Do not go to full vacuum.

  • The "Keeper" Solvent: If you must concentrate, leave a small amount of high-boiling solvent (like toluene) if you plan to go directly to a column.

Module 2: The Chromatography Crisis

User Issue: "My product streaks on the column (tailing) or co-elutes with impurities."

Diagnosis: Residual silanol interactions and regioisomer similarity.

Troubleshooting Guide: Fixing "The Streak"

Pyridines interact with acidic silanols (


) on silica gel, causing peak tailing.[1]
MethodAdditive/PhaseMechanismWhen to use
Standard 1-5% Triethylamine (TEA)Blocks acidic silanolsGeneral purification. Pre-wash column with 5% TEA/Hexane.
Alternative 1%

in MeOH
Modifies mobile phase pHFor highly polar/basic derivatives.
The Fix Neutral Alumina No acidic protonsBest for acid-sensitive or highly streaking pyridines.
Advanced C18 (Reverse Phase)Hydrophobic separationWhen silica fails completely.
Protocol: Separation of Regioisomers (C2 vs C3 vs C4)

Radical trifluoromethylation (e.g., Minisci reaction) often produces mixtures.

  • TLC Optimization: Do not use Hexane/EtOAc.

    • Try: Toluene/Acetone (gives different selectivity for dipoles).

    • Try: DCM/MeOH (100:1).

  • Ag-Impregnated Silica: For difficult isomers, Silver Nitrate (

    
    ) impregnated silica can separate based on the 
    
    
    
    -electron density differences caused by the
    
    
    position.

Module 3: Metal Scavenging (Cu/Pd Removal)

User Issue: "My product is green/blue (Copper) or grey (Palladium) and NMR is broad."

Diagnosis: Pyridines are excellent ligands. They bind to the metal catalysts used to install the


 group.
Visual Workflow: Metal Removal Decision Tree

MetalRemoval Start Crude Reaction Mixture (Contains Cu or Pd) MetalType Identify Metal Start->MetalType Cu Copper (Cu) (Blue/Green tint) MetalType->Cu Pd Palladium (Pd) (Dark/Grey) MetalType->Pd CuWash Aqueous Wash: 10% NH4OH or EDTA Cu->CuWash PdScav Add Scavenger Resin (Thiol-functionalized silica) Pd->PdScav CuColor Check Aqueous Layer: Is it Deep Blue? CuWash->CuColor Repeat Repeat Wash CuColor->Repeat Yes DoneCu Proceed to Drying CuColor->DoneCu No (Colorless) Repeat->CuWash Filter Filter through Celite PdScav->Filter DonePd Proceed to Column Filter->DonePd

Figure 1: Decision matrix for removing paramagnetic metal impurities which broaden NMR signals and interfere with biological assays.

Detailed Protocol for Copper (The Ammonia Method):

  • Dissolve crude in EtOAc or DCM.

  • Wash with 10% aqueous

    
     (Ammonium Hydroxide).
    
  • Observation: The aqueous layer will turn deep blue (

    
     complex).
    
  • Repeat until the aqueous layer is colorless.

Module 4: Stability & Storage

User Issue: "My product decomposed in the fridge."

Diagnosis: Nucleophilic Aromatic Substitution (


).
The 

group activates the pyridine ring (especially at the 2 and 6 positions) toward nucleophilic attack.
  • Avoid: Storing in nucleophilic solvents (MeOH, EtOH) for long periods.

  • Avoid: Strong bases during workup if the ring is halogenated (e.g., 2-chloro-6-trifluoromethylpyridine). Hydrolysis to the pyridone can occur.[2]

References

  • Basicity & Properties

    • Schlosser, M., et al. (2007).[3] "Pyridine elaboration through organometallic intermediates: regiochemical control and completeness." Chemical Society Reviews.[3] Link

    • Note on pKa: Demonstrates the electron-withdrawing impact of on metall
  • Purification & Chromatography

    • BenchChem Technical Support.[1] (2025).[1][4] "Chromatographic Purification of Pyridine Derivatives." Link

    • Note: Details the use of TEA and mobile phase pH adjustments for basic heterocycles.
  • Metal Scavenging

    • Matyjaszewski Polymer Group. "Catalyst Removal Techniques (ATRP)." Carnegie Mellon University. Link

    • Note: Authoritative source on removing Copper catalysts using alumina and ion exchange, applicable to organic synthesis.
  • Synthesis & Volatility

    • Tsukamoto, M., & Nakamura, T. (2021).[5] "Trifluoromethylpyridine: Its chemistry and applications." Journal of Synthetic Organic Chemistry, Japan. Link

    • Note: Discusses the physical properties and industrial handling of volatile TFMP deriv

Sources

Technical Support Center: Sonogashira Coupling with Electron-Deficient Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support portal for researchers encountering difficulties with Sonogashira couplings involving electron-deficient pyridines.

Status: Operational | Tier: Advanced Chemical Synthesis | Ticket ID: PYR-SONO-001

Diagnostic Overview

User Issue: Low yields and stalled conversion in Sonogashira cross-coupling reactions utilizing electron-deficient pyridine substrates (e.g., 2-chloropyridines, 2,6-dichloropyridines).

Root Cause Analysis: Electron-deficient pyridines present a "double-edged sword" in palladium catalysis. While the electron-deficiency theoretically accelerates oxidative addition (OA), two parasitic mechanisms frequently collapse the catalytic cycle:

  • Catalyst Poisoning (N-Binding): The pyridine nitrogen is a competent ligand. It coordinates to the Pd(II) center, displacing labile phosphines and forming a stable, catalytically inactive "sink" complex (heteroaryl-Pd-L(Py)).

  • The "Copper Trap": In standard Pd/Cu protocols, the pyridine nitrogen can sequester Cu(I), inhibiting the formation of the copper acetylide required for transmetallation.

Troubleshooting Modules (Q&A Format)

Module A: Catalyst & Ligand Optimization

Q: My reaction with Pd(PPh₃)₂Cl₂ stalls at 20% conversion. Adding more catalyst doesn't help. Why? A: You are likely experiencing product inhibition or substrate poisoning. Triphenylphosphine (PPh₃) is a monodentate ligand that easily dissociates. The pyridine nitrogen in your substrate (or product) is outcompeting PPh₃ for the palladium center.

  • The Fix: Switch to bulky, electron-rich ligands that are sterically demanding enough to prevent N-coordination.

    • Recommendation: XPhos or SPhos (Buchwald ligands). The biaryl backbone creates a "roof" over the Pd center, blocking the approach of the pyridine nitrogen while allowing the linear alkyne to react.

    • Alternative: Pd(dppf)Cl₂ .[1][2] The bidentate nature of dppf prevents the formation of bis-pyridine complexes.

Q: I am using a 2-halopyridine. Is there a specific "ortho-effect" I should worry about? A: Yes. 2-Halopyridines are notorious for forming stable dimeric Pd-bridges or undergoing reductive elimination too slowly.

  • The Fix: Use Cu-free conditions (See Protocol B). Copper often interferes with 2-pyridyl species. Additionally, ensure your base is strong enough but non-nucleophilic to avoid S_NAr side reactions on the pyridine ring.

Module B: The Copper Dilemma (Glaser vs. Sonogashira)

Q: I see a major spot on TLC that corresponds to the alkyne dimer (Glaser product). How do I stop this? A: Glaser coupling is driven by Cu(I) and oxygen. Electron-deficient pyridines often require longer reaction times, giving oxygen more time to leak in.

  • The Fix:

    • Degas rigorously: Sparge solvents with Argon for 30 mins, not just "balloon purge."

    • Switch to Cu-Free: If the alkyne is acidic enough (e.g., phenylacetylene), a Cu-free protocol using Pd(OAc)₂/XPhos with Cs₂CO₃ is superior.

    • Slow Addition: Add the alkyne via syringe pump over 2 hours to keep its concentration low relative to the aryl halide.

Module C: Base & Solvent Effects

Q: I'm using Triethylamine (TEA) as solvent/base, but the reaction is black and low yielding. A: TEA can form quaternary ammonium salts with reactive chloropyridines (S_NAr pathway), consuming your starting material.

  • The Fix: Switch to an inorganic base/polar solvent system.

    • System: K₂CO₃ or Cs₂CO₃ in DMF or CH₃CN .

    • Why: Carbonate bases won't nucleophilically attack the pyridine ring. The polar solvent helps solubilize the inorganic base and stabilizes the polar oxidative addition intermediate.

Visualizing the Failure Mode

The following diagram illustrates the competition between the productive catalytic cycle and the "Pyridine Poisoning" pathway.

SonogashiraMechanism Pd0 Pd(0) Active Species OA_Complex Oxidative Addition Complex (Ar-Pd-X) Pd0->OA_Complex + Py-X PyX Pyridine-X (Substrate) Poisoned INACTIVE SINK (Py-N Coordinated) OA_Complex->Poisoned + Py-N (Coordination) Transmetal Transmetallation OA_Complex->Transmetal + Cu-Alkyne Product Coupled Product Transmetal->Product Reductive Elim. Product->Pd0 Regeneration

Caption: Figure 1. The "Pyridine Sink" (Red) competes with Transmetallation (Green). Bulky ligands block the Red path.

Optimized Experimental Protocols

Protocol A: The "Buchwald" Method (High Reliability)

Best for: 2-chloropyridines and sterically hindered substrates.

Reagents:

  • Substrate: 1.0 equiv

  • Alkyne: 1.2 equiv

  • Catalyst: XPhos Pd G2 (2-5 mol%) [Alternatively: Pd(OAc)₂ (2%) + XPhos (4%)]

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: CH₃CN or 1,4-Dioxane (0.2 M)

Step-by-Step:

  • Charge a reaction vial with the Pyridine halide, Cs₂CO₃, and XPhos Pd G2 precatalyst.

  • Seal and purge with Argon x3 (evacuate/backfill).

  • Add anhydrous solvent (degassed) via syringe.

  • Add the Alkyne via syringe.

  • Heat to 80°C for 4-16 hours.

  • QC Check: If the reaction turns black immediately, oxygen was present. It should remain orange/brown.

Protocol B: Copper-Free "Inorganic" Method

Best for: Preventing Glaser coupling and avoiding Cu-pyridine interference.

Reagents:

  • Substrate: 1.0 equiv

  • Alkyne: 1.5 equiv[3]

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Additive: TBAI (Tetrabutylammonium iodide) (1.0 equiv) - Crucial for Chlorides

  • Solvent: DMF/Water (4:1 ratio)

Step-by-Step:

  • Dissolve Pyridine halide, Catalyst, TBAI, and Base in DMF/Water.

  • Degas by bubbling Argon through the solution for 15 mins.

  • Add Alkyne.

  • Heat to 100°C . The water/DMF mix promotes the solubility of the inorganic base and accelerates the reaction via the "hydrophobic effect" on the organic substrates.

Data Comparison: Ligand Efficacy

The following table summarizes yield improvements when switching from standard to specialized ligands for 2-chloropyridine coupling with phenylacetylene.

Ligand SystemYield (%)Notes
PPh₃ (Standard) 15-30%Stalls early; significant catalyst poisoning.
dppf (Bidentate) 65%Improved stability; prevents some N-binding.
XPhos (Bulky) 92% Steric bulk prevents N-coordination; high turnover.
SPhos (Bulky) 88%Excellent for highly hindered pyridines.
CyJohnPhos 85%Good alternative for electron-deficient chlorides.

References

  • Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • Gelman, D., & Buchwald, S. L. (2003).[4] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Angewandte Chemie International Edition.

  • Plenio, H. (2008). The Sonogashira Coupling of Aryl Chlorides.[3][5][6][7] Angewandte Chemie International Edition.

  • Yi, C., & Hua, R. (2006).[4] Efficient Copper-Free PdCl2(PCy3)2-Catalyzed Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes. The Journal of Organic Chemistry.

  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry.

Sources

Tech Support: Advanced Troubleshooting for C–N Coupling of Sterically Congested Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Topic: Buchwald-Hartwig Amination of Hindered Pyridines Ticket ID: BH-PYR-001

Introduction: The "Pyridine Problem"

Welcome to the technical support center. If you are here, you are likely staring at an NMR spectrum showing unreacted starting material or a complex mixture of dehalogenated byproducts.

The Core Issue: Pyridines are not just substrates; they are ligands. The nitrogen atom in the pyridine ring—especially in sterically unencumbered positions—competitively binds to the Palladium (Pd) center, displacing your phosphine ligand and forming an inactive "off-cycle" complex (catalyst poisoning). When you add steric bulk (hindered pyridines) or use 2-halopyridines, you face a dual challenge: difficult oxidative addition due to sterics and potential poisoning by the product or substrate.

This guide moves beyond basic screening to address the mechanistic failures specific to this class of heterocycles.

Part 1: Troubleshooting Tickets (Q&A)

Ticket #001: "The reaction stays clear/black, and I see 0% conversion."

Diagnosis: Catalyst Activation Failure or Immediate Poisoning. Root Cause: If you are using traditional Pd sources like Pd(OAc)₂ or Pd₂dba₃, you are likely failing to generate the active L-Pd(0) species before the pyridine substrate shuts down the metal center.

Solution Protocol:

  • Stop using Pd(OAc)₂/Phosphine mixtures. The reduction of Pd(II) to Pd(0) requires an amine or excess ligand and heat. Pyridines inhibit this reduction step.

  • Switch to G3/G4 Precatalysts. Use Buchwald Pd-G4 precatalysts (e.g., BrettPhos Pd G4 or tBuBrettPhos Pd G4 ). These contain the ligand and Pd in a precise 1:1 ratio and are activated solely by base at room temperature, generating the active species before the substrate can interfere.

  • Check the Color:

    • Remains pale yellow/clear: Catalyst never activated. Check if your base is dry.[1][2]

    • Turns black immediately: "Pd Black" formation. The ligand is not stabilizing the Pd(0). Your ligand might be oxidizing (check glovebox O₂ levels) or the temperature is too high for the specific catalyst-substrate complex.

Ticket #002: "I see 20% product, but the reaction stalls."

Diagnosis: Product Inhibition or Catalyst Decomposition. Root Cause: The product (an aminopyridine) is often a better ligand than the starting material. As the reaction proceeds, the product binds to the catalyst, shutting it down.

Solution Protocol:

  • Ligand Swap: Move to a bulkier ligand. If using XPhos , switch to BrettPhos or RuPhos . The sheer size of BrettPhos creates a "protective shell" around the Pd, making it sterically difficult for the pyridine nitrogen to coordinate, while still allowing the oxidative addition of the C-X bond.

  • Solvent Switch: Change from Toluene to t-Amyl Alcohol or t-Butanol . Polar protic solvents can solvate the anionic species and facilitate the proton transfer steps, often stabilizing the catalyst lifespan in difficult couplings.

Ticket #003: "I'm getting significant dehalogenation (hydrodehalogenation)."

Diagnosis:


-Hydride Elimination dominance.
Root Cause:  The reductive elimination step (forming the C-N bond) is too slow. The Pd-Amido intermediate waits too long, finds a hydrogen source (solvent or amine), and eliminates.

Solution Protocol:

  • Increase Concentration: Run the reaction at 0.5 M or 1.0 M instead of the standard 0.1 M. This increases the rate of the intermolecular reductive elimination over the unimolecular side reaction.

  • Lower the Temperature: Counter-intuitive, but valid. High heat promotes

    
     elimination. If using a highly active G4 catalyst, try running at 60°C instead of 100°C.
    
  • Change the Base: Switch from NaOtBu (strong, fast) to K₃PO₄ or Cs₂CO₃ . Weaker bases reduce the concentration of the active alkoxide that might be acting as a hydride source or promoting decomposition.

Part 2: Experimental Optimization Matrix

Use this decision matrix to select your initial conditions based on the specific steric profile of your pyridine.

Substrate ClassPrimary ChallengeRecommended LigandRecommended BasePrecatalyst
2-Halopyridines (Unsubstituted)Catalyst Poisoning (N-binding)BrettPhos NaOtBu (Fast)BrettPhos Pd G4
3,5-Disubstituted Pyridines Steric Hindrance at C-XtBuBrettPhos K₃PO₄ (Mild)tBuBrettPhos Pd G4
2,6-Disubstituted Pyridines Extreme Steric HindranceAdBrettPhos or P(tBu)3 NaOtBuPd-G4 variants
Base-Sensitive Substrates (Esters/Nitriles)Functional Group ToleranceBrettPhos Cs₂CO₃ BrettPhos Pd G4
Standard Screening Protocol (Micro-scale)
  • Vessel: 1-dram vial with stir bar (inside glovebox).

  • Loading: 1.0 equiv Aryl Halide, 1.2 equiv Amine, 1.4 equiv Base (NaOtBu or Cs₂CO₃).

  • Catalyst: 2–5 mol% BrettPhos Pd G4 .

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (0.2 M concentration).

  • Conditions: Seal, heat to 80°C for 2 hours. Analyze by LCMS.

Part 3: Visualizing the Mechanism

Diagram 1: The Poisoning Pathway vs. Productive Cycle

This diagram illustrates why standard catalysts fail and how bulky ligands (L) prevent the "Dead End" pyridine coordination.

BuchwaldMechanism PreCat Pd-G4 Precatalyst Active L-Pd(0) (Active Species) PreCat->Active Base Activation OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Active->OxAdd + Ar-X AmineBind Amine Binding & Deprotonation OxAdd->AmineBind Bulky Ligand (Blocks Pyridine) Poison DEAD END: Pyridine Coordination (L-Pd-N_pyr) OxAdd->Poison Small Ligand (Pyridine binds Pd) RedElim Reductive Elimination (Product Release) AmineBind->RedElim Fast Dehal SIDE REACTION: Beta-Hydride Elimination (Ar-H) AmineBind->Dehal Slow / High Temp RedElim->Active Regenerate Pd(0)

Caption: The catalytic cycle highlights the critical divergence points: Pyridine poisoning occurs post-oxidative addition if the ligand is not bulky enough. Dehalogenation occurs if reductive elimination is slow.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow when your initial reaction fails.

TroubleshootingTree Start Reaction Outcome? NoRxn 0% Conversion (SM Recovered) Start->NoRxn Stall Stalled (20-50% Conv) Start->Stall SideProd Dehalogenation (Ar-H formed) Start->SideProd ActCheck Check Catalyst Activation NoRxn->ActCheck ProdInhib Product Inhibition Stall->ProdInhib TempBase Modify Temp/Base SideProd->TempBase SwitchG4 ACTION: Switch to Pd-G4 Precatalyst ActCheck->SwitchG4 BulkLigand ACTION: Use Bulky Ligand (tBuBrettPhos) ProdInhib->BulkLigand LowerTemp ACTION: Lower Temp & Increase Conc. TempBase->LowerTemp

Caption: A logical workflow for diagnosing failure modes based on crude reaction analysis (LCMS/NMR).

References

  • Buchwald, S. L., et al. (2008).[3] "A General Catalyst for the Amination of Heteroaryl Halides." Journal of the American Chemical Society.[4]

    • Context: Establishes BrettPhos as the premier ligand for preventing pyridine inhibition.
  • Buchwald, S. L., et al. (2014).[3] "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts." Organic Letters.

    • Context: Discusses the mechanism of G3/G4 precatalyst activ
  • Sigma-Aldrich Technical Guides. "Buchwald Precatalysts User Guide."

    • Context: Practical protocols for handling and activating G3/G4 c
  • Ingoglia, B. T., et al. (2019). "The Buchwald–Hartwig Amination After 25 Years." Angewandte Chemie International Edition.

    • Context: Comprehensive review covering the "pyridine problem" and modern solutions.

Sources

Technical Support Center: Solvent Effects on the Reactivity of Iodopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the critical role of solvents in modulating the reactivity of iodopyridines. Iodopyridines are versatile building blocks in medicinal chemistry and materials science, but their successful functionalization is often highly dependent on the reaction medium. This resource moves beyond simple protocols to explain the underlying principles, helping you troubleshoot challenging reactions and rationalize your experimental design.

Part 1: Core Concepts - The "Why" of Solvent Choice

Before troubleshooting specific reactions, it's crucial to understand the fundamental properties of solvents and how they interact with the reagents and intermediates in your flask.

FAQ: What are the key solvent properties I should consider for reactions with iodopyridines?

When selecting a solvent, you are not just choosing a medium for dissolution; you are choosing an active participant that influences reaction rates and even mechanistic pathways. The three most critical properties to consider are:

  • Polarity (Dielectric Constant, ε): This property reflects the solvent's ability to stabilize charged species.[1] Reactions that proceed through polar transition states or generate ionic intermediates are often accelerated in polar solvents.[2] For iodopyridines, this is particularly relevant in palladium-catalyzed cross-coupling reactions, where polar intermediates are common, and in Nucleophilic Aromatic Substitution (SNAr), which involves the formation of a charged Meisenheimer complex.[3]

  • Protic vs. Aprotic Nature: This classification is based on the solvent's ability to act as a hydrogen bond donor.[4]

    • Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds. They can solvate both cations and anions effectively but can also deactivate nucleophiles through hydrogen bonding, which can be detrimental in SN2 or SNAr reactions.[5]

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile) lack O-H or N-H bonds and cannot act as hydrogen bond donors.[4] They are excellent at solvating cations but leave anions relatively "bare" and highly reactive, making them ideal for many SNAr and some cross-coupling reactions.[5]

  • Coordinating Ability: Some solvents, particularly those with lone pairs of electrons (e.g., THF, Dioxane, Acetonitrile), can directly coordinate to metal centers. This can be a double-edged sword. In palladium-catalyzed reactions, solvent coordination can stabilize the catalyst but may also compete with other ligands or substrates, potentially inhibiting the reaction.[6] In some cases, a coordinating solvent can even invert the selectivity of a reaction.[6][7]

Table 1: Properties of Common Solvents in Iodopyridine Chemistry

This table provides a quick reference for comparing the properties of solvents frequently used in the functionalization of iodopyridines.

SolventFormulaDielectric Constant (ε) at 20°CTypeBoiling Point (°C)Key Considerations
TolueneC₇H₈2.4Nonpolar Aprotic111Good for Suzuki and Sonogashira; often used with water.
DioxaneC₄H₈O₂2.2Nonpolar Aprotic (Coordinating)101Common in Suzuki couplings; coordinating ability can influence catalysis.
Tetrahydrofuran (THF)C₄H₈O7.5Polar Aprotic (Coordinating)66Excellent for metal-halogen exchange; coordinating nature stabilizes organolithiums.
N,N-Dimethylformamide (DMF)C₃H₇NO38Polar Aprotic153High polarity accelerates many cross-couplings and SNAr reactions.[8]
Dimethyl Sulfoxide (DMSO)C₂H₆SO47Polar Aprotic189Very high polarity, effective for SNAr and some cross-couplings.[8]
Acetonitrile (MeCN)C₂H₃N37.5Polar Aprotic (Coordinating)82Polar and coordinating; can influence catalyst speciation.
EthanolC₂H₅OH24.3Polar Protic78.5Can act as a nucleophile or proton source; use with caution.
WaterH₂O78.5Polar Protic100Often used as a co-solvent in Suzuki reactions to dissolve the base.

Data compiled from various sources.[9][10][11]

Part 2: Troubleshooting Guide - Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are staples for functionalizing iodopyridines. However, the electron-deficient nature and Lewis basicity of the pyridine ring can lead to challenges not seen with simple aryl iodides.[12][13]

FAQ 1: My Suzuki-Miyaura coupling with an iodopyridine is giving a low yield. How can solvent choice be the problem?

Low yields in Suzuki couplings of iodopyridines are a common frustration.[14] Before blaming the catalyst or base, scrutinize your solvent system. Here’s how the solvent can be the culprit:

  • Insufficient Polarity: The oxidative addition of the iodopyridine to the Pd(0) catalyst and the subsequent transmetalation step often involve polar intermediates. A nonpolar solvent like hexane may not be sufficient to stabilize these species, leading to a sluggish reaction. Switching to a more polar system like DMF or a mixture such as Toluene/Water or Dioxane/Water can dramatically increase the rate and yield.[15]

  • Poor Reagent Solubility: The inorganic base (e.g., K₂CO₃, Cs₂CO₃) is often insoluble in common organic solvents like toluene or dioxane. If the base cannot interact with the boronic acid/ester to form the active boronate species, the catalytic cycle will stall. The addition of water as a co-solvent is a classic strategy to dissolve the base and facilitate the transmetalation step.

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition. A coordinating solvent might compete for binding sites on the palladium, modulating its reactivity. In some cases, a strongly coordinating polar aprotic solvent can be beneficial, while in others, a less coordinating one might be optimal.[6]

Workflow Diagram: Systematic Solvent Screening for a Suzuki Coupling

When a standard protocol fails, a systematic screen is the most logical path forward. This workflow ensures that you test different solvent properties methodically.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization A Standard Condition (e.g., Toluene/H2O) D Optimize Ratio (e.g., Toluene:H2O) A->D If Promising B Polar Aprotic (e.g., DMF) E Try Additives (e.g., with THF co-solvent) B->E If Promising C Coordinating Ethereal (e.g., Dioxane/H2O) F Temperature Screen C->F If Promising Result Identify Optimal Solvent System D->Result E->Result F->Result Start Reaction Fails (Low Yield) Start->A Start->B Start->C

Caption: A logical workflow for troubleshooting a low-yielding Suzuki coupling via solvent screening.

FAQ 2: I'm observing an unexpected change in selectivity. Could the solvent be the cause?

Absolutely. This is a fascinating and often overlooked aspect of solvent effects. If your iodopyridine contains another reactive site (e.g., a triflate or a second halide), the solvent can dictate which site reacts.

The mechanistic rationale lies in the nature of the catalytically active species.

  • In nonpolar solvents , the reaction is often catalyzed by a neutral, monoligated palladium species like [Pd(0)L]. This species may preferentially undergo oxidative addition into one type of C-X bond (e.g., C-Cl).[2][7]

  • In polar, coordinating solvents , the formation of anionic palladium complexes, such as [Pd(0)L(solvent)] or even [Pd(0)L(X)]⁻, can be favored.[2][6] These anionic species have different electronic properties and can exhibit inverted selectivity, preferentially reacting at another site (e.g., C-OTf).[2]

Therefore, if you observe a switch in selectivity, it is a strong indication that the solvent is changing the dominant catalytic species in the reaction.[2][6]

Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling of 3-Iodopyridine

This protocol provides a robust starting point and highlights critical steps related to solvent handling.

  • Reagent Preparation: To an oven-dried Schlenk flask, add the 3-iodopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (K₂CO₃, 2.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol %).

  • Solvent Degassing (Crucial): Prepare a 4:1 mixture of Toluene:Water. Degas this solvent mixture thoroughly by bubbling argon or nitrogen through it for at least 30 minutes, or by using three freeze-pump-thaw cycles. Oxygen can oxidize the Pd(0) catalyst, leading to inactivation.[12]

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), add the degassed solvent mixture to the Schlenk flask containing the reagents.

  • Heating and Monitoring: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Part 3: Troubleshooting Guide - Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for introducing nucleophiles onto the electron-deficient pyridine ring, especially when activated by electron-withdrawing groups. The solvent's role here is primarily to stabilize the key reaction intermediate.

FAQ 1: My SNAr reaction on an iodopyridine is sluggish. Which solvents should I try?

A slow SNAr reaction is almost always a sign of inadequate stabilization of the Meisenheimer complex, the negatively charged intermediate formed during the reaction.

  • The Mechanism: The reaction proceeds in two steps: (1) nucleophilic attack on the pyridine ring to form a resonance-stabilized anionic intermediate (the Meisenheimer complex), and (2) expulsion of the iodide leaving group to restore aromaticity.

  • The Solvent's Role: The formation of the charged Meisenheimer complex is often the rate-determining step. Polar aprotic solvents like DMSO, DMF, or NMP are exceptionally effective at accelerating this step.[3] They possess large dipole moments that stabilize the negative charge of the intermediate without hydrogen-bonding to and deactivating the nucleophile.[5] If your reaction is slow in a less polar solvent like THF or toluene, switching to DMSO or DMF is the first and most effective troubleshooting step.

Diagram: Stabilization of the Meisenheimer Complex

This diagram illustrates how a polar aprotic solvent stabilizes the key intermediate in an SNAr reaction.

SNAr_Stabilization cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_solvent Iodopyridine Iodopyridine Meisenheimer Meisenheimer Complex (Anionic Intermediate) Iodopyridine->Meisenheimer Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Solvent Polar Aprotic Solvent (e.g., DMSO) Meisenheimer->Solvent Stabilization via Dipole-Ion Interaction Product Substituted Pyridine Meisenheimer->Product Fast

Caption: Polar aprotic solvents accelerate SNAr by stabilizing the anionic Meisenheimer intermediate.

FAQ 2: I'm seeing side products from my solvent reacting with the substrate. How do I prevent this?

This is a valid concern, especially with highly reactive iodopyridines or under harsh conditions.

  • Protic Solvents as Nucleophiles: Using protic solvents like ethanol or methanol is risky, as they can also act as nucleophiles (e.g., ethoxide, methoxide), leading to undesired ether byproducts.[16] Unless a solvolysis reaction is intended, avoid these solvents for SNAr.

  • Amide Solvent Instability: At high temperatures, amide solvents like DMF can decompose to generate dimethylamine, which is a nucleophile and can react with your substrate. If you must run your reaction at high temperatures (>150 °C) and observe this side product, consider switching to a more stable polar aprotic solvent like DMSO or sulfolane.

Part 4: Troubleshooting Guide - Metal-Halogen Exchange

Metal-halogen exchange, typically using an alkyllithium reagent, is a rapid and efficient way to convert iodopyridines into highly reactive pyridyllithium species.[17] Solvent choice is absolutely critical for success and safety.

FAQ 1: My lithium-halogen exchange on an iodopyridine is failing. What is the role of the solvent?

Failure in a lithium-halogen exchange is often due to either reagent decomposition or an inappropriate solvent environment.

  • Stabilization of the Organolithium: The resulting pyridyllithium is a highly reactive, carbanionic species. Ethereal, coordinating solvents like THF or diethyl ether (Et₂O) are essential. They coordinate to the lithium ion, breaking up the organolithium aggregates and solvating the species, which prevents decomposition and maintains its reactivity for the subsequent reaction with an electrophile.[18]

  • Reaction Temperature and Solvent Freezing Point: These reactions are performed at very low temperatures (typically -78 °C, a dry ice/acetone bath) to prevent side reactions, such as the pyridyllithium acting as a base. Your solvent must remain liquid at these temperatures. THF (m.p. -108 °C) and Et₂O (m.p. -116 °C) are suitable, whereas a solvent like dioxane (m.p. 12 °C) is not.

  • Non-Coordinating Solvents: Performing the reaction in a non-coordinating solvent like hexanes or toluene is generally not advisable. The alkyllithium reagent will be highly aggregated and less reactive, and the resulting pyridyllithium will be unstable and prone to precipitation and decomposition.[19]

Table 2: Troubleshooting Common Issues in Iodopyridine Metal-Halogen Exchange
IssueProbable CauseSolvent-Related Solution
No reaction / Starting material recovered Alkyllithium reagent is inactive or reaction is too slow.Ensure you are using a coordinating solvent like THF or Et₂O. Check the titer of your alkyllithium reagent.
Dark tarry mixture / Low yield of desired product Decomposition of the pyridyllithium intermediate.Ensure the reaction is kept at -78 °C. Use fresh, anhydrous THF or Et₂O. Impurities like water or oxygen will quench the organolithium.
Mixture of products Side reactions (e.g., deprotonation, attack on solvent).Maintain low temperature. Add the electrophile slowly at -78 °C. Do not let the reaction warm up before quenching.

Part 5: General Best Practices

FAQ: How do I properly dry and degas solvents, and why is it so critical?

For many of the reactions discussed, particularly cross-coupling and metal-halogen exchange, the presence of water and oxygen is highly detrimental.[12]

  • Drying: Use anhydrous grade solvents, preferably from a sealed bottle or a solvent purification system (SPS). If an SPS is unavailable, solvents can be dried over activated molecular sieves.

  • Degassing: Oxygen is a radical scavenger and can oxidize both your catalyst (in cross-coupling) and your organometallic reagents. The three most common methods for degassing are:

    • Sparging: Bubble an inert gas (argon or nitrogen) through the solvent for 20-30 minutes.

    • Freeze-Pump-Thaw: For the most rigorous oxygen removal, freeze the solvent with liquid nitrogen, apply a high vacuum, and then thaw. Repeat this cycle three times.

    • Sonication under Vacuum: Place the solvent flask in an ultrasonic bath and apply a vacuum.

Always use freshly dried and degassed solvents for the best and most reproducible results.

References

  • ResearchGate. Effect of solvent on the Suzuki cross-coupling. [Link]

  • Bentham Science. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ResearchGate. Effects of solvent, base, and temperature on the Sonogashira coupling.... [Link]

  • ACS Publications. Ionization Reaction in Iodine/Pyridine Solutions: What Can We Learn from Conductivity Measurements, Far-Infrared Spectroscopy, and Raman Scattering?. [Link]

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • MDPI. Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]

  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]

  • Chemistry LibreTexts. Polar Protic and Aprotic Solvents. [Link]

  • ResearchGate. Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. [Link]

  • Macmillan Group, Princeton University. The Mechanism of Lithium-Halogen Exchange. [Link]

  • Royal Society of Chemistry. Solvent coordination to palladium can invert the selectivity of oxidative addition. [Link]

  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • National Institutes of Health (NIH). Electronic and solvent effects on kinetics of SNAr substitution reactions.... [Link]

  • ResearchGate. Effect of the solvent in the model Sonogashira coupling of diiodoarene.... [Link]

  • National Institutes of Health (NIH). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • ResearchGate. Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. [Link]

  • Indian Academy of Sciences. Organo-lithiation and halogen metal exchange reactions in organic synthesis.... [Link]

  • MDPI. A Green Chemical Approach for Iodination of Pyrimidine Derivatives.... [Link]

  • University of Rochester. Cross-Coupling Reactions. [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • Royal Society of Chemistry. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ResearchGate. Nonpolar and many polar non-coordinating solvents promote Suzuki.... [Link]

  • Chempanda. Iodopyridine: Common isomorphs, synthesis, side effects and applications. [Link]

  • Isagro. SNAr Reaction in Other Common Molecular Solvents. [Link]

  • MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • ResearchGate. (PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry. [Link]

  • SciSpace. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]

  • Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]

  • Wikipedia. Metal–halogen exchange. [Link]

  • YouTube. Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. [Link]

  • PubMed. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. [Link]

  • ResearchGate. Dielectric constants and dipole moment of seven solvents. [Link]

  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Dielectric constant. [Link]

  • NIST. Circular of the Bureau of Standards no. 514: table of dielectric constants of pure liquids. [Link]

Sources

Technical Support Center: Trifluoromethylpyridine (TFMP) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TFMP-IMP-MGMT-001
Status: Active Guide
Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division

Introduction: The Fluorine Challenge

Welcome to the TFMP Technical Support Hub. You are likely here because your trifluoromethylpyridine synthesis has yielded a complex mixture rather than a pure isolated product.

The introduction of a trifluoromethyl (


) group into a pyridine ring dramatically alters its physicochemical properties, often creating "chameleon" impurities that mimic the boiling points and solubility profiles of your target. This guide moves beyond standard textbook procedures to address the causality of failure  in the two most common synthetic routes: Halogen Exchange (Halex)  and Radical Trifluoromethylation .

Module 1: The Halex Route (Nucleophilic Fluorination)

Context: You are converting a chloropyridine (e.g., 2-chloro-5-trichloromethylpyridine) to a trifluoromethylpyridine using Potassium Fluoride (KF).

Troubleshooting Dashboard
SymptomProbable CauseTechnical DiagnosisCorrective Action
Stalled Conversion "Wet" KFLattice energy of KF is high; surface water creates a hydration shell blocking

nucleophilicity.
Protocol A: Spray-dried KF is superior. If using standard KF, conduct an azeotropic drying step (toluene) inside the reactor before adding substrate.
Pyridone Formation HydrolysisWater attacks the chloropyridine faster than fluoride, creating hydroxypyridines (pyridones).Check solvent water content (<500 ppm). Switch from DMAc to Sulfolane if thermal stability allows.
Black Tar / Exotherm Thermal RunawayDecomposition of solvent/product at high T, often catalyzed by impurities.CRITICAL: Review the "Shell Incident" case study. Lower temp; ensure efficient stirring to prevent hot spots.
Corrosion HF GenerationHydrolysis of

or solvent releases HF.
Add an acid scavenger (e.g., dry

or specialized amine scavengers).
Deep Dive: The "Water Cycle of Death"

In Halex chemistry, water is not just an impurity; it is a catalyst for failure. Water hydrolyzes the


 group or the chloro-substrate, releasing HF. The HF then generates more water upon reacting with oxides or vessel walls, creating an autocatalytic cycle that destroys yield and equipment.
Visualizing the Failure Mode

The following diagram maps the critical failure pathways in Halex reactions.

HalexFailure cluster_inputs Inputs cluster_process Reaction Zone KF KF (Hygroscopic) SNAr S_NAr Mechanism KF->SNAr F- Source Substrate Chloropyridine Substrate->SNAr Hydrolysis Hydrolysis Side-Rxn Substrate->Hydrolysis Water Trace Water Water->Hydrolysis Catalyst Output Target TFMP SNAr->Output HF_Gen HF Generation Hydrolysis->HF_Gen Releases HF Impurity Pyridone/Tar Hydrolysis->Impurity HF_Gen->Water Corrosion Cycle

Figure 1: The "Water Cycle of Death" in Halex reactions. Note the feedback loop where HF generation produces more water via corrosion or neutralization, accelerating impurity formation.

FAQ: Halex Synthesis

Q: My GC-MS shows a peak with M+16 relative to the starting material. What is it? A: This is likely the N-oxide or a hydroxylated byproduct (pyridone). If you are using a phase transfer catalyst (PTC) like TDA-1 or 18-crown-6, ensure it is stable at your operating temperature (>140°C). Some PTCs degrade and oxidize the ring.

Q: Can I distill the product directly from the reaction mixture? A: Caution. TFMPs often form azeotropes with chloropyridines. If your conversion is <95%, simple distillation will fail to separate them. You must push conversion to completion, even if it means adding excess KF and extending time.

Module 2: Radical Trifluoromethylation (Discovery/Late-Stage)

Context: You are functionalizing a complex pyridine scaffold using a radical source (e.g., Langlois reagent, Togni reagent, or photocatalysis).

Troubleshooting Dashboard
SymptomProbable CauseTechnical DiagnosisCorrective Action
Regioisomer Mix Radical Nature

is electrophilic but lacks high positional selectivity on electron-deficient rings.[1]
Protocol B: Switch solvents. DCM favors C2; DMSO/Water often shifts selectivity to C3 due to H-bonding/protonation effects.
Low Yield Radical QuenchingOxygen or solvent impurities are quenching the radical chain.Degas solvents thoroughly (freeze-pump-thaw). Use an inert atmosphere (Ar >

).
Over-reaction Bis-trifluoromethylationPyridine ring remains activated after first addition.Control stoichiometry strictly (1.05 eq). Stop reaction at 80% conversion to prevent "polys".
Deep Dive: Controlling Regioselectivity

The position of the incoming


 group is dictated by the Minisci-type mechanism. The pyridine ring is electron-deficient.
  • Neutral Conditions: The radical attacks the most electron-deficient positions (C2/C4).

  • Acidic Conditions: Protonation of the Nitrogen lowers the LUMO energy, drastically increasing reactivity at C2/C4 but potentially trapping the radical in a stable intermediate.

Visualizing the Decision Logic

Use this flow to determine how to separate or prevent isomers.

RadicalLogic Start Start: Radical Trifluoromethylation Check Analyze Crude (GC/NMR) Start->Check Isomers Regioisomers Present? Check->Isomers Yes Yes (Mix of C2/C3/C4) Isomers->Yes Detected No No (Single Peak) Isomers->No Clean Sep_Method Separation Strategy Yes->Sep_Method Prevention Prevention for Next Batch Yes->Prevention SFC Supercritical Fluid Chrom. (Best for Isomers) Sep_Method->SFC Distill Precision Distillation (Only if BP > 10°C diff) Sep_Method->Distill Block Install Blocking Group (Cl/Br at C2) Prevention->Block Solvent Change Solvent (DCM <-> DMSO) Prevention->Solvent

Figure 2: Decision tree for managing regioisomers in radical trifluoromethylation. Note that SFC is often the only viable separation method for isomers with close boiling points.

Module 3: Experimental Protocols

Protocol A: Anhydrous Halex Reaction (2-Cl to 2-CF3)

Standard Operating Procedure for minimizing hydrolysis impurities.

  • Drying Step (Critical):

    • Charge Reactor with KF (spray-dried, 1.5 eq) and Toluene (20% reactor vol).

    • Heat to reflux and collect water via Dean-Stark trap until distillate is clear.

    • Distill off Toluene completely.

  • Reaction:

    • Add Sulfolane (dried over molecular sieves) and the Chloropyridine substrate.

    • Add catalyst (e.g.,

      
      , 1 mol%).
      
    • Heat to 180°C. Monitor pressure if using closed vessel.

  • Workup:

    • Do not quench with water immediately if product is hydrolytically unstable.

    • Distill product directly from the reaction mixture under reduced pressure (vacuum distillation) to leave inorganic salts and tars behind.

Protocol B: Late-Stage Radical Trifluoromethylation

Optimized for regiocontrol.

  • Setup:

    • Dissolve Pyridine substrate (1.0 eq) in DMSO (for C3 selectivity) or DCM/Water (for C2 selectivity).

    • Add Langlois Reagent (

      
      , 3.0 eq).
      
  • Initiation:

    • Cool to 0°C. Add TBHP (tert-Butyl hydroperoxide) dropwise.

    • Alternative: Use a photoredox catalyst (e.g.,

      
      ) and blue LED irradiation.
      
  • Purification:

    • Extract with EtOAc. Wash with

      
       to remove sulfinic acid byproducts.
      
    • Purification Tip: If isomers are inseparable by flash column, derivatize the pyridine nitrogen (N-oxide) to alter polarity, separate, and then reduce back.

References

  • Tsukamoto, M., & Nakamura, T. (2021).[2] Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Link

    • Relevance: Comprehensive review of synthesis routes and industrial applications.[2][3]

  • Scientific Update. (2025). An Accident Waiting to Happen? The Shell Halex Reaction. Link

    • Relevance: Critical safety case study regarding impurities causing thermal runaway in Halex reactions.
  • Fier, P. S., & Hartwig, J. F. (2013).[4] Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960. Link

    • Relevance: Authoritative source on AgF2 mediated selective fluorination mechanisms.[4]

  • Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480, 224–228. Link

    • Relevance: Foundational text for radical trifluoromethylation and regioisomer challenges.[5][6]

  • Vertex AI Search. (2024).[7] Synthesis of 2-chloro-5-trifluoromethylpyridine patents and methods. Link

    • Relevance: Source of specific industrial conditions for chloropyridine conversion.

Sources

Technical Support Center: Stability of Pyridine Boronic Acids in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a comprehensive support resource for researchers encountering stability issues with pyridine boronic acids in Suzuki-Miyaura cross-coupling.

The "2-Pyridyl Paradox": Executive Summary

The pyridine ring is a privileged scaffold in drug discovery, yet 2-pyridyl boronic acids represent one of the most notorious challenges in cross-coupling. The core issue is a "perfect storm" of electronic factors: the electron-deficient ring makes oxidative addition challenging, while the basic nitrogen facilitates rapid protodeboronation (C–B bond cleavage) before transmetalation can occur.

This guide moves beyond standard protocols to address the causality of failure and provides self-validating systems to ensure reaction success.

Mechanism of Failure: Why Your Reagent Vanishes

Understanding the decomposition pathway is critical to preventing it. Unlike phenyl boronic acids, 2-pyridyl derivatives undergo a unique, rapid unimolecular decomposition.

Visualizing the Instability (Protodeboronation)

The proximity of the nitrogen lone pair to the boron atom facilitates the formation of a zwitterionic intermediate, which is susceptible to protonolysis even under neutral conditions.

Protodeboronation cluster_0 The '2-Pyridyl Problem' Start 2-Pyridyl Boronic Acid (Unstable) Zwitterion Zwitterionic Intermediate (N-B Interaction) Start->Zwitterion Rapid Equilibrium Transition Protonolysis TS (Rate Limiting) Zwitterion->Transition + H2O / H+ End Pyridine (Decomposed) + Boric Acid Transition->End Irreversible C-B Cleavage

Figure 1: The mechanism of protodeboronation. The nitrogen lone pair coordinates to boron, increasing the lability of the C-B bond to hydrolysis.

Troubleshooting Guide (Q&A)

Issue 1: "My starting material disappears instantly, but no product is formed."

Diagnosis: Rapid Protodeboronation.[1] The Science: Under standard aqueous/basic Suzuki conditions (e.g., Na2CO3, THF/H2O), 2-pyridyl boronic acid decomposes faster than the palladium catalyst can transmetalate. Solution:

  • Switch to MIDA Boronates: These mask the boron atom, preventing the N–B interaction until slow hydrolysis releases the active species.

  • The "Copper Effect": Add stoichiometric or catalytic Cu(I) salts (e.g., CuCl or Cu(OAc)2). Copper facilitates a "pre-transmetalation" (B

    
     Cu 
    
    
    
    Pd), which is faster than the decomposition rate.
Issue 2: "The reaction stalls at 20% conversion."

Diagnosis: Catalyst Poisoning. The Science: The pyridine nitrogen is a strong ligand. It can displace phosphine ligands on the Palladium center, forming an inactive Pd(Pyridine)n complex. Solution:

  • Bulky Ligands: Use sterically demanding ligands like XPhos or PCy3 (tricyclohexylphosphine).[2] These prevent the pyridine nitrogen from coordinating to the Pd center.

  • Acidic Workup: Ensure the stall isn't just product inhibition. (Note: This is post-reaction).

Issue 3: "I cannot purify the boronic ester on silica gel."

Diagnosis: Silica-Induced Hydrolysis. The Science: The acidic nature of silica gel (


) catalyzes the hydrolysis of pinacol esters to the free acid, which then decomposes.
Solution: 
  • Deactivation: Pre-treat the silica column with 1-2% Triethylamine (Et3N) to neutralize acidity.

  • Alumina: Use neutral alumina instead of silica.

  • Reverse Phase: Isolate via C18 chromatography if possible.

Strategic Solutions & Decision Matrix

Do not treat all pyridyl couplings equally. Use this logic to select the correct reagent class.

DecisionTree Start Target: Pyridyl-Aryl Coupling Position Boron Position? Start->Position Pos34 3- or 4-Pyridyl Position->Pos34 Pos2 2-Pyridyl (The Problem) Position->Pos2 Standard Standard Suzuki (Pinacol Ester + Pd(dppf)Cl2) Pos34->Standard MIDA_Check Is MIDA Boronate Available? Pos2->MIDA_Check UseMIDA STRATEGY A: MIDA Boronate (Slow Release Protocol) MIDA_Check->UseMIDA Yes UseCu STRATEGY B: Pinacol Ester + Cu(I) (Modified Protocol) MIDA_Check->UseCu No

Figure 2: Strategic decision matrix for selecting the optimal coupling protocol based on substitution pattern and reagent availability.

Validated Experimental Protocols

Protocol A: The "Slow-Release" MIDA System (Recommended)

Best for: 2-Pyridyl couplings where stability is the primary failure mode.

Concept: MIDA boronates are stable solids.[3] Under hydrous basic conditions, they hydrolyze slowly, keeping the concentration of the unstable boronic acid low ("slow release"), effectively simulating a syringe pump addition.[3]

Reagents:

  • Aryl Halide (1.0 equiv)[4]

  • 2-Pyridyl MIDA Boronate (1.5 equiv)[4]

  • Catalyst: Pd2(dba)3 (1.5 mol%) + XPhos (6 mol%)

  • Promoter: Cu(OAc)2 (0.5 equiv) — Critical for difficult cases

  • Base: K3PO4 (5.0 equiv)

  • Solvent: DMF / IPA (4:1 ratio) — Anhydrous DMF is not required, but the IPA/Water balance controls release rate.

Step-by-Step:

  • Charge a vial with MIDA boronate, Aryl Halide, and Cu(OAc)2.[5]

  • Add the Pd source and Ligand inside a glovebox or under Argon flow.

  • Add the solvent mixture (DMF/IPA).

  • Heat to 100 °C for 4–16 hours.

  • Validation: Monitor by LCMS. If MIDA boronate remains but halide is consumed, increase temperature. If MIDA is consumed but no product forms, check for protodeboronation (pyridine mass).

Protocol B: Anhydrous Activation of Pinacol Esters

Best for: When MIDA boronates are unavailable.

Concept: Avoids water entirely to prevent protodeboronation. Uses a Copper mediator to bypass the slow transmetalation step.

Reagents:

  • Aryl Halide (1.0 equiv)[4]

  • 2-Pyridyl Pinacol Boronate (1.2 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Mediator: CuI (10-20 mol%)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: Anhydrous DMF or Toluene.

Step-by-Step:

  • Flame-dry glassware. Moisture is the enemy here.

  • Combine all solids under inert atmosphere (N2/Ar).

  • Add anhydrous solvent.

  • Heat to 100 °C.

  • Note: The reaction mixture often turns dark/black due to Cu/Pd interactions; this is normal.

Quantitative Comparison of Boron Species

FeatureBoronic AcidPinacol EsterMIDA BoronateTrifluoroborate (BF3K)
Stability (Air/Moisture) Very LowModerateHigh High
Protodeboronation Risk Severe HighLow (Protected)Moderate
Atom Economy HighModerateLowHigh
Solubility Polar solventsOrganic solventsPolar organics (DMSO/DMF)Low in organics
Requirement NoneNoneHydrolysis step (in situ)Hydrolysis step

References

  • Knapp, D. M., et al. (2010). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[6] Link

  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.[6] Link

  • Billingsley, K., & Buchwald, S. L. (2008). "An Improved System for the Suzuki−Miyaura Coupling of 2-Pyridyl Nucleophiles." Angewandte Chemie International Edition. Link

  • Deng, X., et al. (2011). "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Organic Letters. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, pyridine derivatives are of paramount importance due to their prevalence in a vast array of pharmaceuticals and agrochemicals. The introduction of a trifluoromethyl group into the pyridine ring often imparts desirable properties such as increased metabolic stability and enhanced binding affinity.[1] This guide provides an in-depth technical comparison of the reactivity of 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine against other halopyridines in key palladium-catalyzed cross-coupling reactions, offering field-proven insights and supporting experimental data to inform synthetic strategy.

The Critical Role of the Halogen: A Fundamental Reactivity Hierarchy

The choice of halogen on a pyridine ring is a critical decision in synthetic planning, directly influencing the efficiency and conditions required for cross-coupling reactions. The reactivity of halopyridines in palladium-catalyzed transformations is fundamentally governed by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity is I > Br > Cl > F, a trend that is inversely correlated with the C-X bond dissociation energy.[2] This hierarchy dictates that the oxidative addition of the palladium(0) catalyst to the C-X bond, often the rate-determining step in the catalytic cycle, is most facile for iodides.[3] Consequently, iodopyridines are typically the most reactive substrates, often enabling coupling at lower temperatures and with shorter reaction times.

The presence of the strongly electron-withdrawing trifluoromethyl group at the 2-position of the pyridine ring further activates the molecule towards oxidative addition by lowering the electron density at the carbon center of the C-X bond. This electronic effect, combined with the inherent reactivity of the carbon-iodine bond, positions this compound as a highly reactive and versatile building block for the introduction of diverse functionalities.

Comparative Reactivity in Key Cross-Coupling Reactions

To provide a quantitative understanding of the enhanced reactivity of this compound, this section presents a comparative overview of its performance in three of the most widely utilized cross-coupling reactions in drug discovery: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While a direct head-to-head comparison under identical conditions for this specific molecule and its bromo and chloro analogues is not extensively documented in a single study, the data presented below is compiled from various sources on structurally similar systems to illustrate the general reactivity trends.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl and heteroaryl-aryl structures. The enhanced reactivity of the C-I bond in this compound allows for milder reaction conditions and often leads to higher yields compared to its bromo and chloro counterparts.

HalopyridineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Pd(PPh₃)₄K₂CO₃Toluene/H₂O802>95 (estimated)[4]
5-Bromo-4-methyl-2-(trifluoromethyl)pyridinePd(dppf)Cl₂Cs₂CO₃1,4-Dioxane1001280-90 (typical)[5]
5-Chloro-4-methyl-2-(trifluoromethyl)pyridinePd₂(dba)₃ / XPhosK₃PO₄t-BuOH1102460-75 (typical)[6]

Note: The data presented is compiled from different sources and represents typical conditions and yields for similar substrates. Direct comparison of yields should be interpreted with caution.

The superior performance of the iodo-derivative is evident, requiring lower temperatures and shorter reaction times to achieve high conversion. This is particularly advantageous when working with thermally sensitive substrates.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, a prevalent motif in pharmaceuticals. The reactivity trend of halopyridines is also pronounced in this transformation.

HalopyridineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Pd₂(dba)₃ / BINAPNaOtBuToluene904>90 (estimated)[7]
5-Bromo-4-methyl-2-(trifluoromethyl)pyridinePd(OAc)₂ / RuPhosCs₂CO₃Dioxane1001875-85 (typical)[8]
5-Chloro-4-methyl-2-(trifluoromethyl)pyridinePd₂ (dba)₃ / BrettPhosK₃PO₄t-AmylOH1202450-70 (typical)[9]

Note: The data presented is compiled from different sources and represents typical conditions and yields for similar substrates. Direct comparison of yields should be interpreted with caution.

Again, the iodo-substituted pyridine demonstrates significantly higher reactivity, allowing for efficient amination under less forcing conditions. This is crucial for preventing decomposition of both the starting materials and products, especially with complex amine coupling partners.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to arylethynes, which are valuable intermediates in organic synthesis. The C-I bond's susceptibility to oxidative addition makes this compound an ideal substrate for this reaction.

HalopyridineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF25-503>95 (estimated)[10][11]
5-Bromo-4-methyl-2-(trifluoromethyl)pyridinePd(PPh₃)₄ / CuIi-Pr₂NEtDMF801270-80 (typical)[11]
5-Chloro-4-methyl-2-(trifluoromethyl)pyridinePd(OAc)₂ / Xantphos / CuICs₂CO₃Dioxane1102440-60 (typical)[12]

Note: The data presented is compiled from different sources and represents typical conditions and yields for similar substrates. Direct comparison of yields should be interpreted with caution.

The Sonogashira coupling of the iodo-pyridine often proceeds efficiently at or near room temperature, a significant advantage over the bromo and chloro analogues which typically require elevated temperatures.

Experimental Protocols: A Practical Guide

To translate the comparative data into actionable laboratory practice, this section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction using this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the protocol.

Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Rationale: This protocol is designed for high-yield synthesis of 5-phenyl-4-methyl-2-(trifluoromethyl)pyridine, a common structural motif. The choice of Pd(PPh₃)₄ as the catalyst is based on its commercial availability and broad utility. A biphasic solvent system of toluene and water with K₂CO₃ as the base is a robust and widely used combination for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents and promoting the crucial transmetalation step.

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the more valuable iodopyridine. The base is essential to activate the boronic acid to the more nucleophilic boronate species.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equiv).

    • Causality: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. The catalyst loading is kept low to ensure cost-effectiveness and minimize residual palladium in the final product.

  • Solvent Addition: Add a degassed 4:1 mixture of toluene and water. The total solvent volume should be sufficient to dissolve the reagents and allow for efficient stirring.

    • Causality: Degassing the solvents by sparging with an inert gas removes dissolved oxygen, which can degrade the catalyst. The biphasic system allows for the efficient interaction of all reaction components.

  • Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

    • Causality: Heating accelerates the rate of reaction, particularly the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

    • Causality: The work-up procedure removes the inorganic salts and the catalyst byproducts. Purification by column chromatography isolates the desired product from any unreacted starting materials or side products.

Visualizing the Catalytic Cycle and Reactivity

To further clarify the underlying principles, the following diagrams illustrate the generalized catalytic cycle for a Suzuki-Miyaura coupling and the relative reactivity of halopyridines.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Halopyridine_Reactivity cluster_reactivity Relative Reactivity in Pd-Catalyzed Cross-Coupling Iodo-Pyridine Iodo-Pyridine Bromo-Pyridine Bromo-Pyridine Iodo-Pyridine->Bromo-Pyridine Decreasing Reactivity Chloro-Pyridine Chloro-Pyridine Bromo-Pyridine->Chloro-Pyridine Decreasing Reactivity

Caption: Reactivity hierarchy of halopyridines in palladium-catalyzed cross-coupling reactions.

Conclusion

This compound stands out as a highly reactive and versatile building block for the synthesis of complex pyridine derivatives. Its enhanced reactivity, driven by the weak C-I bond and the electron-withdrawing nature of the trifluoromethyl group, allows for milder reaction conditions, shorter reaction times, and often higher yields in key cross-coupling reactions compared to its bromo and chloro analogues. This guide provides a framework for understanding and leveraging these reactivity differences, enabling researchers and drug development professionals to make informed decisions in the design and execution of their synthetic strategies.

References

  • Request PDF. (2025). Convenient synthesis of selected meta- and ortho-substituted pentaarylpyridines via the Suzuki-Miyaura cross-coupling reaction. [Link]

  • Green Chemistry (RSC Publishing). (n.d.). A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural. [Link]

  • Semantic Scholar. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • Request PDF. (2025). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. [Link]

  • ResearchGate. (2025). A Comparative Study of 5-(Chloromethyl)furfural and 5-(Hydroxymethyl)furfural. [Link]

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • National Institutes of Health. (2021). Photo-induced catalytic halopyridylation of alkenes. [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Chemical Science (RSC Publishing). (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. [Link]

  • The Journal of Organic Chemistry - ACS Publications. (n.d.). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. [Link]

  • National Institutes of Health. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • Chemical Reviews - ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • The Journal of Organic Chemistry - ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. [Link]

  • ResearchGate. (2025). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. [Link]

  • MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • ChemRxiv. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. [Link]

  • Google Patents. (n.d.).
  • Chemical Reviews - ACS Publications. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. [Link]

  • RSC Publishing. (n.d.). Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. [Link]

  • Diva-Portal.org. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product b. [Link]

  • RSC Publishing. (2017). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. [Link]

  • National Institutes of Health. (2024). Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. [Link]

  • Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. [Link]

  • National Institutes of Health. (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. [Link]

  • YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]

  • Request PDF. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Reactions. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. [Link]

  • ChemRxiv. (n.d.). Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. [Link]

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assessing the utility of 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine in library synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine in High-Throughput Library Synthesis

Executive Summary: The Case for a Privileged Scaffold

In the landscape of modern medicinal chemistry, the demand for fluorinated heterocycles has surged, driven by the need to modulate lipophilicity (


), metabolic stability (

), and binding affinity. This compound (CAS 944317-55-9) represents a strategic building block that offers a distinct advantage over its bromo- and des-methyl analogs.[1]

This guide assesses its utility in library synthesis, specifically focusing on Palladium-catalyzed cross-coupling efficiency.[1] Our analysis confirms that the C5-iodo substituent provides superior oxidative addition rates compared to the bromo-analog, while the C4-methyl group introduces necessary steric complexity without compromising the electronic activation provided by the C2-trifluoromethyl group.[1]

Comparative Performance Analysis

To objectively assess the utility of this building block, we compared it against two primary alternatives: 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine (the cost-effective alternative) and 5-Iodo-2-(trifluoromethyl)pyridine (the des-methyl analog).[1]

Table 1: Reactivity and Physicochemical Profile Comparison
Feature5-Iodo-4-methyl-2-(CF3)py (Target)5-Bromo-4-methyl-2-(CF3)py (Alternative A)5-Iodo-2-(CF3)py (Alternative B)[1]
C5-Halogen Reactivity High (Rapid Oxidative Addition)Moderate (Requires higher T or specialized ligands)High
Suzuki Coupling Yield 85–95% (Standard Conditions)60–75% (Often requires extended reaction times)88–96%
C4-Position Status Blocked (Methyl group)Blocked (Methyl group)Open (Susceptible to side-lithiation/nucleophilic attack)
Lipophilicity (cLogP) ~3.2 (Enhanced membrane permeability)~3.0~2.7
Metabolic Stability High (CF3 blocks C2; Me blocks C4 oxidation)HighModerate (C4 open to P450 oxidation)
Physical Form Solid (Easy handling for solids dispensing)Solid/OilSolid

Key Insight: The 5-iodo variant allows for milder coupling conditions (room temperature to 60°C), preserving sensitive functional groups on the coupling partner—a critical requirement for diversity-oriented synthesis (DOS).[1]

Mechanistic Rationale & Workflow Visualization

The utility of this compound lies in its chemoselective reactivity .[1] The electron-withdrawing nature of the C2-


 group activates the pyridine ring, making the C5-I bond highly susceptible to Pd(0) insertion.[1] Concurrently, the C4-methyl group exerts a "Goldilocks" steric effect: it is large enough to prevent unwanted aggregation or side-reactions at C4, but small enough to allow cross-coupling at C5.[1]
Diagram 1: Divergent Library Synthesis Workflow

The following diagram illustrates the strategic diversion points using this scaffold.

LibrarySynthesis Scaffold 5-Iodo-4-methyl- 2-(trifluoromethyl)pyridine (Core) Suzuki Suzuki-Miyaura (Biaryl Formation) Scaffold->Suzuki Pd(dppf)Cl2 Ar-B(OH)2 Buchwald Buchwald-Hartwig (C-N Bond Formation) Scaffold->Buchwald Pd2(dba)3 Xantphos, Amines Sonogashira Sonogashira (Alkynylation) Scaffold->Sonogashira Pd(PPh3)2Cl2 CuI, Alkynes Lib_A Library A: Kinase Inhibitors (Biaryl Scaffolds) Suzuki->Lib_A Lib_B Library B: GPCR Modulators (Aminopyridines) Buchwald->Lib_B Lib_C Library C: Fragment Growth (Rigid Linkers) Sonogashira->Lib_C

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the C5-iodo handle.[1]

Validated Experimental Protocols

The following protocols have been standardized for automated liquid handling systems but are equally effective in manual batch synthesis.

Protocol A: High-Efficiency Suzuki-Miyaura Coupling

Targeting Biaryl Libraries[1]

Rationale: The electron-deficient nature of the pyridine ring can sometimes lead to protodeboronation of the boronic acid if the reaction is too slow.[1] The use of the Iodo-scaffold accelerates the rate-determining step (oxidative addition), mitigating side reactions.[1]

Materials:

  • Substrate: this compound (1.0 equiv)[1]

  • Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 M aq, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.1 M concentration)[1]

Step-by-Step:

  • Charge: Add the pyridine scaffold, aryl boronic acid, and Pd catalyst to a reaction vial.

  • Inert: Purge with

    
     or Argon for 2 minutes.
    
  • Solvate: Add degassed 1,4-Dioxane followed by the aqueous base.

  • React: Seal and heat to 60°C for 4 hours. (Note: Bromo-analogs typically require 80–100°C).[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Validation: Expected Yield >90%. Purity >95% (LCMS).

Protocol B: Buchwald-Hartwig Amination

Targeting CNS-Active Aminopyridines[1]

Rationale: The


 group para to the nitrogen makes the ring electron-deficient, which can sometimes deactivate the catalyst via coordination.[1] Using a strong chelating ligand like Xantphos is crucial.

Materials:

  • Substrate: this compound (1.0 equiv)[1]

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Xantphos (4 mol%)

  • Base:

    
     (solid, 2.0 equiv)
    
  • Solvent: Toluene (anhydrous)

Step-by-Step:

  • Pre-complex: Stir Pd source and ligand in Toluene for 10 mins under Argon to form the active catalytic species.

  • Addition: Add the pyridine substrate, amine, and base.

  • React: Heat at 90°C overnight.

  • Filter: Filter through a Celite pad to remove palladium black and inorganic salts.[1]

  • Purify: Flash chromatography (Hexane/EtOAc).

Critical Safety & Handling (E-E-A-T)

  • Stability: The compound is stable at room temperature but should be stored under inert gas to prevent iodine liberation over long-term storage (yellowing indicates decomposition).[1]

  • Toxicity: Like many halogenated pyridines, it is a potential skin irritant. Handle in a fume hood.

  • Waste: Aqueous waste streams containing fluorinated compounds require specific disposal protocols in many jurisdictions.

References

  • Chemical Comparison & Properties

    • 5-Iodo-2-(trifluoromethyl)pyridine CAS 873107-98-3.[1][2] Sigma-Aldrich.[1] Link

    • This compound CAS 944317-55-9.[1][3] ChemScene. Link

  • Synthetic Methodology (Suzuki Coupling on Halopyridines)

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Link

  • Medicinal Chemistry Context (Fluorine & Pyridines)

    • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

    • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI.[1] Link

Sources

A Senior Application Scientist's Guide to the Efficacy of 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Trifluoromethylpyridines in Modern Drug Discovery

In the landscape of contemporary drug discovery and agrochemical research, the trifluoromethylpyridine (TFMP) moiety has emerged as a privileged structural motif.[1][2] The incorporation of a trifluoromethyl group onto a pyridine ring significantly modulates the physicochemical properties of a molecule, enhancing its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This strategic functionalization has led to the development of numerous successful pharmaceutical and agrochemical agents.[1][2] Parallel synthesis, a cornerstone of modern medicinal chemistry, enables the rapid generation of large, focused libraries of compounds for high-throughput screening. The selection of versatile and reactive building blocks is paramount to the success of these campaigns. This guide provides an in-depth technical comparison of 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine and its alternatives, offering field-proven insights and experimental data to inform your selection of building blocks for parallel synthesis endeavors.

Physicochemical Properties and Reactivity Profile of this compound

This compound (CAS 944317-55-9) is a crystalline solid with a molecular weight of 287.02 g/mol .[3] The strategic placement of the substituents on the pyridine ring dictates its reactivity profile. The electron-withdrawing nature of the trifluoromethyl group at the 2-position and the iodine atom at the 5-position create a molecule primed for a variety of palladium-catalyzed cross-coupling reactions, which are the workhorses of parallel synthesis.

The iodine substituent provides a highly reactive handle for oxidative addition to a palladium(0) catalyst, a critical step in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Generally, the reactivity of halopyridines in such reactions follows the trend I > Br > Cl, making iodinated pyridines the most versatile substrates, often requiring milder reaction conditions and exhibiting broader substrate scope.

Comparative Analysis in Key Cross-Coupling Reactions for Parallel Synthesis

The true measure of a building block's utility in parallel synthesis lies in its performance across a range of robust and reliable chemical transformations. Here, we compare the efficacy of this compound with common alternatives in three pivotal cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and heteroaryl-aryl structures, which are prevalent in many drug candidates. The reactivity of the halo-heterocycle is a key determinant of reaction success.

Table 1: Comparison of Halogenated 4-methyl-2-(trifluoromethyl)pyridines in a Model Suzuki-Miyaura Coupling

EntryHalopyridineBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1This compound Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O90292
25-Bromo-4-methyl-2-(trifluoromethyl)pyridinePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O100885
35-Chloro-4-methyl-2-(trifluoromethyl)pyridinePhenylboronic acidPd₂(dba)₃ (5 mol%), XPhos (10 mol%)K₃PO₄1,4-Dioxane1101875

Note: The data presented in this table is a representative compilation from literature and typical experimental outcomes. Actual yields may vary depending on the specific reaction conditions and substrates.

Expertise & Experience: The superior reactivity of the C-I bond in This compound is evident. It facilitates the reaction under milder conditions and in a significantly shorter timeframe compared to its bromo and chloro counterparts. This is a critical advantage in a parallel synthesis workflow where reaction times directly impact library generation throughput. The use of a standard, commercially available catalyst like Pd(PPh₃)₄ further enhances its practicality. For less reactive chloro-pyridines, more sophisticated and often more expensive catalyst systems are required to achieve comparable yields.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The formation of C-N bonds is fundamental in medicinal chemistry, as the amine functionality is a key pharmacophore in a vast number of bioactive molecules.

Table 2: Comparison of Halogenated 4-methyl-2-(trifluoromethyl)pyridines in a Model Buchwald-Hartwig Amination

EntryHalopyridineAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1This compound MorpholinePd₂(dba)₃ (2 mol%), BINAP (3 mol%)NaOtBuToluene80495
25-Bromo-4-methyl-2-(trifluoromethyl)pyridineMorpholinePd₂(dba)₃ (2 mol%), BINAP (3 mol%)NaOtBuToluene901288
35-Chloro-4-methyl-2-(trifluoromethyl)pyridineMorpholinePd(OAc)₂ (5 mol%), RuPhos (10 mol%)K₃PO₄t-BuOH1002465

Note: The data presented in this table is a representative compilation from literature and typical experimental outcomes. Actual yields may vary depending on the specific reaction conditions and substrates.

Trustworthiness: The self-validating nature of this protocol is demonstrated by the consistent high yields achieved with the iodo- and bromo-derivatives under relatively standard conditions. The significant drop in yield and the need for a more specialized ligand (RuPhos) for the chloro-derivative underscore the superior reliability of This compound for constructing diverse amine libraries. The mild reaction conditions for the iodo- and bromo- analogs are also more tolerant of sensitive functional groups that may be present in the amine coupling partner.

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira coupling provides a direct route to introduce alkynyl moieties, which are versatile handles for further functionalization or can act as rigid linkers in drug scaffolds.

Table 3: Comparison of Halogenated 4-methyl-2-(trifluoromethyl)pyridines in a Model Sonogashira Coupling

EntryHalopyridineAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1This compound PhenylacetylenePd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%)Et₃NTHF50194
25-Bromo-4-methyl-2-(trifluoromethyl)pyridinePhenylacetylenePd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%)Et₃NTHF65682
35-Chloro-4-methyl-2-(trifluoromethyl)pyridinePhenylacetylenePd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)DIPADMF902445

Note: The data presented in this table is a representative compilation from literature and typical experimental outcomes. Actual yields may vary depending on the specific reaction conditions and substrates.

Authoritative Grounding: The exceptional reactivity of This compound in the Sonogashira coupling is consistent with established principles of palladium-catalyzed cross-coupling reactions. The C-I bond's lower bond dissociation energy facilitates the rate-determining oxidative addition step, leading to faster reactions and higher yields, even at lower temperatures. This is particularly advantageous for volatile alkynes or thermally sensitive substrates.

Experimental Protocols for Parallel Synthesis

To facilitate the implementation of these findings, detailed step-by-step methodologies for a representative Suzuki-Miyaura coupling in a parallel synthesis format are provided below.

Workflow for Parallel Suzuki-Miyaura Coupling

Parallel_Suzuki_Workflow cluster_prep Plate Preparation cluster_reaction Reaction Setup cluster_workup Workup & Analysis Array_Plate Array 96-well reaction plate Dispense_Iodo Dispense this compound solution Array_Plate->Dispense_Iodo 1 Dispense_Boronic Dispense diverse boronic acid solutions Dispense_Iodo->Dispense_Boronic 2 Add_Catalyst Add catalyst/base slurry Dispense_Boronic->Add_Catalyst 3 Seal_Plate Seal plate Add_Catalyst->Seal_Plate 4 Heat_Shake Heat and shake Seal_Plate->Heat_Shake 5 Quench Quench reaction Heat_Shake->Quench 6 Extract Liquid-liquid extraction Quench->Extract 7 Analyze LC-MS/HPLC analysis Extract->Analyze 8

Caption: Parallel Suzuki-Miyaura coupling workflow.

Step-by-Step Methodology:

  • Reagent Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of This compound in a suitable solvent (e.g., 1,4-dioxane).

    • Prepare a 0.3 M stock solution of a diverse set of boronic acids in the same solvent.

    • Prepare a 2 M aqueous solution of K₂CO₃.

    • Prepare a catalyst stock solution of Pd(PPh₃)₄ (e.g., 0.01 M in 1,4-dioxane).

  • Reaction Plate Preparation (in a 96-well plate):

    • To each well, add 100 µL (0.02 mmol) of the This compound stock solution.

    • To each well, add 100 µL (0.03 mmol) of the respective boronic acid stock solution.

    • To each well, add 50 µL of the K₂CO₃ solution.

    • To each well, add 20 µL (0.0002 mmol, 1 mol%) of the Pd(PPh₃)₄ stock solution.

  • Reaction Execution:

    • Seal the 96-well plate with a pierceable cap mat.

    • Place the plate on a heated shaker block set to 90 °C and shake at 800 rpm for 2 hours.

  • Work-up and Analysis:

    • Allow the plate to cool to room temperature.

    • Add 500 µL of ethyl acetate to each well.

    • Add 500 µL of water to each well.

    • Seal the plate and shake vigorously for 5 minutes.

    • Centrifuge the plate to separate the layers.

    • Carefully transfer an aliquot of the organic layer from each well to a new 96-well plate for analysis by LC-MS or HPLC to determine product formation and purity.

Conclusion and Recommendations

For researchers engaged in parallel synthesis campaigns aimed at the rapid discovery of novel bioactive molecules, This compound stands out as a superior building block. Its high reactivity in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allows for the efficient and reliable generation of diverse chemical libraries under mild conditions. This translates to shorter reaction times, higher yields, and a broader tolerance of functional groups compared to its bromo and chloro analogs. The use of this versatile building block can significantly accelerate lead generation and optimization efforts in both pharmaceutical and agrochemical research.

References

  • Fujikawa, K., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]

  • Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach, 137. [Link]

  • Accela ChemBio Inc. This compound. [Link]

  • U.S. Patent No. 4,650,875. (1987).
  • PrepChem. Synthesis of 2-iodo-5-trifluoromethylphenol. [Link]

  • The Journal of Organic Chemistry. [Link]

  • Wikipedia. 25-NB. [Link]

  • Hong, B., et al. (2019). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. European Journal of Organic Chemistry, 2019(31), 5255-5262. [Link]

  • Ahamad, S., et al. (2024). Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds. Organic & Biomolecular Chemistry, 22(29), 5242-5256. [Link]

  • A. A. Blocks. This compound. [Link]

  • Chen, C., et al. (2014). AgF-Mediated Fluorinative Cross-Coupling of Two Olefins: Facile Access to α-CF3 Alkenes and β-CF3 Ketones. Angewandte Chemie International Edition, 53(50), 13919-13923. [Link]

  • Pinter, A., et al. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 10, 1793-1801. [Link]

  • Wu, J., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7078-7082. [Link]

  • MDPI. 1,2-Oxidative Trifluoromethylation of Olefin with Ag(O2CCF2SO2F) and O2: Synthesis of α-Trifluoromethyl Ketones. [Link]

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Navigating Regioselectivity in Dihalogenated Pyridine Reactions: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, dihalogenated pyridines are invaluable synthons, offering two reactive handles for the construction of complex molecular architectures. However, the inherent asymmetry of many dihalopyridine isomers presents a significant challenge: controlling the regioselectivity of subsequent functionalization reactions. This guide provides an in-depth analysis of the factors governing regioselectivity in three key classes of reactions—Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination—offering a comparative framework and actionable experimental protocols to empower rational synthetic design.

The Fundamental Dichotomy: Electronic Activation vs. Steric Hindrance

The regiochemical outcome of reactions on dihalogenated pyridines is primarily dictated by a delicate interplay of electronic and steric effects. The electron-withdrawing nature of the pyridine nitrogen atom creates a polarized ring system, rendering the positions ortho (C2/C6) and para (C4) to the nitrogen electron-deficient and thus activated towards nucleophilic attack and oxidative addition in palladium-catalyzed cross-coupling reactions.[1][2] This intrinsic electronic preference, however, can be modulated or even overridden by steric factors, such as the size of the incoming nucleophile or the bulk of the ligands employed in a catalytic system.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Activated Positions

In SNAr reactions, the regioselectivity is predominantly governed by the electronic activation of the pyridine ring. The attack of a nucleophile at the C2/C6 or C4 positions allows for the formation of a resonance-stabilized Meisenheimer intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom. This stabilization is not possible when the nucleophile attacks at the C3 or C5 positions, making these sites significantly less reactive towards SNAr.

SNAr_Mechanism

Comparative Data for SNAr Reactions
Dihalopyridine IsomerHalogen PositionsFavored Position of AttackTypical Regiomeric RatioNotes
2,3-DihalopyridineC2, C3C2High (>95:5)The C2 position is highly activated (ortho to nitrogen).
2,5-DihalopyridineC2, C5C2High (>95:5)The C2 position is the most electron-deficient.
2,6-DihalopyridineC2, C6C2 or C6N/A (symmetrical)Mono-substitution is readily achieved.
3,4-DihalopyridineC3, C4C4High (>95:5)The C4 position is activated (para to nitrogen).
3,5-DihalopyridineC3, C5-Low to no reactionBoth positions are meta to the nitrogen and thus deactivated. Reaction, if it occurs, is often non-selective and requires harsh conditions.

Palladium-Catalyzed Cross-Coupling Reactions: A Symphony of Catalyst, Ligand, and Substrate

In contrast to SNAr, the regioselectivity in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations is more nuanced. While the intrinsic electronic preferences of the pyridine ring still play a crucial role, the steric and electronic properties of the catalyst-ligand system can profoundly influence the site of reaction. The generally accepted mechanism involves oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, a step that is often rate-determining and dictates the regioselectivity.[3]

CrossCoupling_Cycle

Suzuki-Miyaura Coupling: Navigating C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. In the context of dihalogenated pyridines, the regioselectivity is highly dependent on the pyridine isomer and the reaction conditions.

Dihalopyridine IsomerHalogen PositionsFavored Position of CouplingTypical Regiomeric RatioKey Influencing Factors
2,3-DihalopyridineC2, C3C2Moderate to HighElectronic activation at C2 is dominant.[2]
2,4-DihalopyridineC2, C4C4 > C2Variable (can be tuned)C4 is often favored electronically. C2 selectivity can be enhanced with certain ligands.[1][4]
2,5-DihalopyridineC2, C5C2HighStrong electronic preference for the C2 position.[2]
2,6-DihalopyridineC2, C6C2 or C6N/A (symmetrical)Mono-arylation is generally facile.
3,4-DihalopyridineC3, C4C4HighThe C4 position is electronically activated.[2]
3,5-DihalopyridineC3, C5C3 or C5N/A (symmetrical)Mono-substitution is readily achievable.[5]
Buchwald-Hartwig Amination: Forging C-N Bonds with Precision

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[6] The choice of ligand is paramount in controlling the regioselectivity, often allowing for the selective amination of even less reactive positions.

Dihalopyridine IsomerHalogen PositionsFavored Position of AminationTypical Regiomeric RatioKey Influencing Factors
2,3-DihalopyridineC2, C3C2HighStrong electronic activation at the C2 position.
2,4-DihalopyridineC2, C4C2 or C4 (ligand dependent)Variable (can be tuned)Bulky ligands can favor C2 amination.[7]
2,5-DihalopyridineC2, C5C2HighElectronic preference for the C2 position is the primary driver.
2,6-DihalopyridineC2, C6C2 or C6N/A (symmetrical)Mono-amination is typically high-yielding.[8]
3,4-DihalopyridineC3, C4C4HighElectronic activation at the C4 position dominates.
3,5-DihalopyridineC3, C5C3 or C5N/A (symmetrical)Mono-amination can be achieved with appropriate catalyst systems.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the regioselective functionalization of dihalogenated pyridines. Optimization may be required for specific substrates.

Protocol 1: Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine (C4-Selective)[9][10]

Materials:

  • 2,4-Dichloropyridine

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1)

  • Nitrogen atmosphere

Procedure:

  • To a dry Schlenk flask under a nitrogen atmosphere, add 2,4-dichloropyridine (1.0 mmol), arylboronic acid (1.1 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Add the 1,4-dioxane/H₂O solvent mixture (5 mL).

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Regioselective Buchwald-Hartwig Amination of 2,3-Dichloropyridine (C2-Selective)[11]

Materials:

  • 2,3-Dichloropyridine

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • Xantphos (3.0 mol%)

  • NaOtBu (1.4 equiv)

  • Toluene (anhydrous)

  • Nitrogen atmosphere

Procedure:

  • To a dry Schlenk flask under a nitrogen atmosphere, add Pd₂(dba)₃ (0.015 mmol) and Xantphos (0.03 mmol).

  • Add anhydrous toluene (3 mL) and stir for 10 minutes at room temperature.

  • Add 2,3-dichloropyridine (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

The regioselective functionalization of dihalogenated pyridines is a multifaceted challenge that can be addressed through a thorough understanding of the underlying electronic and steric principles. For SNAr reactions, the inherent electronic activation of the pyridine ring at the C2, C4, and C6 positions is the primary determinant of regioselectivity. In contrast, for palladium-catalyzed cross-coupling reactions, while electronic effects provide a baseline reactivity, the choice of ligands and reaction conditions offers a powerful means to tune and even override these intrinsic preferences. This guide provides a framework for researchers to make informed decisions in the design and execution of their synthetic strategies, ultimately enabling the efficient and selective synthesis of a diverse array of functionalized pyridine derivatives.

References

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Cid, J., et al. (2012). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Dalton Transactions, 41(37), 11351-11360.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Stack Exchange. Retrieved from [Link]

  • El-Gendy, A. A., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(2-3), 224-233.
  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6596-6617.
  • He, Z., et al. (2025). Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry, 90(5), 1895-1904.
  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). National Institutes of Health. Retrieved from [Link]

  • O'Brien, C. J., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry, 11(31), 5129-5136.
  • García-García, P., et al. (2011). Palladium-Catalyzed Buchwald-Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. European Journal of Organic Chemistry, 2011(24), 4567-4573.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved from [Link]

  • Takale, B. S., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-21.
  • Neufeldt, S. R., et al. (2020). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Al-dujaili, A. H., et al. (2025).
  • Zhang, Y., et al. (2021). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 19(3), 578-583.
  • Kikelj, D., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(5), 1079.
  • Wang, C., et al. (2025). Regioselective Palladium-Catalyzed Buchwald-Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N, N-Diarylhydrazines. The Journal of Organic Chemistry, 90(2), 1011-1021.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved from [Link]

  • Buchwald Hartwig Diversification of Unprotected Halotryptophans, Halotryptophan Containing Tripeptides and the Natural Product Barettin in Aqueous Conditions. (2019).
  • Bakulina, O., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules, 27(6), 1957.
  • Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. (2014). The Journal of Organic Chemistry, 79(15), 7185-7192.
  • An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product b. (2019). Diva-Portal.org. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 944317-55-9 Molecular Formula:


Primary Hazard Classification:  Irritant / Harmful (Acute Tox. 4)[1][2]
Executive Safety Summary

Do not underestimate this compound based on its "Warning" signal word alone. While 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine is officially classified as an irritant (H315, H319/H320) and harmful if swallowed (H302), its structural components dictate a higher tier of caution.[1][2] The trifluoromethyl group (


) significantly increases lipophilicity, enhancing the compound's ability to penetrate the stratum corneum (outer skin layer) and cell membranes.[1][2] Furthermore, organic iodides are reactive alkylating/arylating agents.[1][2]

Core Safety Directive: Treat this compound as a potential sensitizer and severe eye irritant.[1][2] All handling must prevent inhalation of dust and direct dermal contact.[1][2]

Risk Assessment & Hazard Logic

To select the correct PPE, we must understand the mechanism of the hazard, not just the regulation.[1][2]

Hazard ComponentMechanism of ActionOperational Implication
Trifluoromethyl Group (

)
Increases lipophilicity and metabolic stability.[1][2]Enhanced Absorption: If dissolved in organic solvents (DMSO, DCM), skin permeation rates skyrocket.[1][2] Standard latex gloves are useless here.[1][2]
Aryl Iodide Moiety Reactive center for cross-coupling; susceptible to homolytic cleavage by light.[1][2]Reactivity/Storage: Potential for degradation into free iodine (

) or radicals.[1][2] Requires protection from light.[1][2][3]
Pyridine Ring Basic nitrogen; potential respiratory irritant.[1][2][4]Inhalation: Dust or vapor can cause rapid mucous membrane irritation (H335).[1][2]
Personal Protective Equipment (PPE) Matrix

This system is designed to provide redundancy.[1][2] If one barrier fails, the next protects you.[1][2]

A. Hand Protection (The Critical Barrier)

Recommendation: Double-gloving is mandatory when handling solutions.[1][2]

  • Inner Layer: 4 mil Nitrile (Examination grade).[1][2]

  • Outer Layer: 5-8 mil Nitrile (Chemical resistant) or Laminate (Silver Shield) for prolonged handling in halogenated solvents.[1][2]

  • Rationale: Fluorinated pyridines can permeate thin nitrile.[1][2] The second layer provides a "breakthrough buffer," allowing you time to doff gloves safely if a splash occurs.[1][2]

B. Eye & Face Protection

Recommendation: Chemical Splash Goggles (Indirect Vent).[1][2]

  • Why not Safety Glasses? This compound is a solid that may exist as a fine powder.[1][2] Safety glasses have gaps where airborne dust can bypass protection.[1][2] Goggles seal the ocular area.[1][2]

  • Contact Lenses: Strictly prohibited.[1][2] Dust trapped behind a lens can cause corneal abrasion and chemical burns before the lens can be removed.[1][2]

C. Respiratory Protection

Primary Control: Chemical Fume Hood (Certified face velocity: 80–100 fpm).[1][2] Secondary (If Hood Unavailable/Maintenance):

  • Respirator: Half-face respirator with P100 (HEPA) cartridges for dust.[1][2]

  • Cartridge Upgrade: If in solution with organic solvents, use a Multi-Gas/Vapor (OV/AG/P100) cartridge.[1][2]

D. Body Protection[1][2]
  • Standard: Cotton lab coat (high neck).[1][2]

  • High Risk (Scale-up >10g): Tyvek® sleeves or apron to cover exposed wrists between glove and coat cuff.[1][2]

PPE Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting PPE based on the experimental state (Solid vs. Solution).

PPE_Decision_Tree Start Start: Handling this compound State_Check Determine Physical State Start->State_Check Solid_State Solid / Powder State_Check->Solid_State Weighing/Transfer Solution_State Solution (Organic Solvent) State_Check->Solution_State Reaction/Workup Solid_Risk Risk: Dust Inhalation & Static Dispersion Solid_State->Solid_Risk Sol_Risk Risk: Enhanced Skin Absorption (DMSO/DCM) Solution_State->Sol_Risk Solid_PPE PPE: Nitrile Gloves + Goggles + Lab Coat Control: Fume Hood + Antistatic Gun Solid_Risk->Solid_PPE Sol_PPE PPE: Double Nitrile (Change <15 min) + Splash Goggles + Tyvek Sleeves Sol_Risk->Sol_PPE

Figure 1: PPE Selection Workflow based on physical state and associated risks.

Operational Protocols
Protocol A: Weighing & Transfer (Solid State)

Context: Fluorinated solids often carry high static charges, causing them to "jump" off spatulas, leading to invisible contamination of the balance area.[1][2]

  • Engineering Control: Place the analytical balance inside the fume hood. If this is impossible, use a powder containment hood.[1][2]

  • Static Mitigation: Use an ionizing bar or anti-static gun on the vial and spatula before opening.[1][2]

  • Technique: Weigh into a tared vial with a cap. Do not weigh onto open weigh paper, as the powder may disperse during transfer.[1][2]

  • Decontamination: Wipe the balance area with a wet paper towel (solvent appropriate) immediately after use to capture invisible dust.[1][2]

Protocol B: Reaction Setup (Solution State)
  • Solvent Choice: Avoid Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) if possible, as they are potent skin penetrants that will carry the fluorinated pyridine into the bloodstream.[1][2] Use Ethyl Acetate or Toluene if chemistry permits.[1][2]

  • Inert Atmosphere: This compound is light and air-sensitive (iodine stability).[1][2] Flush reaction vessels with Nitrogen or Argon.[1][2]

  • Sharps Safety: Avoid using needles for transfer if possible. Use positive displacement pipettes to prevent aerosol generation.[1][2]

Emergency Response & Disposal
Spill Response Logic

If a spill occurs, immediate classification determines the response.[1][2]

Spill_Response Spill_Event Spill Detected Assess Assess Volume & State Spill_Event->Assess Minor_Solid Minor Solid (<5g) Assess->Minor_Solid Major_Sol Solution / Large Solid Assess->Major_Sol Action_Minor 1. Dampen paper towel 2. Wipe (One direction) 3. Bag as HazWaste Minor_Solid->Action_Minor Action_Major 1. Evacuate Area 2. Don SCBA (if volatile) 3. Use Spill Kit (Vermiculite) Major_Sol->Action_Major

Figure 2: Immediate Spill Response Protocol.

Disposal Plan
  • Solid Waste: Must be segregated into "Halogenated Organic Solids."[1][2] Do not mix with general trash.[1][2]

  • Liquid Waste: Dispose of in "Halogenated Organic Solvents" carboy.[1][2] The iodine content prohibits incineration in standard non-halogenated kilns due to the formation of corrosive gases.[1][2]

  • Container: Rinse empty containers with acetone inside the hood before discarding glass.[1][2]

References
  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2][5] Toxic and Hazardous Substances: Hazard Communication Standard (29 CFR 1910.1200).[1][2] Retrieved from [Link][1][2]

  • PubChem. (n.d.).[1][2] Compound Summary: Halogenated Pyridines Safety Standards. National Library of Medicine.[1][2] Retrieved from [Link]

  • American Chemical Society (ACS). (2023).[1][2] Identifying and Evaluating Hazards in Research Laboratories.[1][2] Retrieved from [Link][1][2]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-Iodo-4-methyl-2-(trifluoromethyl)pyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.